1,5-Diethoxy-1,1,3,3,5,5-hexamethyltrisiloxane
描述
属性
IUPAC Name |
bis[[ethoxy(dimethyl)silyl]oxy]-dimethylsilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H28O4Si3/c1-9-11-15(3,4)13-17(7,8)14-16(5,6)12-10-2/h9-10H2,1-8H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOARHIIWXZMCMV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCO[Si](C)(C)O[Si](C)(C)O[Si](C)(C)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H28O4Si3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80557981 | |
| Record name | 1,5-Diethoxy-1,1,3,3,5,5-hexamethyltrisiloxane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80557981 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17928-13-1 | |
| Record name | 1,5-Diethoxy-1,1,3,3,5,5-hexamethyltrisiloxane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80557981 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 1,5-Diethoxy-1,1,3,3,5,5-hexamethyltrisiloxane
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of 1,5-Diethoxy-1,1,3,3,5,5-hexamethyltrisiloxane, a valuable organosilicon compound. This document details a robust synthetic methodology, rooted in the principles of organosilicon chemistry, and outlines a suite of analytical techniques for the thorough characterization of the target molecule. The information presented herein is intended to equip researchers and professionals in drug development and materials science with the necessary knowledge to produce and validate this compound for a variety of applications, including as a building block for more complex silicone-based materials.
Introduction: The Significance of Ethoxy-Functionalized Siloxanes
Siloxanes, characterized by a backbone of alternating silicon and oxygen atoms, are a cornerstone of modern materials science, finding applications in everything from advanced lubricants to biomedical devices. The functionalization of these siloxane backbones opens up a vast chemical space for the creation of materials with tailored properties. Ethoxy-functionalized siloxanes, such as 1,5-Diethoxy-1,1,3,3,5,5-hexamethyltrisiloxane, are particularly noteworthy. The ethoxy groups provide reactive sites for further chemical modification, such as hydrolysis and condensation reactions, enabling the formation of larger polymeric structures or the grafting of the siloxane onto other molecules. This reactivity, combined with the inherent properties of the hexamethyltrisiloxane backbone—such as thermal stability and low surface tension—makes this compound a versatile precursor in synthetic chemistry.
Synthetic Strategy: Alcoholysis of a Dichlorotrisiloxane Precursor
The most direct and scientifically sound approach to the synthesis of 1,5-Diethoxy-1,1,3,3,5,5-hexamethyltrisiloxane is the alcoholysis of its chlorinated precursor, 1,5-dichloro-1,1,3,3,5,5-hexamethyltrisiloxane. This reaction is a classic example of nucleophilic substitution at a silicon center, where the chlorine atoms, being good leaving groups, are displaced by the ethoxy groups from ethanol.
The reaction proceeds via the nucleophilic attack of the oxygen atom of ethanol on the silicon atom of the chlorosilane. The presence of a base, such as pyridine or triethylamine, is crucial to neutralize the hydrochloric acid (HCl) byproduct, driving the reaction to completion.
Causality Behind Experimental Choices
-
Choice of Precursor: 1,5-Dichloro-1,1,3,3,5,5-hexamethyltrisiloxane is the logical starting material as it already possesses the desired trisiloxane backbone. The terminal chloro groups are highly reactive towards nucleophiles like alcohols, making the subsequent ethoxylation efficient.
-
Choice of Reagent: Anhydrous ethanol is used as the source of the ethoxy groups. The absence of water is critical to prevent the unwanted hydrolysis of the chlorosilane, which would lead to the formation of silanols and subsequent condensation into longer, undesired siloxane chains.
-
Role of the Base: A non-nucleophilic organic base like pyridine or triethylamine is employed to scavenge the HCl generated during the reaction. This prevents the protonation of ethanol, which would deactivate it as a nucleophile, and also avoids acid-catalyzed side reactions.
-
Solvent Selection: An inert, anhydrous solvent such as diethyl ether or tetrahydrofuran (THF) is used to dissolve the reactants and facilitate the reaction while remaining unreactive under the reaction conditions.
Detailed Experimental Protocol
Materials:
-
1,5-Dichloro-1,1,3,3,5,5-hexamethyltrisiloxane (min. 98% purity)
-
Anhydrous Ethanol (ACS grade, <0.005% water)
-
Anhydrous Pyridine (or Triethylamine)
-
Anhydrous Diethyl Ether (or THF)
-
Sodium Sulfate (anhydrous)
-
Argon or Nitrogen gas supply
Equipment:
-
Three-necked round-bottom flask
-
Dropping funnel
-
Reflux condenser
-
Magnetic stirrer
-
Inert gas manifold
-
Distillation apparatus
Procedure:
-
Reaction Setup: A 250 mL three-necked round-bottom flask, equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to an argon or nitrogen inlet, is dried in an oven and allowed to cool under an inert atmosphere.
-
Reactant Charging: The flask is charged with 1,5-dichloro-1,1,3,3,5,5-hexamethyltrisiloxane (e.g., 27.7 g, 0.1 mol) and 100 mL of anhydrous diethyl ether. The solution is cooled to 0 °C in an ice bath.
-
Addition of Ethanol and Base: A solution of anhydrous ethanol (e.g., 11.5 g, 0.25 mol, a slight excess) and anhydrous pyridine (e.g., 19.8 g, 0.25 mol) in 50 mL of anhydrous diethyl ether is prepared and added dropwise to the stirred solution of the chlorosiloxane over a period of 1 hour.
-
Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then gently refluxed for 2-4 hours to ensure the reaction goes to completion.
-
Work-up: The reaction mixture is cooled to room temperature. The precipitated pyridinium hydrochloride is removed by filtration. The filtrate is then washed sequentially with dilute hydrochloric acid (to remove excess pyridine), saturated sodium bicarbonate solution, and brine.
-
Drying and Solvent Removal: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
-
Purification: The crude product is purified by fractional distillation under reduced pressure to yield 1,5-Diethoxy-1,1,3,3,5,5-hexamethyltrisiloxane as a colorless liquid.
Synthesis Workflow Diagram
Caption: Workflow for the characterization of 1,5-Diethoxy-1,1,3,3,5,5-hexamethyltrisiloxane.
Conclusion
This technical guide has detailed a robust and reliable method for the synthesis of 1,5-Diethoxy-1,1,3,3,5,5-hexamethyltrisiloxane via the alcoholysis of its dichloro-precursor. The provided step-by-step protocol, along with the rationale behind the experimental choices, offers a clear path for the successful production of this valuable compound. Furthermore, the comprehensive characterization workflow, employing a suite of modern analytical techniques, ensures the validation of the final product's identity and purity. This guide serves as a foundational resource for researchers and professionals, enabling the confident synthesis and application of 1,5-Diethoxy-1,1,3,3,5,5-hexamethyltrisiloxane in their respective fields.
References
"physical and chemical properties of 1,5-Diethoxy-1,1,3,3,5,5-hexamethyltrisiloxane"
An In-depth Technical Guide to 1,5-Diethoxy-1,1,3,3,5,5-hexamethyltrisiloxane
Introduction
In the landscape of materials science and specialty chemicals, organosilicon compounds stand out for their remarkable versatility and unique combination of organic and inorganic characteristics. Among these, 1,5-Diethoxy-1,1,3,3,5,5-hexamethyltrisiloxane occupies a significant role as a functionalized linear siloxane. Its distinct molecular architecture, characterized by a flexible siloxane backbone and reactive terminal ethoxy groups, makes it a valuable precursor and additive in a multitude of applications, from advanced polymer synthesis to high-performance coatings and personal care formulations.
This guide provides a comprehensive technical overview of 1,5-Diethoxy-1,1,3,3,5,5-hexamethyltrisiloxane, designed for researchers, chemists, and drug development professionals. We will delve into its fundamental physical and chemical properties, explore its reactivity and spectral characteristics, and detail its current and potential applications. The causality behind its behavior and the standardized protocols for its characterization are explained to provide a field-proven perspective on this versatile compound.
Molecular Structure and Identification
The foundational properties of any chemical compound are dictated by its structure. 1,5-Diethoxy-1,1,3,3,5,5-hexamethyltrisiloxane is a linear trisiloxane, meaning it has a backbone of three silicon atoms linked by oxygen atoms. The silicon atoms are further substituted with methyl groups, and the chain is terminated at both ends by ethoxy groups (-OCH₂CH₃).
This structure imparts a unique combination of properties: the inorganic Si-O-Si backbone provides thermal stability and flexibility, while the methyl groups create a nonpolar, low-surface-energy character.[1] The terminal ethoxy groups are the primary sites of chemical reactivity.
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IUPAC Name: bis[[ethoxy(dimethyl)silyl]oxy]-dimethylsilane[2]
-
CAS Number: 17928-13-1[2]
-
Molecular Formula: C₁₀H₂₈O₄Si₃[2]
-
Canonical SMILES: CCO(C)O(C)O(C)OCC
Caption: 2D Molecular Structure of the Topic Compound.
Physicochemical Properties
The utility of 1,5-Diethoxy-1,1,3,3,5,5-hexamethyltrisiloxane in various applications is a direct consequence of its physical properties. It is a clear, low-viscosity liquid with a remarkably low melting point, ensuring it remains fluid even in cold environments. Its low surface tension is a hallmark of siloxane-based materials.[3]
Table 1: Key Physical and Chemical Properties
| Property | Value | Source(s) |
|---|---|---|
| Molecular Weight | 296.58 g/mol | [2] |
| Appearance | Clear, odorless liquid | |
| Melting Point | -126°C | |
| Boiling Point | 56°C | |
| Density | 0.912 g/mL | |
| Refractive Index (n20/D) | 1.3889 | |
| Vapor Pressure | 0.0969 mmHg at 25°C |
| Flash Point | 83.5°C | |
The combination of a relatively low boiling point and a high flash point is noteworthy. It indicates that while the compound is somewhat volatile, it has a lower fire hazard compared to many common organic solvents with similar boiling points, which is a significant advantage in formulation and handling.
Chemical Profile and Reactivity
The chemistry of 1,5-Diethoxy-1,1,3,3,5,5-hexamethyltrisiloxane is dominated by the reactivity of its terminal ethoxy groups. These groups are susceptible to hydrolysis, particularly in the presence of acid or base catalysts, to form silanol (Si-OH) groups and release ethanol.
This hydrolysis reaction is a critical first step in many of its applications. The resulting silanol-terminated trisiloxane is a highly reactive intermediate that can undergo self-condensation or react with other silanols or compatible functional groups to build larger polysiloxane chains. This process is fundamental to sol-gel chemistry and the curing of silicone resins and elastomers.
Compared to their methoxy-terminated counterparts, ethoxy-functional silanes exhibit a slower, more controlled rate of hydrolysis.[4] This provides a wider processing window and enhanced shelf stability in formulations.[4] A significant advantage from a safety and regulatory perspective is that the hydrolysis byproduct is ethanol, which is considerably less toxic than the methanol released from methoxy silanes.[4]
Caption: Hydrolysis and Condensation Pathway.
The Si-O-Si backbone itself is characterized by high bond energy and flexibility, lending excellent thermal stability to the molecule.[1] This allows the compound and its derivatives to be used in applications requiring performance over a wide temperature range.
Predicted Spectral Signature Analysis
While a publicly available, verified full spectrum for this specific compound is elusive, its spectral characteristics can be reliably predicted based on its functional groups. This predictive analysis is a crucial tool for quality control and structural verification in a research setting.
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¹H NMR: The proton NMR spectrum is expected to be relatively simple. Key signals would include:
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A triplet at approximately 1.2 ppm for the methyl protons (-CH₃) of the ethoxy groups.
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A quartet at approximately 3.8 ppm for the methylene protons (-CH₂-) of the ethoxy groups.
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One or more singlets in the 0.1-0.2 ppm region corresponding to the protons of the six silicon-bound methyl groups (Si-CH₃). The slight differences in the chemical environment of the terminal versus central silicon atoms may result in distinct, closely spaced singlets.
-
-
¹³C NMR: The carbon spectrum would confirm the structure with signals for:
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The methyl carbons of the ethoxy groups around 18 ppm.
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The methylene carbons of the ethoxy groups around 58 ppm.
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The silicon-bound methyl carbons in the 0-2 ppm range.
-
-
FT-IR (Infrared Spectroscopy): The IR spectrum would be dominated by characteristic vibrations of the siloxane backbone and its substituents:
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A strong, broad absorption band between 1000 and 1100 cm⁻¹, characteristic of the asymmetric Si-O-Si stretching vibration.
-
Sharp peaks around 2960-2850 cm⁻¹ corresponding to C-H stretching of the methyl and ethyl groups.
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A peak near 1260 cm⁻¹ due to the Si-CH₃ symmetric bending vibration.
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C-O stretching vibrations from the ethoxy groups would also be present in the 1100-1000 cm⁻¹ region, often overlapping with the strong Si-O-Si band.
-
Applications in Research and Industry
The unique combination of a stable, flexible backbone and reactive termini makes this compound a versatile building block.
-
Polymer and Resin Synthesis: As a difunctional molecule, it is an ideal chain extender or cross-linker in the synthesis of silicone polymers. Its reaction via hydrolysis and condensation allows for the creation of custom polysiloxanes with controlled molecular weight and properties.
-
Surface Modification and Coatings: Its ability to hydrolyze and form silanol groups allows it to bond to hydroxyl-rich inorganic surfaces like glass, minerals, and metal oxides. This makes it an effective coupling agent or adhesion promoter in coatings, adhesives, and sealants, enhancing durability and environmental resistance.[4] Its inherent hydrophobicity is leveraged to create water-repellent surfaces on textiles and leather.
-
Personal Care Formulations: In cosmetics and skin care, low-molecular-weight siloxanes like this are valued for their emollient properties. They provide a smooth, non-greasy feel and improve the spreadability of creams and lotions. The release of non-toxic ethanol upon potential hydrolysis is a significant advantage in these applications.
-
Pharmaceutical and Drug Development: The biocompatibility of silicones and their ability to form stable emulsions suggest potential uses in advanced drug delivery systems. This compound could serve as a precursor for creating hydrophobic matrices for the controlled release of therapeutic agents.
Standardized Methodologies for Characterization
Ensuring the purity and confirming the identity of 1,5-Diethoxy-1,1,3,3,5,5-hexamethyltrisiloxane requires standardized analytical protocols. The following outlines the fundamental experimental procedures for verifying its key physical properties.
Caption: A typical workflow for quality control and characterization.
Protocol 1: Determination of Boiling Point (Micro-capillary Method)
-
Rationale: This method is ideal for small sample volumes and provides an accurate boiling point at atmospheric pressure.
-
Procedure:
-
A small amount of the liquid sample (a few microliters) is introduced into a capillary tube, which is then attached to a thermometer.
-
The assembly is placed in a heated oil bath.
-
The temperature is slowly increased until a rapid and continuous stream of bubbles emerges from the capillary.
-
The heat is removed, and the temperature at which the liquid just begins to re-enter the capillary tube is recorded as the boiling point.
-
Protocol 2: Determination of Density (Pycnometer Method)
-
Rationale: A pycnometer (specific gravity bottle) allows for a very precise measurement of the volume of a liquid, enabling accurate density calculation.
-
Procedure:
-
The mass of a clean, dry pycnometer is accurately measured (m₁).
-
The pycnometer is filled with the sample liquid, ensuring no air bubbles are present, and its mass is measured (m₂). The temperature is recorded.
-
The pycnometer is emptied, cleaned, and filled with a reference liquid of known density (e.g., deionized water), and its mass is measured (m₃).
-
The density (ρ) is calculated using the formula: ρ_sample = [(m₂ - m₁) / (m₃ - m₁)] * ρ_water.
-
Protocol 3: Determination of Refractive Index (Abbe Refractometer)
-
Rationale: The refractive index is a fundamental physical constant that is highly sensitive to purity. The Abbe refractometer is a standard instrument for this measurement.
-
Procedure:
-
A few drops of the sample are placed on the prism of the calibrated refractometer.
-
The prisms are closed, and the instrument is adjusted until the dividing line between the light and dark fields is sharp and centered on the crosshairs.
-
The refractive index is read directly from the instrument's scale. The temperature is controlled and recorded, as refractive index is temperature-dependent.
-
Safety and Handling
-
General Hazards: Based on related compounds, it should be treated as a flammable liquid.[5] Vapors may form flammable mixtures with air.
-
Handling:
-
Work in a well-ventilated area or a chemical fume hood.
-
Keep away from heat, sparks, and open flames.[5]
-
Use non-sparking tools and ground all equipment to prevent static discharge.[5]
-
Wear appropriate personal protective equipment (PPE), including safety glasses, chemical-resistant gloves (e.g., nitrile), and a lab coat.
-
-
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area designated for flammable liquids.[5]
-
Keep away from strong oxidizing agents and strong acids.
-
Conclusion
1,5-Diethoxy-1,1,3,3,5,5-hexamethyltrisiloxane is a highly functional and versatile organosilicon compound. Its well-defined structure gives rise to a desirable set of physicochemical properties, including excellent thermal stability, fluidity over a wide temperature range, and the capacity for controlled chemical reactivity through its terminal ethoxy groups. The slower hydrolysis rate and the generation of non-toxic ethanol as a byproduct make it a superior choice over methoxy-functionalized siloxanes in many applications. For researchers and developers, this compound represents a key building block for creating advanced materials with tailored properties, from novel drug delivery systems to high-performance industrial polymers and coatings. A thorough understanding of its properties and handling requirements is essential to unlocking its full potential.
References
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BRB International. (2025). BRB Ethoxylated Organo-Functional Silanes (OFS): A Comparison Between Ethoxy and Methoxy. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 14250037, 1,5-Diethoxy-1,1,3,3,5,5-hexamethyltrisiloxane. Retrieved from [Link]
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National Institute of Standards and Technology. (2012). 1,5-diethoxy-1,1,3,3,5,5-hexamethyltrisiloxane. In NIST/TRC Web Thermo Tables (WTT). Retrieved from [Link]
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An In-depth Technical Guide to 1,5-Diethoxy-1,1,3,3,5,5-hexamethyltrisiloxane
CAS Number: 17928-13-1
This guide provides a comprehensive technical overview of 1,5-Diethoxy-1,1,3,3,5,5-hexamethyltrisiloxane, a versatile organosilicon compound. Tailored for researchers, scientists, and professionals in drug development, this document delves into its synthesis, physicochemical properties, and diverse applications, with a focus on the scientific principles underpinning its utility.
Introduction: Understanding the Multifaceted Nature of a Workhorse Siloxane
1,5-Diethoxy-1,1,3,3,5,5-hexamethyltrisiloxane is a linear siloxane characterized by a backbone of three silicon atoms alternating with two oxygen atoms. The terminal silicon atoms are each bonded to an ethoxy group and two methyl groups, while the central silicon atom is bonded to two methyl groups. This structure imparts a unique combination of properties, including low volatility, excellent thermal stability, and hydrophobicity.[1] Its ability to act as a versatile building block for polymers and as a surface modifying agent makes it a valuable compound in a multitude of industrial and research applications.[1][2]
Physicochemical Properties: A Foundation for Application
The performance of 1,5-Diethoxy-1,1,3,3,5,5-hexamethyltrisiloxane in various applications is a direct consequence of its distinct physical and chemical properties. A summary of these key properties is presented below.
| Property | Value | Source(s) |
| CAS Number | 17928-13-1 | [3] |
| Molecular Formula | C₁₀H₂₈O₄Si₃ | [3] |
| Molecular Weight | 296.58 g/mol | [3] |
| Appearance | Clear, odorless liquid | [2] |
| Density | 0.912 g/mL | [2] |
| Boiling Point | 56 °C | [2] |
| Melting Point | -126 °C | [2] |
| Flash Point | 83.5 °C | [2] |
| Refractive Index | 1.3889 | [2] |
| Vapor Pressure | 0.0969 mmHg at 25°C | [2] |
Synthesis and Mechanism: From Chlorosilanes to Ethoxy-Terminated Trisiloxane
While specific, detailed industrial synthesis protocols are often proprietary, the synthesis of 1,5-Diethoxy-1,1,3,3,5,5-hexamethyltrisiloxane can be logically deduced from the fundamental principles of silicone chemistry, primarily the hydrolysis and condensation of chlorosilanes.[4][5] The likely precursors for this synthesis are dichlorodimethylsilane ((CH₃)₂SiCl₂) and ethanol (CH₃CH₂OH).
The synthesis proceeds in a two-step mechanism:
-
Hydrolysis and Ethoxylation: Dichlorodimethylsilane reacts with a mixture of water and ethanol. The chlorine atoms on the silicon are substituted by hydroxyl (-OH) groups from water and ethoxy (-OCH₂CH₃) groups from ethanol. This is a nucleophilic substitution reaction where the oxygen atoms of water and ethanol attack the electrophilic silicon atom, leading to the displacement of chloride ions.[5]
-
Condensation: The resulting silanol and ethoxy-silane intermediates undergo condensation reactions. A silanol group can react with another silanol group to form a siloxane bond (Si-O-Si) and eliminate a molecule of water. Alternatively, a silanol group can react with an ethoxy-silane to form a siloxane bond and eliminate a molecule of ethanol. The controlled reaction of these intermediates leads to the formation of the desired linear trisiloxane structure.
Caption: Workflow for hydrophobic surface modification of glass.
Safety and Handling: A Prudent Approach
As with any chemical compound, proper safety precautions must be observed when handling 1,5-Diethoxy-1,1,3,3,5,5-hexamethyltrisiloxane.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves (such as nitrile rubber), and a lab coat.
-
Ventilation: Work in a well-ventilated area or a fume hood to avoid inhalation of vapors.
-
Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents, acids, and bases. Keep the container tightly closed.
-
Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations. Siloxanes are persistent in the environment, and their disposal should be handled responsibly. [6]
Conclusion: A Versatile Tool for Scientific Advancement
1,5-Diethoxy-1,1,3,3,5,5-hexamethyltrisiloxane stands out as a highly versatile and valuable compound in the field of materials science and beyond. Its unique combination of properties, stemming from its well-defined chemical structure, enables a wide range of applications, from enhancing the performance of everyday products to enabling advanced technologies in the medical field. A thorough understanding of its synthesis, properties, and reaction mechanisms, as outlined in this guide, is crucial for harnessing its full potential in research and development.
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Spectroscopic Characterization of 1,5-Diethoxy-1,1,3,3,5,5-hexamethyltrisiloxane: A Technical Guide
Introduction
1,5-Diethoxy-1,1,3,3,5,5-hexamethyltrisiloxane is a linear siloxane oligomer with the chemical formula C10H28O4Si3 and a molecular weight of 296.58 g/mol .[1] Its structure, characterized by a central dimethylsiloxane unit flanked by two ethoxy-terminated dimethylsilyl groups, imparts a unique combination of properties, making it a valuable intermediate in the synthesis of advanced silicone polymers and materials. The precise control over the structure and purity of this compound is paramount for its application in areas such as specialty coatings, sealants, and as a precursor for hybrid organic-inorganic materials.
Molecular Structure and Spectroscopic Overview
A clear understanding of the molecular structure is fundamental to interpreting its spectroscopic signatures.
Diagram 1: Molecular Structure of 1,5-Diethoxy-1,1,3,3,5,5-hexamethyltrisiloxane
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum of 1,5-Diethoxy-1,1,3,3,5,5-hexamethyltrisiloxane is predicted to be relatively simple, exhibiting four distinct signals corresponding to the chemically non-equivalent protons in the molecule. The interpretation relies on the characteristic chemical shifts and coupling patterns of protons in ethoxy groups and methyl groups attached to silicon.
Predicted ¹H NMR Data
| Signal | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| a | ~ 0.1 | Singlet | 12H | Si-CH ₃ (terminal) |
| b | ~ 0.15 | Singlet | 6H | Si-CH ₃ (central) |
| c | ~ 1.2 | Triplet | 6H | O-CH₂-CH ₃ |
| d | ~ 3.7 | Quartet | 4H | O-CH ₂-CH₃ |
Analysis and Rationale
-
Si-CH₃ Protons (Signals a and b): Protons of methyl groups directly bonded to silicon atoms are highly shielded and thus appear at a very high field (low ppm values). A slight difference in the chemical environment between the four methyl groups on the two terminal silicon atoms (a) and the two methyl groups on the central silicon atom (b) is expected, which may result in two closely spaced singlets or a single slightly broadened singlet. For dimethyldimethoxysilane, a simpler analog, the Si-CH₃ protons appear at approximately 0.13 ppm.[2]
-
Ethoxy Group Protons (Signals c and d): The ethoxy groups will exhibit a characteristic ethyl group splitting pattern.
-
The methyl protons (c) are coupled to the two methylene protons, resulting in a triplet. Their chemical shift is predicted to be around 1.2 ppm.
-
The methylene protons (d) are deshielded by the adjacent oxygen atom and are coupled to the three methyl protons, leading to a quartet. Their chemical shift is anticipated to be around 3.7 ppm. In diethoxydimethylsilane, these signals are observed at similar positions.[3]
-
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The proton-decoupled ¹³C NMR spectrum is expected to show four signals, corresponding to the four unique carbon environments in the molecule.
Predicted ¹³C NMR Data
| Signal | Predicted Chemical Shift (δ, ppm) | Assignment |
| 1 | ~ 0 | C H₃-Si (terminal) |
| 2 | ~ 1 | C H₃-Si (central) |
| 3 | ~ 18 | O-CH₂-C H₃ |
| 4 | ~ 58 | O-C H₂-CH₃ |
Analysis and Rationale
-
Si-CH₃ Carbons (Signals 1 and 2): Similar to their protons, the carbons of the methyl groups attached to silicon are shielded and appear at very low chemical shifts. A small difference between the terminal (1) and central (2) Si-CH₃ carbons is expected. In dimethyldimethoxysilane, the Si-CH₃ carbon resonates at approximately -4.3 ppm.
-
Ethoxy Group Carbons (Signals 3 and 4):
-
The terminal methyl carbon of the ethoxy group (3) is predicted to appear around 18 ppm.
-
The methylene carbon (4), being directly attached to the electronegative oxygen, is deshielded and will resonate at a lower field, around 58 ppm. For comparison, in diethoxymethylsilane, the ethoxy group carbons appear at approximately 18.5 ppm and 58.4 ppm.[4]
-
Fourier-Transform Infrared (FTIR) Spectroscopy
The FTIR spectrum of 1,5-Diethoxy-1,1,3,3,5,5-hexamethyltrisiloxane will be dominated by strong absorptions characteristic of the Si-O-Si backbone and the various C-H and Si-C bonds.
Predicted FTIR Data
| Wavenumber (cm⁻¹) | Vibration Type |
| 2975 - 2850 | C-H stretching (in CH₃ and CH₂) |
| ~ 1260 | Si-CH₃ symmetric deformation |
| 1100 - 1000 | Si-O-Si asymmetric stretching |
| ~ 960 | Si-O-C stretching |
| ~ 800 | Si-C stretching / CH₃ rocking |
Analysis and Rationale
-
C-H Stretching (2975 - 2850 cm⁻¹): This region will show characteristic sharp peaks corresponding to the stretching vibrations of the C-H bonds in the methyl and methylene groups.
-
Si-CH₃ Symmetric Deformation (~1260 cm⁻¹): A strong and sharp absorption band around 1260 cm⁻¹ is a hallmark of the Si-CH₃ group and is used for its identification.[4]
-
Si-O-Si Asymmetric Stretching (1100 - 1000 cm⁻¹): This will be one of the most intense and broad bands in the spectrum, characteristic of the siloxane backbone.[5] The broadness is due to the various vibrational modes of the Si-O-Si linkages.
-
Si-O-C Stretching (~960 cm⁻¹): The stretching vibration of the Si-O-C bond in the ethoxy groups is expected to appear in this region.
-
Si-C Stretching / CH₃ Rocking (~800 cm⁻¹): This region of the spectrum will contain absorptions due to the stretching of the Si-C bonds and the rocking vibrations of the methyl groups attached to silicon.[6]
The gas-phase FTIR spectrum of diethoxydimethylsilane, available in the NIST Chemistry WebBook, shows strong absorptions in these key regions, supporting the predicted spectral features.[7]
Mass Spectrometry (MS)
The electron ionization (EI) mass spectrum of 1,5-Diethoxy-1,1,3,3,5,5-hexamethyltrisiloxane is not expected to show a prominent molecular ion peak due to the lability of the Si-O bonds. The fragmentation pattern will be dominated by cleavage of the siloxane backbone and rearrangements involving the ethoxy and methyl groups.
Predicted Fragmentation Pathways
The fragmentation of linear polysiloxanes is a complex process involving multiple pathways.[8] For 1,5-Diethoxy-1,1,3,3,5,5-hexamethyltrisiloxane, some of the expected key fragmentation steps include:
-
Loss of an Ethyl Radical: Cleavage of the C-O bond in the ethoxy group can lead to the loss of an ethyl radical (•CH₂CH₃), resulting in an ion at m/z 267.
-
Loss of an Ethoxy Radical: Cleavage of the Si-O bond can result in the loss of an ethoxy radical (•OCH₂CH₃), leading to an ion at m/z 251.
-
Siloxane Backbone Cleavage and Rearrangement: The Si-O-Si bonds are prone to cleavage and rearrangement, leading to a series of characteristic siloxane fragment ions. This can result in the formation of cyclic siloxane fragments.
-
Loss of Methane: The loss of a methyl radical (•CH₃) from various fragment ions is also a common fragmentation pathway.
Diagram 2: Simplified Fragmentation Pathway
The mass spectrum of diethoxydimethylsilane shows a base peak at m/z 133, corresponding to the loss of a methyl group, and other significant fragments resulting from the loss of ethoxy and ethyl groups, providing a model for the fragmentation of the terminal units of the target molecule.
Experimental Protocols
The following are generalized protocols for the acquisition of the spectroscopic data discussed.
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 10-20 mg of 1,5-Diethoxy-1,1,3,3,5,5-hexamethyltrisiloxane in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.
-
¹H NMR Acquisition:
-
Use a 400 MHz or higher field NMR spectrometer.
-
Acquire a standard one-pulse ¹H spectrum.
-
Set a spectral width of approximately 15 ppm, centered around 5 ppm.
-
Use a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Set a spectral width of approximately 250 ppm, centered around 100 ppm.
-
A larger number of scans (e.g., 1024 or more) will be required due to the low natural abundance of ¹³C.
-
FTIR Spectroscopy
-
Sample Preparation: As the compound is a liquid, the spectrum can be acquired neat.
-
Attenuated Total Reflectance (ATR-FTIR):
-
Place a small drop of the sample directly onto the ATR crystal.
-
Acquire the spectrum over a range of 4000-400 cm⁻¹.
-
Co-add 16-32 scans to improve the signal-to-noise ratio.
-
Clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol) after analysis.
-
Mass Spectrometry
-
Sample Introduction: Introduce the sample into the mass spectrometer via a Gas Chromatography (GC-MS) system for separation from any potential impurities.
-
Ionization: Use standard Electron Ionization (EI) at 70 eV.
-
Mass Analysis: Scan a mass range of m/z 40-400 to detect the parent ion and expected fragment ions.
Conclusion
This technical guide has provided a comprehensive, albeit predictive, analysis of the key spectroscopic features of 1,5-Diethoxy-1,1,3,3,5,5-hexamethyltrisiloxane. By leveraging fundamental principles and data from close structural analogs, we have established a reliable spectroscopic profile for this important siloxane oligomer. The predicted NMR, FTIR, and Mass Spectra, along with the provided rationales and experimental protocols, offer a valuable resource for the identification, characterization, and quality control of this compound in both research and industrial settings.
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An In-depth Technical Guide to the Thermal Stability and Degradation of 1,5-Diethoxy-1,1,3,3,5,5-hexamethyltrisiloxane
Foreword: Navigating the Thermal Landscape of Alkoxy-Substituted Siloxanes
To the researchers, scientists, and drug development professionals at the forefront of innovation, this guide serves as a comprehensive technical resource on the thermal stability and degradation profile of 1,5-Diethoxy-1,1,3,3,5,5-hexamethyltrisiloxane. In the realm of advanced materials and pharmaceutical formulations, a profound understanding of a compound's behavior under thermal stress is not merely academic—it is a cornerstone of product performance, safety, and regulatory compliance. While direct, extensive literature on this specific trisiloxane is nascent, the principles governing the broader family of alkoxy-substituted siloxanes provide a robust framework for predicting its thermal characteristics. This guide synthesizes established knowledge of siloxane chemistry with proven analytical methodologies to offer a predictive yet scientifically rigorous exploration of this promising compound. We will delve into the anticipated thermal stability, the likely degradation pathways, and the state-of-the-art techniques for empirical validation. Our approach is grounded in the causality of molecular structure and the self-validating nature of meticulous experimental design, empowering you to confidently assess and harness the properties of 1,5-Diethoxy-1,1,3,3,5,5-hexamethyltrisiloxane in your applications.
Molecular Architecture and Predicted Thermal Resilience
1,5-Diethoxy-1,1,3,3,5,5-hexamethyltrisiloxane is a linear siloxane characterized by a backbone of three silicon atoms interconnected by oxygen atoms, with methyl and ethoxy groups attached to the terminal silicon atoms. The inherent strength of the silicon-oxygen (Si-O) bond imparts exceptional thermal stability to polysiloxanes as a class of materials.[1] However, the presence of ethoxy (CH₃CH₂O-) functional groups introduces unique considerations for its thermal and hydrolytic stability.
The primary degradation pathway for polysiloxanes in an inert atmosphere is depolymerization, which leads to the formation of volatile cyclic oligomers.[1] In the presence of oxygen, the degradation mechanism is more intricate, involving radical-induced chain scission and oxidation of the organic side groups.[1] For 1,5-Diethoxy-1,1,3,3,5,5-hexamethyltrisiloxane, the ethoxy groups are susceptible to hydrolysis, particularly at elevated temperatures in the presence of moisture, which can catalyze further condensation or rearrangement reactions.[2][3][4]
The anticipated thermal stability of this compound is expected to be high, with significant decomposition likely occurring at temperatures well above 200°C. The methyl groups are generally stable, while the ethoxy groups represent the more reactive sites on the molecule under thermal stress.
Characterizing Thermal Stability: A Methodological Blueprint
A comprehensive evaluation of the thermal stability of 1,5-Diethoxy-1,1,3,3,5,5-hexamethyltrisiloxane necessitates a multi-faceted analytical approach. The following experimental protocols are designed to provide a thorough understanding of the material's behavior as a function of temperature.
Thermogravimetric Analysis (TGA): The Cornerstone of Stability Assessment
Thermogravimetric Analysis (TGA) is the primary technique for determining the thermal stability of a material by measuring its mass change as a function of temperature in a controlled atmosphere.[5]
Experimental Protocol for TGA:
-
Instrument Preparation: Ensure the TGA instrument is calibrated for both temperature and mass. A clean, inert sample pan (typically platinum or alumina) should be used.
-
Sample Preparation: Accurately weigh 5-10 mg of 1,5-Diethoxy-1,1,3,3,5,5-hexamethyltrisiloxane into the TGA pan.
-
Atmosphere Selection:
-
Inert Atmosphere (Nitrogen or Argon): To study the intrinsic thermal degradation, a high-purity inert gas should be purged through the furnace at a constant flow rate (e.g., 20-50 mL/min).
-
Oxidative Atmosphere (Air): To investigate thermo-oxidative stability, synthetic air is used as the purge gas at a similar flow rate.
-
-
Temperature Program:
-
Equilibrate the sample at a starting temperature of 30°C for 5 minutes.
-
Ramp the temperature at a constant heating rate (e.g., 10°C/min or 20°C/min) to a final temperature of 800°C.[6]
-
-
Data Analysis:
-
TGA Curve: Plot the percentage of initial mass versus temperature.
-
Derivative Thermogravimetry (DTG) Curve: Plot the rate of mass loss versus temperature. This curve's peaks indicate the temperatures of maximum decomposition rates.
-
Key Parameters: Determine the onset temperature of decomposition (Tonset), and the temperatures at 5% (T₅) and 10% (T₁₀) mass loss as indicators of initial degradation. The residual mass at the end of the experiment should also be noted.[7]
-
Logical Workflow for TGA Experiment
Differential Scanning Calorimetry (DSC): Unveiling Thermal Transitions
Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as a function of temperature or time, providing information on thermal transitions such as melting, crystallization, and glass transitions.[8] For 1,5-Diethoxy-1,1,3,3,5,5-hexamethyltrisiloxane, DSC can also detect exothermic decomposition events.
Experimental Protocol for DSC:
-
Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., indium).
-
Sample Preparation: Hermetically seal 2-5 mg of the liquid sample in an aluminum DSC pan. An empty, sealed pan will be used as a reference.
-
Atmosphere: Purge the DSC cell with a high-purity inert gas like nitrogen (flow rate of 20-50 mL/min).
-
Temperature Program:
-
Equilibrate the sample at a sub-ambient temperature (e.g., -50°C).
-
Ramp the temperature at a controlled rate (e.g., 10°C/min) to a temperature beyond the expected decomposition, as determined by TGA (e.g., 500°C).
-
-
Data Analysis:
-
Plot the heat flow versus temperature.
-
Identify endothermic peaks (melting) and exothermic peaks (decomposition).
-
Determine the onset temperature and peak temperature for any observed transitions.
-
Evolved Gas Analysis (EGA): Identifying Degradation Products
To identify the volatile products generated during thermal decomposition, TGA can be coupled with Mass Spectrometry (TGA-MS) or Fourier Transform Infrared Spectroscopy (TGA-FTIR). This provides real-time analysis of the gases evolved from the sample as it is heated.
Experimental Protocol for TGA-MS:
-
Instrumentation: A TGA instrument is connected to a mass spectrometer via a heated transfer line.
-
TGA Method: Follow the TGA protocol as described in section 2.1, using an inert atmosphere (Helium is often preferred for MS interfacing).
-
MS Parameters:
-
Set the MS to scan a relevant mass-to-charge (m/z) range (e.g., 10-500 amu).
-
Monitor specific ion currents corresponding to expected fragments of siloxanes, ethanol, water, and hydrocarbons.
-
-
Data Analysis: Correlate the mass loss events observed in the TGA curve with the evolution of specific molecular fragments detected by the MS. This allows for the identification of the degradation products at different temperatures.
Anticipated Degradation Pathways
Based on the chemistry of related alkoxy-siloxanes, two primary degradation pathways are anticipated for 1,5-Diethoxy-1,1,3,3,5,5-hexamethyltrisiloxane, depending on the atmosphere.
Inert Atmosphere: Depolymerization and Rearrangement
In the absence of oxygen, the dominant degradation mechanism is expected to be an intramolecular rearrangement, often referred to as a "back-biting" reaction, leading to the formation of volatile cyclic siloxanes.[9] The presence of ethoxy groups may also lead to the elimination of ethanol and subsequent condensation reactions at higher temperatures.
Proposed Degradation Pathway in Inert Atmosphere
Oxidative Atmosphere: Radical-Induced Scission
In the presence of air, the degradation is expected to initiate at lower temperatures.[7] The process will likely involve the formation of free radicals, leading to the oxidation of the methyl and ethoxy groups. This results in chain scission and the formation of a variety of smaller molecules, including formaldehyde, water, carbon dioxide, and ultimately, a silica-like residue.
Summary of Predicted Thermal Properties
While experimental data for 1,5-Diethoxy-1,1,3,3,5,5-hexamethyltrisiloxane is not yet prevalent, we can extrapolate from the behavior of similar siloxane structures to provide a predictive summary of its thermal properties.
| Property | Predicted Behavior | Rationale |
| Onset of Decomposition (Tonset) in N₂ | > 300°C | Based on the high bond energy of the Si-O backbone, typical for siloxanes.[1] |
| Onset of Decomposition (Tonset) in Air | < 300°C | Oxidative degradation of organic side chains initiates at lower temperatures.[7] |
| Primary Degradation Products (N₂) ** | Cyclic siloxanes, ethanol | Intramolecular rearrangement and elimination are common pathways for similar compounds.[9] |
| Primary Degradation Products (Air) | CO₂, H₂O, formaldehyde, silica | Oxidation of methyl and ethoxy groups. |
| Residue at 800°C (N₂) ** | Low | Degradation primarily forms volatile products. |
| Residue at 800°C (Air) | High (Silica) | Oxidation leads to the formation of a stable inorganic residue. |
Conclusion and Future Perspectives
This technical guide provides a scientifically grounded framework for understanding and evaluating the thermal stability and degradation of 1,5-Diethoxy-1,1,3,3,5,5-hexamethyltrisiloxane. While predictive in nature, the methodologies and mechanistic insights presented are based on the well-established principles of siloxane chemistry. For researchers and developers, the protocols outlined herein offer a clear path to generating empirical data that will be crucial for the successful application of this compound. Future studies employing the techniques described, particularly TGA-MS, will be invaluable in precisely identifying the degradation products and elucidating the kinetic parameters of the decomposition reactions. Such data will not only validate the predictions made in this guide but also enable the fine-tuning of formulations and processes to maximize the performance and longevity of materials incorporating this versatile siloxane.
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Experimental processes of the hydrolysis and condensation of ethoxyoligosiloxanes. (n.d.). ResearchGate. Retrieved January 13, 2026, from [Link]
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Hydrolysis and condensation behavior of tetraethoxysilane, hexaethoxydisiloxane, and octaethoxytrisiloxane. (2023). ResearchGate. Retrieved January 13, 2026, from [Link]
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Pyrolysis–gas chromatography–mass spectrometry. (n.d.). Wikipedia. Retrieved January 13, 2026, from [Link]
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Determination of Cure Kinetics of Liquid Silicone Rubber Using DSC Data. (2021). SPE. Retrieved January 13, 2026, from [Link]
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Kinetic Study of Thermal Degradation of Polydimethylsiloxane: The Effect of Molecular Weight on Thermal Stability in Inert Atmosphere. (2015). Prime Scholars. Retrieved January 13, 2026, from [Link]
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Siloxane-Based Polymers. (2018). MDPI. Retrieved January 13, 2026, from [Link]
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Solubility Profile of 1,5-Diethoxy-1,1,3,3,5,5-hexamethyltrisiloxane: A Methodological and Predictive Analysis
An In-depth Technical Guide for the Scientific Professional
Abstract
1,5-Diethoxy-1,1,3,3,5,5-hexamethyltrisiloxane is a linear siloxane fluid with significant potential across diverse industries, including pharmaceuticals, medical devices, and advanced materials. Its utility is often dictated by its interaction with various media, making a thorough understanding of its solubility in organic solvents a critical prerequisite for formulation development, reaction engineering, and purification processes. This guide provides a comprehensive analysis of the molecular characteristics governing the solubility of this compound. In the absence of extensive public solubility data, we present a predictive framework based on its physicochemical properties and establish a rigorous, validated experimental protocol for its quantitative determination. This document is intended to empower researchers and drug development professionals to precisely characterize and leverage the solubility of 1,5-Diethoxy-1,1,3,3,5,5-hexamethyltrisiloxane in their specific applications.
Introduction: The Molecular Architecture and Its Significance
1,5-Diethoxy-1,1,3,3,5,5-hexamethyltrisiloxane (CAS No. 17928-13-1) is an organosilicon compound featuring a trisiloxane backbone—a chain of alternating silicon and oxygen atoms. This backbone is decorated with methyl groups, and the chain is terminated with ethoxy groups. This unique hybrid structure imparts a combination of properties: the flexibility and low surface tension characteristic of silicones, along with the chemical reactivity afforded by the terminal ethoxy functionalities.
Its biocompatibility and ability to form stable emulsions make it a candidate for use in drug delivery systems and medical devices. Furthermore, it serves as a versatile building block in the synthesis of advanced silicone polymers. A fundamental understanding of its solubility is paramount for any application, as it governs solvent selection for formulation, reaction chemistry, and purification.
Physicochemical Profile and Predicted Solubility Behavior
The solubility of a compound is dictated by its intermolecular interactions with the solvent. The principle of "like dissolves like" provides a foundational predictive tool. The molecular structure of 1,5-Diethoxy-1,1,3,3,5,5-hexamethyltrisiloxane—with its largely nonpolar core and moderately polar end-groups—suggests a nuanced solubility profile.
| Property | Value | Source |
| CAS Number | 17928-13-1 | |
| Molecular Formula | C10H28O4Si3 | |
| Molecular Weight | 296.58 g/mol | |
| Appearance | Clear, odorless liquid | |
| Density | ~0.912 g/mL at 25 °C | |
| Boiling Point | ~56 °C | |
| Melting Point | -126 °C | |
| Refractive Index | ~1.3889 |
Structural Analysis and Solubility Prediction:
-
Nonpolar Character: The dominant Si-O-Si backbone and the six methyl (-CH3) groups create a molecule that is predominantly nonpolar and lipophilic. This structure suggests high solubility in nonpolar and weakly polar organic solvents.
-
Polar Character: The two terminal ethoxy (-O-CH2CH3) groups introduce localized polarity and the potential for weak hydrogen bonding. This feature may impart partial or limited solubility in more polar solvents, a characteristic not as pronounced in fully methylated siloxanes like hexamethyldisiloxane, which exhibit lower solubility in polar solvents.
Based on this analysis, we can predict the following solubility trends:
-
High Solubility Expected: In nonpolar aliphatic and aromatic hydrocarbons (e.g., hexane, toluene), chlorinated solvents (e.g., dichloromethane), and ethers (e.g., diethyl ether, THF).
-
Moderate to Good Solubility Expected: In ketones (e.g., acetone, methyl ethyl ketone) and esters (e.g., ethyl acetate), where the ethoxy groups can interact favorably.
-
Low to Very Low Solubility Expected: In highly polar protic solvents such as water, methanol, and ethanol. Siloxanes are generally characterized by low water solubility.
The logical relationship between solvent type and expected solubility is visualized below.
Caption: Predicted solubility based on solvent polarity.
A Self-Validating Protocol for Quantitative Solubility Determination
To move from prediction to precise quantification, a robust experimental methodology is required. The following protocol describes an isothermal equilibrium method coupled with gas chromatography (GC) analysis, a standard approach for determining the solubility of volatile and semi-volatile compounds.
Experimental Rationale:
The core principle is to create a saturated solution at a constant temperature, allow it to reach thermodynamic equilibrium, separate the excess solute, and then accurately measure the concentration of the dissolved solute in the supernatant. Gas chromatography is selected for quantification due to its high sensitivity and specificity for analyzing siloxanes.
Workflow Diagram:
Caption: Experimental workflow for solubility determination.
Step-by-Step Methodology:
-
Materials and Reagents:
-
1,5-Diethoxy-1,1,3,3,5,5-hexamethyltrisiloxane (purity >97%)
-
Organic solvents (analytical grade)
-
Internal standard (e.g., n-dodecane, tetradecane)
-
Class A volumetric flasks and pipettes
-
20 mL glass vials with PTFE-lined screw caps
-
Thermostatic agitator (shaking incubator or water bath)
-
Centrifuge
-
Gas chromatograph with a flame ionization detector (FID) or mass spectrometer (MS)
-
-
Preparation of Calibration Standards:
-
Prepare a stock solution of the siloxane in a highly miscible solvent (e.g., hexane).
-
Perform serial dilutions to create a set of at least five calibration standards spanning the expected concentration range.
-
Spike each standard with a fixed concentration of the internal standard. This is a self-validating step, as the consistency of the internal standard's signal across runs confirms injection accuracy.
-
-
Equilibration Procedure:
-
Add approximately 5 mL of the selected organic solvent to a 20 mL vial.
-
Add the siloxane dropwise until a persistent, distinct second phase (undissolved liquid) is observed, ensuring an excess of solute.
-
Securely cap the vial and place it in the thermostatic agitator set to the desired temperature (e.g., 25.0 ± 0.1 °C).
-
Agitate the mixture for a minimum of 24 hours. Causality: This extended period is crucial to ensure the system reaches true thermodynamic equilibrium, preventing underestimation of the solubility.
-
-
Sample Preparation and Analysis:
-
After
-
An In-depth Technical Guide on the Molecular Structure and Conformation of 1,5-Diethoxy-1,1,3,3,5,5-hexamethyltrisiloxane
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the molecular structure and conformational properties of 1,5-Diethoxy-1,1,3,3,5,5-hexamethyltrisiloxane. As a member of the siloxane family, this compound is of interest for its potential applications in materials science and as a building block in synthetic chemistry. This document will delve into the intricacies of its three-dimensional structure, the flexibility of its siloxane backbone, and the rotational possibilities of its ethoxy groups. Furthermore, this guide will present a plausible synthetic route and detail the analytical techniques crucial for its characterization, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Gas Chromatography-Mass Spectrometry (GC-MS). This guide is intended to be a valuable resource for researchers and professionals working with or developing siloxane-based materials.
Introduction
1,5-Diethoxy-1,1,3,3,5,5-hexamethyltrisiloxane, with the chemical formula C10H28O4Si3, is a linear siloxane oligomer terminated with ethoxy groups.[1] Siloxanes, characterized by a backbone of alternating silicon and oxygen atoms (Si-O-Si), are known for their unique properties such as high thermal stability, low surface tension, and biocompatibility. The specific properties of 1,5-Diethoxy-1,1,3,3,5,5-hexamethyltrisiloxane are influenced by its molecular weight, the presence of the terminal ethoxy groups, and, significantly, its molecular structure and conformational flexibility. Understanding these aspects is paramount for predicting its behavior in various applications and for designing new materials with tailored properties.
Molecular Structure
The fundamental structure of 1,5-Diethoxy-1,1,3,3,5,5-hexamethyltrisiloxane consists of a central trisiloxane core with methyl groups attached to each silicon atom and ethoxy groups at the terminal silicon atoms.
| Property | Value | Source |
| Molecular Formula | C10H28O4Si3 | [1] |
| Molecular Weight | 296.58 g/mol | [1] |
| CAS Number | 17928-13-1 | [1] |
| IUPAC Name | bis[[ethoxy(dimethyl)silyl]oxy]-dimethylsilane | [1] |
| Synonyms | 1,5-diethoxyhexamethyltrisiloxane, bis[[ethoxy(dimethyl)silyl]oxy]-dimethyl-silane | [1] |
| Density | 0.91 g/mL | [2] |
| Boiling Point | 56 °C at 1 mmHg | [2] |
Below is a 2D representation of the molecular structure:
Synthesis
A plausible synthetic route to 1,5-Diethoxy-1,1,3,3,5,5-hexamethyltrisiloxane involves the reaction of 1,5-dichloro-1,1,3,3,5,5-hexamethyltrisiloxane with ethanol in the presence of a base to neutralize the HCl byproduct.
Reaction: (CH₃)₂Si(Cl)OSi(CH₃)₂OSi(Cl)(CH₃)₂ + 2 CH₃CH₂OH + 2 B → (CH₃)₂Si(OCH₂CH₃)OSi(CH₃)₂OSi(OCH₂CH₃)(CH₃)₂ + 2 B·HCl (where B is a non-nucleophilic base, e.g., pyridine or triethylamine)
Experimental Protocol: Synthesis
-
Reaction Setup: A flame-dried three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere is charged with a solution of 1,5-dichloro-1,1,3,3,5,5-hexamethyltrisiloxane in a suitable anhydrous solvent (e.g., diethyl ether or toluene).
-
Addition of Reagents: A solution of absolute ethanol and a slight excess of a non-nucleophilic base (e.g., pyridine) in the same solvent is added dropwise to the stirred solution of the dichlorotrisiloxane at 0 °C.
-
Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours to ensure complete reaction. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Workup: The reaction mixture is filtered to remove the precipitated base hydrochloride salt. The filtrate is then washed sequentially with dilute acid (e.g., 1 M HCl) to remove excess base, a saturated aqueous solution of sodium bicarbonate, and brine.
-
Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by fractional distillation under vacuum to yield pure 1,5-Diethoxy-1,1,3,3,5,5-hexamethyltrisiloxane.
Characterization
A comprehensive characterization of the synthesized 1,5-Diethoxy-1,1,3,3,5,5-hexamethyltrisiloxane is essential to confirm its structure and purity. This involves a combination of spectroscopic and chromatographic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of organosilicon compounds.
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the methyl protons on the silicon atoms and the methylene and methyl protons of the ethoxy groups. The chemical shifts (δ) in CDCl₃ are predicted to be around:
-
0.05-0.20 ppm (singlets, Si-CH₃)
-
1.15-1.25 ppm (triplet, O-CH₂-CH₃)
-
3.60-3.75 ppm (quartet, O-CH₂-CH₃)
-
-
¹³C NMR: The carbon NMR spectrum will show signals for the methyl carbons attached to silicon and the two distinct carbons of the ethoxy groups.
-
²⁹Si NMR: The silicon NMR spectrum is particularly informative for siloxanes. Two distinct silicon environments are expected: the central silicon atom and the two equivalent terminal silicon atoms. Based on data for similar structures, the chemical shifts are expected in the range of -15 to -25 ppm for the central silicon and -5 to -15 ppm for the terminal silicon atoms. [3][4]
Infrared (IR) Spectroscopy
The IR spectrum will exhibit characteristic absorption bands for the various functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Assignment |
| 2970-2900 | C-H stretching (methyl and methylene) |
| 1260 | Si-CH₃ symmetric deformation |
| 1100-1000 | Si-O-Si asymmetric stretching (strong, broad) |
| ~1080 | C-O stretching |
| 840-800 | Si-C stretching and CH₃ rocking on Si |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is an ideal technique for assessing the purity of the compound and confirming its molecular weight. [5][6][7]
Experimental Protocol: GC-MS Analysis
-
Sample Preparation: A dilute solution of the purified product is prepared in a volatile organic solvent such as hexane or dichloromethane.
-
GC Conditions:
-
Column: A non-polar capillary column (e.g., DB-5ms or equivalent).
-
Injector Temperature: 250 °C.
-
Oven Program: Start at a low temperature (e.g., 50 °C), hold for a few minutes, then ramp at a controlled rate (e.g., 10-20 °C/min) to a final temperature (e.g., 280 °C).
-
Carrier Gas: Helium at a constant flow rate.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
-
Data Analysis: The retention time of the main peak will indicate the volatility of the compound. The mass spectrum will show the molecular ion peak (M⁺) and characteristic fragmentation patterns of siloxanes, such as the loss of methyl and ethoxy groups.
Sources
- 1. 1,5-Diethoxy-1,1,3,3,5,5-hexamethyltrisiloxane | C10H28O4Si3 | CID 14250037 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. fluorochem.co.uk [fluorochem.co.uk]
- 3. Synthesis of 1,1,3,3,5,5-Hexamethyl-7,7-diorganocyclotetrasiloxanes and Its Copolymers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. apps.dtic.mil [apps.dtic.mil]
- 5. Siloxanes in Biogas: Approaches of Sampling Procedure and GC-MS Method Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Simultaneous determination of 11 kinds of siloxanes in drinking water and source water using solid-phase microextraction combined with gas chromatography-mass spectrometry [frontiersin.org]
- 7. scientificspectator.com [scientificspectator.com]
A Comprehensive Technical Review of 1,5-Diethoxy-1,1,3,3,5,5-hexamethyltrisiloxane: Synthesis, Properties, and Applications
This in-depth technical guide provides a comprehensive literature review of 1,5-Diethoxy-1,1,3,3,5,5-hexamethyltrisiloxane, a versatile organosilicon compound. Tailored for researchers, scientists, and professionals in drug development and materials science, this document synthesizes current knowledge on its synthesis, physicochemical properties, and diverse applications. The content is structured to provide not only factual data but also expert insights into the practical application and scientific principles governing the utility of this unique trisiloxane.
Introduction to a Multifunctional Siloxane
1,5-Diethoxy-1,1,3,3,5,5-hexamethyltrisiloxane is a linear siloxane oligomer characterized by a backbone of three silicon atoms interconnected by oxygen atoms, with methyl groups attached to each silicon and terminal ethoxy groups.[1] This structure imparts a unique combination of properties, including the flexibility and thermal stability of the siloxane backbone, and the reactivity of the terminal ethoxy groups. These reactive sites are key to its utility, allowing it to act as a valuable precursor in the synthesis of more complex silicone-based materials and as a surface modifying agent.[2]
The core value of this compound lies in its ability to undergo hydrolysis and condensation reactions, a cornerstone of sol-gel chemistry.[3] This reactivity enables the formation of stable siloxane bonds (Si-O-Si) with hydroxyl-rich surfaces, making it an effective agent for altering the surface properties of various substrates.[4] Furthermore, its defined chain length and functionality make it a useful building block in the controlled synthesis of polysiloxanes.
Physicochemical Properties
A thorough understanding of the physicochemical properties of 1,5-Diethoxy-1,1,3,3,5,5-hexamethyltrisiloxane is essential for its effective application. The following table summarizes key computed and experimentally available data.
| Property | Value | Source |
| Molecular Formula | C₁₀H₂₈O₄Si₃ | [1] |
| Molecular Weight | 296.58 g/mol | [1] |
| CAS Number | 17928-13-1 | [1] |
| IUPAC Name | bis[[ethoxy(dimethyl)silyl]oxy]-dimethylsilane | [1] |
| Boiling Point | Data not explicitly found, but related to viscosity | [1] |
| Viscosity | Data not explicitly found, but is a measurable property | [1] |
Synthesis and Reaction Mechanisms
While a specific, detailed synthesis protocol for 1,5-Diethoxy-1,1,3,3,5,5-hexamethyltrisiloxane is not extensively documented in readily available literature, its synthesis can be inferred from established methods for preparing similar alkoxysiloxanes. A common approach involves the controlled reaction of a corresponding chlorosiloxane with ethanol.
A plausible synthetic route would be the ethanolysis of 1,5-dichloro-1,1,3,3,5,5-hexamethyltrisiloxane. This reaction would proceed via nucleophilic substitution at the silicon center, with the ethoxy group from ethanol replacing the chlorine atom. A base, such as a tertiary amine, is typically used to scavenge the HCl byproduct.
Caption: General mechanism of hydrolysis and condensation of alkoxysilanes.
Applications in Research and Industry
The versatile nature of 1,5-Diethoxy-1,1,3,3,5,5-hexamethyltrisiloxane lends itself to a variety of applications, primarily driven by the reactivity of its ethoxy groups.
Surface Modification
One of the most significant applications of this compound is in surface modification. By reacting with surface hydroxyl groups on substrates like glass, silica, and metal oxides, it can form a durable, covalently bonded siloxane layer. [4][5]This modification can be used to impart a range of properties, including:
-
Hydrophobicity: The methyl groups of the siloxane backbone create a low-energy surface that repels water.
-
Improved Adhesion: The siloxane can act as a coupling agent, promoting adhesion between organic polymers and inorganic substrates. [2]* Biocompatibility: Surface modification with siloxanes can be used to create biocompatible coatings for medical devices.
Precursor in Polymer Synthesis
1,5-Diethoxy-1,1,3,3,5,5-hexamethyltrisiloxane serves as a valuable building block in the synthesis of well-defined silicone polymers. Its difunctional nature allows for the formation of linear polysiloxanes through controlled hydrolysis and condensation reactions. This is particularly useful in creating polymers with specific molecular weights and properties.
Sol-Gel Processes
The compound is a key precursor in sol-gel processes for creating silica-based materials. [3]By carefully controlling the reaction conditions (e.g., pH, water content, solvent), it is possible to produce materials with tailored porosity, surface area, and mechanical properties. These materials find use in catalysis, chromatography, and as coatings.
Experimental Protocols
General Protocol for Surface Silylation
Objective: To create a hydrophobic siloxane layer on a hydroxyl-rich surface (e.g., glass slide).
Materials:
-
Substrate (e.g., glass microscope slides)
-
1,5-Diethoxy-1,1,3,3,5,5-hexamethyltrisiloxane
-
Anhydrous solvent (e.g., toluene or isopropanol)
-
Deionized water
-
Acid or base catalyst (e.g., acetic acid or ammonia solution, optional)
-
Cleaning solution (e.g., Piranha solution - EXTREME CAUTION REQUIRED )
-
Nitrogen or argon gas
-
Oven
Procedure:
-
Substrate Cleaning: Thoroughly clean the substrate to ensure a high density of surface hydroxyl groups. A common method is immersion in a freshly prepared Piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) for 15-30 minutes, followed by copious rinsing with deionized water and drying under a stream of nitrogen. Piranha solution is extremely corrosive and reactive; handle with extreme care in a fume hood.
-
Preparation of Silylation Solution: In a moisture-free environment (e.g., a glove box or under a nitrogen blanket), prepare a solution of 1,5-Diethoxy-1,1,3,3,5,5-hexamethyltrisiloxane in the anhydrous solvent. A typical concentration is 1-5% (v/v). For controlled hydrolysis, a small, stoichiometric amount of water can be added to the solution. A catalyst may also be added to control the reaction rate.
-
Silylation Reaction: Immerse the cleaned and dried substrate in the silylation solution. The reaction time can vary from a few minutes to several hours, and the temperature can be room temperature or elevated to accelerate the reaction. [6][7]4. Rinsing: After the desired reaction time, remove the substrate from the solution and rinse thoroughly with the anhydrous solvent to remove any unreacted silane.
-
Curing: To promote the formation of a stable, cross-linked siloxane layer, cure the coated substrate in an oven. Typical curing temperatures are in the range of 100-120°C for 30-60 minutes.
-
Characterization: The modified surface can be characterized using techniques such as contact angle goniometry (to measure hydrophobicity), X-ray photoelectron spectroscopy (XPS) (to determine elemental composition), and atomic force microscopy (AFM) (to assess surface morphology).
Caption: A typical workflow for surface modification using an alkoxysilane.
Conclusion and Future Outlook
1,5-Diethoxy-1,1,3,3,5,5-hexamethyltrisiloxane is a valuable and versatile compound in the field of organosilicon chemistry. Its well-defined structure and the reactivity of its terminal ethoxy groups make it a key component in the development of advanced materials with tailored surface properties and a building block for specialized silicone polymers. While specific research on this particular trisiloxane is not as prevalent as for some other silanes, its properties and applications can be reliably inferred from the extensive body of knowledge on alkoxysiloxane chemistry.
Future research could focus on the detailed investigation of its reaction kinetics, the development of novel catalytic systems for its polymerization, and its application in emerging fields such as flexible electronics, advanced coatings, and biomedical devices. A more thorough characterization of its physical and chemical properties would also be a valuable contribution to the scientific literature.
References
Sources
- 1. researchgate.net [researchgate.net]
- 2. publications.lib.chalmers.se [publications.lib.chalmers.se]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. mobt3ath.com [mobt3ath.com]
- 6. Surface modification of magnetic nanoparticles with alkoxysilanes and their application in magnetic bioseparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Navigating the Safety Profile of 1,5-Diethoxy-1,1,3,3,5,5-hexamethyltrisiloxane: A Technical Guide for Laboratory Professionals
Introduction
1,5-Diethoxy-1,1,3,3,5,5-hexamethyltrisiloxane is a specialized organosilicon compound with a growing presence in advanced research and development sectors. Its unique molecular structure, featuring a flexible siloxane backbone flanked by reactive ethoxy groups, makes it a valuable precursor and intermediate in the synthesis of novel materials. However, as with any chemical substance, a thorough understanding of its safety profile and proper handling procedures is paramount to ensure the well-being of laboratory personnel and the integrity of experimental outcomes. This technical guide provides a comprehensive overview of the available safety data and outlines best practices for the handling, storage, and disposal of 1,5-Diethoxy-1,1,3,3,5,5-hexamethyltrisiloxane, tailored for researchers, scientists, and drug development professionals.
Chemical and Physical Properties
A foundational aspect of safe chemical handling is a clear understanding of its physical and chemical characteristics. This data informs storage conditions, appropriate personal protective equipment, and emergency response strategies.
| Property | Value | Source |
| CAS Number | 17928-13-1 | [1][2] |
| Molecular Formula | C10H28O4Si3 | [1][2] |
| Molecular Weight | 296.58 g/mol | [1][2] |
| Appearance | Clear, odorless liquid | [2] |
| Boiling Point | 56 °C | [2] |
| Flash Point | 83.5 °C | [2] |
| Density | 0.912 g/mL | [2] |
Hazard Identification and GHS Classification
Based on the precautionary principle and data from structurally similar siloxanes, researchers should handle this compound with the assumption that it may present the following hazards:
-
Skin and Eye Irritation: Direct contact may cause irritation to the skin and eyes.
-
Respiratory Tract Irritation: Inhalation of vapors or aerosols may cause irritation to the respiratory system.
For the related compound, 1,1,3,3,5,5-hexamethyltrisiloxane, the GHS classification indicates it is a highly flammable liquid and vapor.[4][5] Although the flashpoint of the diethoxy- variant is higher, the potential for flammability should not be entirely disregarded, especially when heated.
Safe Handling and Storage Protocols
A proactive approach to safety is essential when working with 1,5-Diethoxy-1,1,3,3,5,5-hexamethyltrisiloxane. The following protocols are designed to minimize exposure and mitigate risks.
Engineering Controls:
-
Ventilation: All handling of the compound should be conducted in a well-ventilated area. A chemical fume hood is strongly recommended, especially when heating the substance or when there is a potential for aerosol generation.
-
Eye Wash Stations and Safety Showers: Ensure that emergency eyewash stations and safety showers are readily accessible in the immediate work area.
Personal Protective Equipment (PPE):
The selection of appropriate PPE is a critical line of defense. The following should be considered standard practice:
-
Eye and Face Protection: Chemical safety goggles are mandatory. A face shield should be worn in situations where there is a risk of splashing.
-
Hand Protection: Chemical-resistant gloves, such as nitrile or neoprene, should be worn. Inspect gloves for any signs of degradation or perforation before each use.
-
Skin and Body Protection: A lab coat or chemical-resistant apron should be worn to protect against skin contact.
-
Respiratory Protection: If working outside of a fume hood or if there is a risk of exceeding exposure limits, a NIOSH-approved respirator with an appropriate organic vapor cartridge should be used.
Hygiene Measures:
-
Avoid eating, drinking, or smoking in areas where the chemical is handled.
-
Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.
-
Remove and launder any contaminated clothing before reuse.
Storage:
-
Store in a cool, dry, and well-ventilated area, away from sources of ignition and incompatible materials.
-
Keep containers tightly closed when not in use.
Experimental Workflow: Safe Handling of 1,5-Diethoxy-1,1,3,3,5,5-hexamethyltrisiloxane
Caption: Standard Operating Procedure for Handling 1,5-Diethoxy-1,1,3,3,5,5-hexamethyltrisiloxane.
Emergency Procedures
In the event of an accidental exposure or spill, a swift and informed response is crucial.
First-Aid Measures:
-
Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, administer oxygen. Seek medical attention if symptoms persist.
-
Skin Contact: Remove contaminated clothing and shoes. Flush the affected area with copious amounts of water for at least 15 minutes. Seek medical attention if irritation develops.
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.
Accidental Release Measures:
For a small spill, the following steps should be taken by trained personnel wearing appropriate PPE:
-
Evacuate and Ventilate: Clear the immediate area and ensure adequate ventilation.
-
Containment: Use an inert absorbent material, such as vermiculite, sand, or earth, to contain the spill. Do not use combustible materials like sawdust.
-
Collection: Carefully collect the absorbed material into a suitable, labeled container for hazardous waste disposal.
-
Decontamination: Clean the spill area thoroughly with a suitable solvent, followed by soap and water.
For large spills, evacuate the area and contact the institution's emergency response team.
Diagram: Spill Response Protocol
Caption: Emergency Response Protocol for a Spill of 1,5-Diethoxy-1,1,3,3,5,5-hexamethyltrisiloxane.
Toxicological and Ecological Information
Detailed toxicological and ecological data for 1,5-Diethoxy-1,1,3,3,5,5-hexamethyltrisiloxane are not widely available. In the absence of specific data, it is prudent to handle the compound with care to avoid any potential adverse health effects and to prevent its release into the environment. All waste materials should be disposed of in accordance with local, state, and federal regulations for hazardous chemical waste.
While 1,5-Diethoxy-1,1,3,3,5,5-hexamethyltrisiloxane holds promise for various scientific applications, a comprehensive understanding of its safety profile is still emerging. The information provided in this guide, based on available data and established principles of chemical safety, serves as a starting point for its responsible use in a laboratory setting. Researchers are strongly encouraged to obtain and thoroughly review the most current Safety Data Sheet from their supplier before commencing any work with this compound. A culture of safety, grounded in a thorough understanding of the potential hazards and the consistent application of prudent handling practices, is the cornerstone of successful and responsible scientific research.
References
A comprehensive list of references is not available due to the lack of a complete, authoritative Safety Data Sheet for 1,5-Diethoxy-1,1,3,3,5,5-hexamethyltrisiloxane. The information presented is a synthesis of data from chemical supplier websites and safety data for structurally similar compounds. Users must consult the SDS provided by their specific supplier for detailed and authoritative information.
Sources
- 1. 1,5-Diethoxy-1,1,3,3,5,5-hexamethyltrisiloxane | C10H28O4Si3 | CID 14250037 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Cas 17928-13-1,1,1,3,3,5,5-HEXAMETHYLDIETHOXYTRISILOXANE | lookchem [lookchem.com]
- 3. fluorochem.co.uk [fluorochem.co.uk]
- 4. s3.amazonaws.com [s3.amazonaws.com]
- 5. 1,1,3,3,5,5-Hexamethyltrisiloxane | C6H18O2Si3 | CID 6327152 - PubChem [pubchem.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Sol-Gel Synthesis of Hydrophobic Silica Materials Using 1,5-Diethoxy-1,1,3,3,5,5-hexamethyltrisiloxane
Introduction
The sol-gel process is a remarkably versatile and widely adopted wet-chemical technique for fabricating ceramic and glassy materials at low temperatures.[1][2] It allows for fine control over the final product's chemical composition and microstructure.[1] While tetraethoxysilane (TEOS) is the most common precursor for creating pure silica (SiO₂) networks, there is a growing demand for materials with tailored surface properties, particularly hydrophobicity.
This application note details the use of 1,5-Diethoxy-1,1,3,3,5,5-hexamethyltrisiloxane as a precursor in sol-gel synthesis. This molecule's unique structure—a pre-formed trisiloxane backbone [Si-O-Si-O-Si] flanked by reactive ethoxy groups and decorated with non-reactive methyl groups—provides a direct route to synthesizing organically modified, inherently hydrophobic silica materials. Unlike post-synthesis surface modification, this approach integrates methyl groups directly into the silica framework, resulting in stable and uniform hydrophobicity. This guide is intended for researchers, scientists, and drug development professionals seeking to create advanced silica materials for applications ranging from protective coatings to specialized drug delivery matrices.
Precursor Characteristics: 1,5-Diethoxy-1,1,3,3,5,5-hexamethyltrisiloxane
Understanding the precursor is fundamental to controlling the synthesis. 1,5-Diethoxy-1,1,3,3,5,5-hexamethyltrisiloxane is a linear siloxane oligomer. The terminal ethoxy groups serve as the reactive sites for hydrolysis, while the methyl groups provide the organic modification that imparts hydrophobicity.
| Property | Value | Reference |
| Chemical Formula | C₁₀H₂₈O₄Si₃ | [3] |
| Molecular Weight | 296.58 g/mol | [3] |
| CAS Number | 17928-13-1 | [3][4] |
| Appearance | Clear, odorless liquid | [4] |
| Boiling Point | 56 °C | [4] |
| Density | 0.912 g/mL | [4] |
| IUPAC Name | bis[[ethoxy(dimethyl)silyl]oxy]-dimethylsilane | [3] |
The Sol-Gel Reaction Mechanism
The sol-gel process using this precursor proceeds via the same fundamental reactions as traditional alkoxide precursors: hydrolysis and condensation.[1] However, the nature of the precursor significantly influences the network formation.
-
Hydrolysis: The process is initiated by the reaction of the terminal ethoxy groups (-OC₂H₅) with water, typically in the presence of an acid or base catalyst. This reaction replaces the ethoxy groups with hydroxyl (silanol, -OH) groups, releasing ethanol as a byproduct.
-
Condensation: The newly formed, reactive silanol groups then react with each other (or with remaining ethoxy groups) to form stable siloxane bridges (Si-O-Si). This step links the individual trisiloxane molecules, extending the network and releasing water or ethanol.
The overall process transforms a solution of monomeric precursors (the "sol") into a continuous, porous solid network that encapsulates the solvent (the "gel").
Causality of Catalyst Choice:
-
Acid Catalysis (e.g., HCl): Promotes rapid hydrolysis.[5] This leads to the formation of linear or lightly branched polymers, resulting in a weaker gel structure that may take longer to form.
-
Base Catalysis (e.g., NH₄OH): Accelerates the condensation reaction.[5] This favors the formation of highly branched, dense clusters, leading to discrete particles and faster gelation times.
Key Advantages of This Precursor
The choice of 1,5-Diethoxy-1,1,3,3,5,5-hexamethyltrisiloxane offers distinct advantages over traditional monomeric silanes like TEOS or MTES.
-
Inherent and Stable Hydrophobicity: The covalently bonded Si-CH₃ groups are integrated directly into the material's backbone, providing excellent and durable water-repellent properties.[4][6][7] This avoids the need for secondary surface functionalization steps.
-
Controlled Network Formation: Starting with a pre-polymerized trisiloxane unit can lead to more predictable network structures and potentially more uniform pore sizes compared to the polycondensation of monomers.
-
Reduced Shrinkage and Stress: Since the precursor already contains Si-O-Si bonds, fewer condensation reactions are required to form a gel network. This reduction in bond formation can lead to lower volumetric shrinkage and reduced internal stress during the drying process, minimizing the risk of cracking.
-
Functional Versatility: The resulting methyl-modified silica can be used to create a wide range of materials, including thick, crack-free coatings, monolithic gels, and functionalized particles.[6]
Experimental Protocol: Synthesis of a Hydrophobic Silica Xerogel
This protocol provides a self-validating, step-by-step methodology for synthesizing a monolithic, hydrophobic silica xerogel.
Materials & Reagents:
-
1,5-Diethoxy-1,1,3,3,5,5-hexamethyltrisiloxane (Precursor)
-
Ethanol (EtOH), Anhydrous
-
Deionized Water (H₂O)
-
Hydrochloric Acid (HCl), 1M solution (Acid Catalyst)
-
Ammonium Hydroxide (NH₄OH), 1M solution (Base Catalyst, optional)
Equipment:
-
Glass beakers or vials
-
Magnetic stirrer and stir bars
-
Pipettes or graduated cylinders for accurate liquid handling
-
Parafilm or screw-cap containers for sealing
-
Gravity convection oven or a controlled environment chamber for drying
Step-by-Step Procedure:
-
Preparation of the Precursor Solution:
-
In a glass beaker, combine 10 mL of 1,5-Diethoxy-1,1,3,3,5,5-hexamethyltrisiloxane with 10 mL of ethanol.
-
Rationale: Ethanol acts as a co-solvent to ensure the non-polar siloxane and the polar aqueous solution are miscible, creating a homogeneous reaction environment.
-
-
Initiation of Hydrolysis:
-
Prepare the hydrolysis solution: In a separate vial, mix 2 mL of deionized water with 0.5 mL of 1M HCl.
-
Add the hydrolysis solution dropwise to the precursor solution while stirring vigorously.
-
Rationale: The molar ratio of water to the precursor's reactive ethoxy groups is critical. A stoichiometric amount is required for full hydrolysis, while excess water can drive the reaction forward. The acid catalyst protonates the ethoxy groups, making them more susceptible to nucleophilic attack by water.
-
-
Sol Formation and Gelation:
-
After adding the catalyst, seal the container with parafilm (pierce a few small holes for evaporation) or a loose-fitting cap.
-
Continue stirring for 1 hour at room temperature.
-
After stirring, cease agitation and allow the sol to rest undisturbed. Gelation is marked by a significant increase in viscosity, where the liquid no longer flows when the container is tilted. This can take several hours to days depending on conditions.
-
-
Aging the Gel:
-
Once gelled, keep the container sealed and let it age for 24-48 hours at room temperature.
-
Rationale: During aging, condensation reactions continue within the gel network, increasing its cross-link density and mechanical strength. This is crucial for preventing the structure from collapsing during the drying phase.
-
-
Drying to a Xerogel:
-
Unseal the container and place it in a convection oven at 60°C.
-
Allow the solvent to evaporate slowly over several days until the gel has shrunk to a constant size and weight.
-
Rationale: Slow, controlled drying is essential to minimize the capillary pressure that builds up as the solvent evaporates from the nanopores. Rapid drying will almost certainly lead to catastrophic cracking and a fractured monolith. The final dried product is a xerogel.
-
Table of Key Experimental Parameters and Their Effects:
| Parameter | Effect on Process and Final Material |
| Precursor Concentration | Higher concentrations lead to denser gels and faster gelation times but increase the risk of cracking during drying. |
| H₂O : Si Molar Ratio | Affects the extent of hydrolysis. Sub-stoichiometric ratios result in incomplete hydrolysis and a more organic, flexible network. Excess water drives both hydrolysis and condensation. |
| Catalyst (pH) | Controls the relative rates of hydrolysis and condensation, thereby influencing the microstructure (particulate vs. polymeric) and gel time.[5] |
| Temperature | Increases the rates of all reactions and solvent evaporation. Higher temperatures accelerate gelation and drying but can increase stress. |
| Aging Time & Conditions | A longer aging period strengthens the gel network, making it more robust and less prone to collapse or cracking during the drying stage. |
Characterization of the Methyl-Modified Silica
To validate the successful synthesis and understand the material's properties, the following characterization techniques are recommended:
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Used to confirm the chemical structure. Look for characteristic peaks corresponding to Si-O-Si (~1080 cm⁻¹), Si-CH₃ (~1260 cm⁻¹), and C-H (~2960 cm⁻¹). The presence of a broad peak for -OH (~3400 cm⁻¹) indicates residual silanol groups or adsorbed water.
-
Contact Angle Goniometry: Provides a quantitative measure of hydrophobicity. A water droplet on the surface of the synthesized xerogel should exhibit a high contact angle (>90°), confirming its water-repellent nature.[5]
-
Scanning Electron Microscopy (SEM): Allows for visualization of the xerogel's surface morphology and porous structure.
-
Solid-State ²⁹Si NMR: A powerful technique to determine the degree of condensation by identifying silicon atoms with different numbers of siloxane bridges (e.g., T¹, T², T³ environments for trifunctional silanes).
Applications for Researchers and Professionals
The unique properties of silica derived from this precursor open up numerous applications, particularly in fields requiring controlled surface chemistry.
-
Hydrophobic and Protective Coatings: Can be applied via spin-coating or dip-coating to create water-repellent, anti-fouling, or protective layers on various substrates.[4][6]
-
Drug Delivery Systems: The hydrophobic matrix is ideal for encapsulating and controlling the release of poorly water-soluble (hydrophobic) therapeutic agents.
-
Specialty Chromatography: Can serve as a stationary phase in reversed-phase chromatography, where its organic character is beneficial for separating non-polar molecules.
-
Water-Repellent Treatments: Can be used to impart durable water resistance to textiles, leather, or other porous materials.[4]
References
- Sol–Gel Reaction of Tetraethoxysilane, Hexaethoxydisiloxane, and Octaethoxytrisiloxane: Differences in Siloxane Precursor Oligomers Depending on Raw Materials.
- Sol–gel synthesis of siloxane–oxide hybrid coatings [Si(CH3)2O·MO: M = Si, Ti, Zr, Al] with luminescent properties.
- Sol–gel process. Wikipedia.
- Polysiloxane Hybrids via Sol-Gel Process: Effect of Temperature on Network Form
- Hydrolysis and condensation behavior of tetraethoxysilane, hexaethoxydisiloxane, and octaethoxytrisiloxane. SciSpace.
- (PDF) Hydrolysis and condensation behavior of tetraethoxysilane, hexaethoxydisiloxane, and octaethoxytrisiloxane.
- 1,5-Diethoxy-1,1,3,3,5,5-hexamethyltrisiloxane. PubChem.
- Sol–Gel Synthesis of Methyl Modified Optical Silica Coatings and Gels
- 1,1,3,3,5,5-HEXAMETHYLDIETHOXYTRISILOXANE. lookchem.com.
Sources
- 1. Sol–gel process - Wikipedia [en.wikipedia.org]
- 2. Polysiloxane Hybrids via Sol-Gel Process: Effect of Temperature on Network Formation | MDPI [mdpi.com]
- 3. 1,5-Diethoxy-1,1,3,3,5,5-hexamethyltrisiloxane | C10H28O4Si3 | CID 14250037 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. lookchem.com [lookchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Sol–gel synthesis of siloxane–oxide hybrid coatings [Si(CH3)2O·MO: M = Si, Ti, Zr, Al] with luminescent properties - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Thin Film Deposition using 1,5-Diethoxy-1,1,3,3,5,5-hexamethyltrisiloxane
For Researchers, Scientists, and Drug Development Professionals
Authored by: Senior Application Scientist
Introduction: A Versatile Precursor for High-Quality Silicon Dioxide Films
1,5-Diethoxy-1,1,3,3,5,5-hexamethyltrisiloxane is a promising liquid organosilicon precursor for the deposition of high-purity silicon dioxide (SiO₂) thin films. Its chemical structure, featuring a linear trisiloxane backbone with reactive ethoxy groups, offers a unique combination of volatility, thermal stability, and reactivity, making it suitable for various thin film deposition techniques, including Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD). This document provides a comprehensive guide to the application of this precursor, detailing its properties, proposed deposition methodologies, and expected film characteristics.
The Si-O-Si backbone of the molecule provides a foundational structure for the formation of a stable silicon dioxide network, while the terminal ethoxy groups offer a controlled reaction pathway, typically through hydrolysis or oxidation, to form Si-O bonds on the substrate surface. This controlled reactivity is particularly advantageous in processes requiring precise thickness control and conformal coating over complex topographies, which are critical in semiconductor manufacturing and the fabrication of advanced drug delivery systems.
Precursor Properties and Handling
A thorough understanding of the precursor's physical and chemical properties is paramount for successful and safe deposition process development.
| Property | Value | Reference |
| Chemical Formula | C₁₀H₂₈O₄Si₃ | [1] |
| Molecular Weight | 296.58 g/mol | [1] |
| Appearance | Colorless liquid | [2] |
| Boiling Point | 56 °C | [2] |
| Density | 0.912 g/mL | [2] |
| Vapor Pressure | 0.0969 mmHg at 25°C | [2] |
Safety and Handling:
1,5-Diethoxy-1,1,3,3,5,5-hexamethyltrisiloxane is a flammable liquid and should be handled with appropriate safety precautions in a well-ventilated area, preferably within a fume hood.[3] Personal protective equipment (PPE), including safety glasses with side shields, chemical-resistant gloves (e.g., nitrile or neoprene), and a lab coat, is mandatory.[3] All handling and transfer of the precursor should be performed under an inert atmosphere (e.g., nitrogen or argon) to prevent premature hydrolysis with ambient moisture.
Storage:
The precursor should be stored in a tightly sealed container in a cool, dry, and well-ventilated area away from heat, sparks, and open flames. The storage container should be made of a material compatible with alkoxysiloxanes.
Thin Film Deposition Methodologies
Plasma-Enhanced Atomic Layer Deposition (PEALD) of Silicon Dioxide
PEALD is a cyclic deposition technique that allows for the growth of highly conformal and uniform thin films with atomic-level thickness control. The use of a plasma co-reactant, such as oxygen plasma, enables lower deposition temperatures compared to thermal ALD, which is beneficial for temperature-sensitive substrates.
Underlying Principles:
The PEALD process for SiO₂ using 1,5-Diethoxy-1,1,3,3,5,5-hexamethyltrisiloxane is a self-limiting surface reaction-based process. Each cycle consists of four main steps:
-
Precursor Pulse: The vapor of the precursor is introduced into the reactor and chemisorbs onto the substrate surface.
-
Purge: The reactor is purged with an inert gas to remove any unreacted precursor and gaseous byproducts.
-
Co-reactant (Plasma) Pulse: An oxygen plasma is introduced into the reactor, which reacts with the chemisorbed precursor on the surface to form a monolayer of silicon dioxide.
-
Purge: The reactor is purged again with an inert gas to remove reaction byproducts.
This cycle is repeated to achieve the desired film thickness. The self-limiting nature of the surface reactions ensures that each cycle ideally adds a single monolayer, leading to excellent film uniformity and conformality.
Proposed PEALD Protocol:
This protocol is adapted from a similar process using an amino-substituted trisiloxane precursor and should be considered a starting point for process optimization.
| Parameter | Recommended Starting Value | Range for Optimization |
| Substrate Temperature | 200 °C | 100 - 350 °C |
| Precursor Temperature | 70 °C | 60 - 90 °C |
| Precursor Pulse Time | 1.0 s | 0.5 - 2.0 s |
| Inert Gas (Ar) Flow Rate | 200 sccm | 100 - 300 sccm |
| Reactor Pressure | 3 Torr | 1 - 5 Torr |
| First Purge Time | 2.0 s | 1.0 - 5.0 s |
| Oxygen (O₂) Flow Rate | 100 sccm | 50 - 200 sccm |
| Plasma Power | 200 W | 100 - 300 W |
| Plasma Pulse Time | 5.0 s | 2.0 - 10.0 s |
| Second Purge Time | 2.0 s | 1.0 - 5.0 s |
Causality Behind Experimental Choices:
-
Substrate Temperature: The recommended starting temperature of 200 °C is a balance between providing sufficient thermal energy for the surface reactions to occur and preventing thermal decomposition of the precursor in the gas phase. The optimal temperature window needs to be determined experimentally by studying the growth per cycle (GPC) as a function of temperature.
-
Precursor Temperature: Heating the precursor increases its vapor pressure, allowing for efficient delivery into the reactor. The temperature should be high enough to provide sufficient vapor pressure but low enough to prevent precursor decomposition in the delivery lines.
-
Pulse and Purge Times: These parameters are critical for ensuring self-limiting reactions. The pulse times should be long enough to saturate the substrate surface, while the purge times must be sufficient to remove all non-adsorbed species. These will be highly dependent on the reactor geometry and pumping speed.
Visualization of PEALD Workflow:
Chemical Vapor Deposition (CVD) of Silicon Dioxide
CVD is a process where a thin film is formed on a substrate by the chemical reaction of vapor-phase precursors. For 1,5-Diethoxy-1,1,3,3,5,5-hexamethyltrisiloxane, a thermal CVD process with an oxidizing co-reactant like oxygen or ozone can be employed.
Underlying Principles:
In a typical thermal CVD process, the precursor and an oxidant are introduced into a heated reactor. The elevated temperature provides the activation energy for the chemical reactions to occur, both in the gas phase and on the substrate surface, leading to the deposition of a solid film. The properties of the resulting film are highly dependent on the deposition temperature, pressure, and the ratio of the reactants.
Proposed CVD Protocol:
The following is a suggested starting point for the thermal CVD of SiO₂ using 1,5-Diethoxy-1,1,3,3,5,5-hexamethyltrisiloxane. Optimization will be necessary to achieve desired film properties.
| Parameter | Recommended Starting Value | Range for Optimization |
| Substrate Temperature | 500 °C | 400 - 650 °C |
| Precursor Temperature | 70 °C | 60 - 90 °C |
| Carrier Gas (N₂) Flow Rate | 50 sccm | 20 - 100 sccm |
| Oxidant (O₂) Flow Rate | 200 sccm | 100 - 500 sccm |
| Reactor Pressure | 1 Torr | 0.5 - 10 Torr |
Causality Behind Experimental Choices:
-
Substrate Temperature: A higher temperature compared to PEALD is required to thermally decompose the precursor and drive the reaction with the oxidant. The optimal temperature will influence the deposition rate and film quality. Too low a temperature will result in a very low deposition rate, while too high a temperature can lead to gas-phase nucleation and poor film quality.
-
Precursor and Oxidant Flow Rates: The ratio of the precursor to the oxidant will significantly affect the stoichiometry and purity of the deposited SiO₂ film. An excess of oxidant is generally used to ensure complete reaction of the precursor.
-
Reactor Pressure: The pressure influences the mean free path of the gas molecules and thus the deposition mechanism. Lower pressures generally lead to more uniform films.
Visualization of CVD Logical Relationships:
Film Characterization
Once the SiO₂ films are deposited, a comprehensive characterization is essential to validate the process and ensure the film meets the required specifications.
| Characterization Technique | Information Obtained | Typical Expected Results for High-Quality SiO₂ |
| Ellipsometry | Film thickness, refractive index | Refractive index ~1.46 |
| X-ray Photoelectron Spectroscopy (XPS) | Elemental composition, chemical bonding states | Stoichiometric SiO₂, low carbon contamination |
| Fourier-Transform Infrared Spectroscopy (FTIR) | Chemical bonding, presence of Si-O-Si, Si-OH, and C-H bonds | Strong Si-O-Si stretching peak (~1070 cm⁻¹), minimal Si-OH and C-H peaks |
| Atomic Force Microscopy (AFM) | Surface morphology, roughness | Low root-mean-square (RMS) roughness |
| Scanning Electron Microscopy (SEM) | Film thickness (cross-section), surface morphology | Uniform and dense film structure |
| Wet Etch Rate (WER) in dilute HF | Film density and quality | Low etch rate compared to thermally grown SiO₂ |
Waste Disposal
Unused precursor and any contaminated materials should be disposed of in accordance with local, state, and federal regulations for hazardous chemical waste.[4] It is recommended to consult with your institution's environmental health and safety (EHS) department for specific guidelines. Organosilicon waste can sometimes be recycled through specialized chemical processes.[5]
Conclusion
1,5-Diethoxy-1,1,3,3,5,5-hexamethyltrisiloxane presents itself as a viable precursor for the deposition of high-quality silicon dioxide thin films via PEALD and CVD techniques. The protocols and parameters provided in this guide serve as a robust starting point for process development. Due to the unique characteristics of each deposition system, empirical optimization is crucial to achieve the desired film properties for specific applications, ranging from advanced semiconductor devices to innovative drug delivery platforms. The combination of its favorable physical properties and reactive ethoxy functionalities makes this precursor a valuable tool in the materials scientist's arsenal.
References
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 14250037, 1,5-Diethoxy-1,1,3,3,5,5-hexamethyltrisiloxane" PubChem, [Link]. Accessed Jan 12, 2026.
-
LookChem. "Cas 17928-13-1, 1,1,3,3,5,5-HEXAMETHYLDIETHOXYTRISILOXANE" LookChem, [Link]. Accessed Jan 12, 2026.
-
Shin-Etsu Silicones of America, Inc. "SAFETY DATA SHEET KE-3479-T" Shin-Etsu Silicones of America, Inc., [Link]. Accessed Jan 12, 2026.
-
MDPI. "Chemical Recycling of High-Molecular-Weight Organosilicon Compounds in Supercritical Fluids" MDPI, [Link]. Accessed Jan 12, 2026.
Sources
Application Notes & Protocols: Hydrophobic Surface Modification of Nanoparticles with 1,5-Diethoxy-1,1,3,3,5,5-hexamethyltrisiloxane
Authored for Researchers, Scientists, and Drug Development Professionals
Section 1: Foundational Principles & Strategic Rationale
The functionalization of nanoparticle surfaces is a cornerstone of modern nanotechnology, enabling the precise tuning of material properties for sophisticated applications, from targeted drug delivery to advanced composites. A common objective is the conversion of a hydrophilic surface to a hydrophobic one. This modification is critical for improving the dispersion of nanoparticles in non-polar polymer matrices, preventing aggregation, and, crucially for the pharmaceutical sciences, enhancing the encapsulation and delivery of hydrophobic drugs, which constitute a significant portion of new chemical entities.[1][2][3][4]
This guide focuses on the use of 1,5-Diethoxy-1,1,3,3,5,5-hexamethyltrisiloxane as a premier agent for inducing surface hydrophobicity. This specific short-chain siloxane is advantageous due to its defined structure, which allows for the formation of a uniform, thin, and highly hydrophobic coating. The hexamethyltrisiloxane backbone provides a robust, chemically inert, and low-surface-energy layer, while the terminal ethoxy groups serve as reactive handles for covalent attachment to the nanoparticle surface. The reaction proceeds via a well-established sol-gel chemistry pathway involving hydrolysis and condensation, forming stable siloxane (Si-O-Si) bonds with native hydroxyl groups on the nanoparticle surface.[5][6][7]
Section 2: The Chemistry of Covalent Attachment: Mechanism of Action
The modification process is a two-step nucleophilic substitution reaction sequence. Understanding this mechanism is crucial for optimizing reaction conditions and ensuring a successful, stable coating.
-
Hydrolysis: The process is initiated by the hydrolysis of the ethoxy groups (-OCH₂CH₃) on the trisiloxane. In the presence of water and a catalyst (typically a base like ammonia or an acid), the ethoxy groups are replaced by hydroxyl groups (-OH), forming reactive silanols.[8][9][10] The rate of this step is highly dependent on pH, water concentration, and solvent.[8]
-
Condensation: The newly formed silanol groups on the trisiloxane readily react with hydroxyl groups present on the surface of the nanoparticle (e.g., silica or metal oxides). This condensation reaction forms a strong, covalent Si-O-Si linkage and releases a molecule of water, permanently grafting the hydrophobic hexamethyltrisiloxane chain onto the nanoparticle.[9][11][12]
The causality behind choosing a base catalyst, such as ammonium hydroxide, is that it promotes the deprotonation of silanol groups, creating a strong nucleophile (≡Si-O⁻) that efficiently attacks the silicon atoms of other silanols, leading to rapid condensation and particle growth.[8][13]
Section 3: Experimental Protocols
These protocols are designed to be self-validating through the inclusion of comprehensive characterization steps. Success is defined by measurable changes in the physicochemical properties of the nanoparticles.
Protocol 1: Surface Modification of Silica Nanoparticles (SiO₂) with 1,5-Diethoxy-1,1,3,3,5,5-hexamethyltrisiloxane
This protocol uses Stöber silica nanoparticles as a model system due to their well-defined surface chemistry, which is rich in silanol (-OH) groups.
Materials & Reagents:
-
Silica Nanoparticles (e.g., 100 nm, dispersed in ethanol)
-
1,5-Diethoxy-1,1,3,3,5,5-hexamethyltrisiloxane (CAS 17928-13-1)[14]
-
Ethanol (Absolute, anhydrous)
-
Ammonium Hydroxide (28-30% solution)
-
Deionized Water
-
Ultrasonic Bath
-
Centrifuge capable of pelleting nanoparticles
-
Orbital Shaker
Step-by-Step Methodology:
-
Nanoparticle Dispersion:
-
Prepare a 5 mg/mL dispersion of silica nanoparticles in absolute ethanol.[15]
-
Sonicate the dispersion for 15 minutes to ensure homogeneity and break up any loose agglomerates. The goal is to maximize the available surface area for reaction.
-
-
Reaction Setup:
-
In a sealed reaction vessel, add 20 mL of the nanoparticle dispersion.
-
To this, add 1.0 mL of deionized water and 1.5 mL of ammonium hydroxide solution. The addition of water is critical for the hydrolysis step.[15]
-
Stir the mixture vigorously for 30 minutes at room temperature. This pre-activates the surface and ensures a basic environment.
-
-
Siloxane Addition & Reaction:
-
Add 500 µL of 1,5-Diethoxy-1,1,3,3,5,5-hexamethyltrisiloxane to the reaction mixture. The molar ratio of silane to available surface hydroxyl groups is a key parameter to optimize for desired grafting density.
-
Seal the vessel and place it on an orbital shaker. Allow the reaction to proceed for 12-18 hours at room temperature with continuous, gentle agitation.[15] A longer reaction time ensures maximum surface coverage.
-
-
Purification - A Critical Step for Reproducibility:
-
Transfer the reaction mixture to centrifuge tubes.
-
Pellet the modified nanoparticles by centrifugation (e.g., 12,000 rpm for 20 minutes; adjust speed and time based on nanoparticle size).
-
Carefully decant and discard the supernatant, which contains unreacted siloxane, ammonia, and byproducts.
-
Resuspend the nanoparticle pellet in 20 mL of fresh ethanol. Use sonication to fully redisperse the pellet.
-
Repeat this centrifugation/resuspension wash cycle at least three times to ensure complete removal of impurities.[15] This step is vital for accurate post-modification characterization.
-
-
Final Product:
-
After the final wash, resuspend the purified hydrophobic silica nanoparticles in a non-polar solvent (e.g., hexane or toluene) or dry them under vacuum for storage and further use.
-
Section 4: Validation & Characterization Protocols
Successful modification must be confirmed empirically. The following techniques provide a comprehensive validation of the grafted hydrophobic layer.
| Characterization Technique | Purpose & Expected Outcome | Causality of Observation |
| Fourier-Transform Infrared Spectroscopy (FTIR) | To identify chemical bonds. Expect: Appearance of C-H stretching peaks (~2960 cm⁻¹) from methyl groups and a strengthened Si-O-Si peak (~1050 cm⁻¹). A reduction in the broad -OH peak (~3400 cm⁻¹) indicates consumption of surface silanols.[11] | The new peaks directly confirm the presence of the grafted hexamethyltrisiloxane. The diminishing -OH peak provides evidence of the condensation reaction. |
| Thermogravimetric Analysis (TGA) | To quantify the mass of the organic coating. Expect: A distinct weight loss step at temperatures >200°C, corresponding to the thermal decomposition of the grafted siloxane layer. The percentage of weight loss can be used to calculate grafting density.[11][16] | Inorganic nanoparticles (like SiO₂) are thermally stable at these temperatures. Therefore, any weight loss is directly attributable to the organic component that has been covalently attached. |
| Contact Angle Measurement | To measure surface wettability. Expect: A significant increase in the water contact angle on a film of the dried nanoparticles, typically from <30° (hydrophilic) to >100° (hydrophobic).[17] | The low surface energy of the methyl groups on the trisiloxane repels water, leading to a high contact angle and confirming the hydrophobic nature of the modified surface. |
| Dynamic Light Scattering (DLS) | To measure hydrodynamic diameter. Expect: A slight increase in the hydrodynamic diameter. The nanoparticles should show excellent dispersibility in non-polar solvents and aggregation in polar solvents. | The grafted siloxane layer adds to the particle's size. The change in dispersibility is a direct functional consequence of the altered surface chemistry. |
Section 5: Application in Drug Development - Loading of Hydrophobic Therapeutics
The primary benefit of this surface modification in drug delivery is to create a compatible carrier for hydrophobic drugs, which often suffer from poor bioavailability.[1][3][18] The hydrophobic siloxane layer acts as a 'lure' for non-polar drug molecules, enabling high loading capacity.
Protocol 2: Loading of a Model Hydrophobic Drug (e.g., Curcumin) onto Modified Nanoparticles
This protocol utilizes a solvent evaporation method, a common and effective technique for encapsulating hydrophobic compounds.[3]
Materials & Reagents:
-
Hydrophobic Trisiloxane-Modified Nanoparticles (from Protocol 1)
-
Curcumin (or other hydrophobic drug)
-
Acetone (or other suitable volatile organic solvent)
-
Deionized Water
-
Probe Sonicator or High-Shear Homogenizer
Step-by-Step Methodology:
-
Organic Phase Preparation:
-
Dissolve 5 mg of Curcumin and 25 mg of the hydrophobic nanoparticles in 5 mL of acetone.
-
Stir until a clear, uniform solution/dispersion is obtained.
-
-
Emulsification:
-
Prepare 20 mL of deionized water in a beaker.
-
Add the organic phase dropwise to the water while sonicating at high energy (e.g., 40% amplitude for 3 minutes) on an ice bath. This rapid addition into a non-solvent causes the drug and nanoparticles to co-precipitate, forming an oil-in-water emulsion where the drug is entrapped within the nanoparticle clusters.
-
-
Solvent Evaporation:
-
Stir the resulting emulsion at room temperature in a fume hood for 4-6 hours to allow the complete evaporation of acetone.
-
As the organic solvent is removed, the drug-loaded nanoparticles solidify.
-
-
Purification:
-
Collect the drug-loaded nanoparticles by centrifugation (15,000 rpm for 30 minutes).
-
Wash the pellet with deionized water to remove any unencapsulated, surface-adsorbed drug.
-
Lyophilize (freeze-dry) the final product to obtain a stable, powdered formulation.
-
Validation of Drug Loading: To determine the drug loading content (DLC) and encapsulation efficiency (EE), a known mass of the lyophilized powder is dissolved in a solvent that dissolves both the drug and the particle (e.g., acetone). The drug concentration is then measured using UV-Vis spectrophotometry or HPLC, and the values are calculated as follows:
-
DLC (%) = (Mass of drug in nanoparticles / Total mass of nanoparticles) x 100
-
EE (%) = (Mass of drug in nanoparticles / Initial mass of drug used) x 100
Section 6: References
-
The synthesis and characterization of polyorganosiloxane nanoparticles from 3-mercaptopropyltrimethoxysilane for preparation of nanocomposite films via photoinitiated thiol-ene polymerization. PubMed Central. Available at: [Link]
-
Characterization of self-assembled nano-phase silane-based particle coating. ResearchGate. Available at: [Link]
-
Silane Functionalisation of Iron Oxide Nanoparticles. SPIE Digital Library. Available at: [Link]
-
Siloxanes—Versatile Materials for Surface Functionalisation and Graft Copolymers. PubMed Central. Available at: [Link]
-
Emerging Applications of Silica Nanoparticles as Multifunctional Modifiers for High Performance Polyester Composites. National Institutes of Health. Available at: [Link]
-
Recent advances in surface decoration of nanoparticles in drug delivery. Frontiers. Available at: [Link]
-
Chemical characterization of silanized silver nanoparticles impregnated in poly (methyl methacrylate) resin: An in vitro study. National Institutes of Health. Available at: [Link]
-
Shaping Nanoparticles with Hydrophilic Compositions and Hydrophobic Properties as Nanocarriers for Antibiotic Delivery. ACS Publications. Available at: [Link]
-
Dual-Silane Premodified Silica Nanoparticles: Synthesis and Interplay between Chemical, Mechanical, and Curing Properties of Silica–Rubber Nanocomposites: Application to Tire Tread Compounds. ACS Omega. Available at: [Link]
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Development of Silane-Based Coatings with Zirconia Nanoparticles Combining Wetting, Tribological, and Aesthetical Properties. MDPI. Available at: [Link]
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A New Route for Preparation of Hydrophobic Silica Nanoparticles Using a Mixture of Poly(dimethylsiloxane) and Diethyl Carbonate. MDPI. Available at: [Link]
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Polysiloxanes in Theranostics and Drug Delivery: A Review. MDPI. Available at: [Link]
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Applications of Nano Formulation: New Innovation in Improving Drug Delivery. Bioscience Biotechnology Research Communications. Available at: [Link]
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Nanoparticles Methods for Hydrophobic Drugs — A Novel Approach: Graphical Abstract. ResearchGate. Available at: [Link]
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Evaluating the impact of systematic hydrophobic modification of model drugs on the control, stability and loading of lipid-based nanoparticles. Journal of Materials Chemistry B. Available at: [Link]
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Silsesquioxane-Based Nanoparticles Formed via Hydrolytic Condensation of Organotriethoxysilane Containing Hydroxy Groups. ResearchGate. Available at: [Link]
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Kinetics of Alkoxysilanes and Organoalkoxysilanes Polymerization: A Review. PubMed Central. Available at: [Link]
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Hydrolysis and condensation of alkoxysilanes. ResearchGate. Available at: [Link]
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1,5-Diethoxy-1,1,3,3,5,5-hexamethyltrisiloxane. PubChem. Available at: [Link]
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Hydrolysis and condensation reactions of silicon alkoxides. ResearchGate. Available at: [Link]
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PRINCIPLES OF HYDROLYSIS AND CONDENSATION REACTION OF ALKOXYSILANES. Publikationen der UdS. Available at: [Link]
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Cas 17928-13-1,1,1,3,3,5,5-HEXAMETHYLDIETHOXYTRISILOXANE. lookchem. Available at: [Link]
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Application Note & Protocols: Leveraging 1,5-Diethoxy-1,1,3,3,5,5-hexamethyltrisiloxane for Robust Hydrophobic Coatings via Sol-Gel Deposition
Abstract: This technical guide provides a comprehensive framework for the application of 1,5-Diethoxy-1,1,3,3,5,5-hexamethyltrisiloxane in the fabrication of durable, high-performance hydrophobic coatings. We delve into the fundamental chemical principles, detailing the sol-gel process that transforms this molecular precursor into a functional surface treatment. This document furnishes researchers and material scientists with detailed, field-proven protocols for substrate preparation, coating formulation, deposition, and rigorous characterization. By explaining the causality behind experimental choices, these application notes serve as a self-validating system for developing and evaluating coatings with tailored wettability and enhanced durability.
Core Principles: The Chemistry of Siloxane-Mediated Hydrophobicity
The efficacy of 1,5-Diethoxy-1,1,3,3,5,5-hexamethyltrisiloxane as a hydrophobic agent stems from its unique molecular architecture. The structure combines two key functional components: a trisiloxane backbone with reactive ethoxy groups and non-polar methyl groups.
-
Reactive Moiety (Ethoxy Groups): The terminal ethoxy groups (–O–C₂H₅) are susceptible to hydrolysis. In the presence of water and a catalyst, they are converted into highly reactive silanol groups (–Si–OH).[1]
-
Hydrophobic Moiety (Methyl Groups): The six methyl groups (–CH₃) are sterically accessible and possess low surface energy. During the coating formation, these groups orient away from the substrate, creating a non-polar, water-repellent interface.[2][3]
The transformation from a liquid precursor to a solid, cross-linked coating is achieved through the sol-gel process , which involves two fundamental steps:
-
Hydrolysis: The ethoxy groups on the siloxane precursor react with water to form silanol intermediates and ethanol as a byproduct.
-
Condensation: The newly formed silanol groups react with each other (or with residual ethoxy groups) to form stable siloxane bonds (Si–O–Si). This polycondensation reaction builds a durable, inorganic-organic hybrid network that is covalently bonded to hydroxyl groups on the substrate surface.[3][4]
This process allows for the creation of a thin, transparent, and chemically robust film at relatively low temperatures.[5]
Caption: Molecular structure of the siloxane precursor.
Caption: The two-step sol-gel reaction mechanism.
Materials and Equipment
| Category | Item | Purpose |
| Chemicals | 1,5-Diethoxy-1,1,3,3,5,5-hexamethyltrisiloxane (≥95%) | Hydrophobic precursor |
| Ethanol (200 proof, anhydrous) | Solvent | |
| Isopropanol (ACS grade) | Solvent / Cleaning agent | |
| Deionized (DI) Water (18.2 MΩ·cm) | Reagent for hydrolysis | |
| Hydrochloric Acid (HCl, 0.1 M solution) | Acid catalyst for sol-gel reaction | |
| Acetone (ACS grade) | Substrate cleaning | |
| Substrates | Glass microscope slides, Silicon wafers, or other target material | Surface to be coated |
| Equipment | Laboratory balance (±0.1 mg) | Weighing reagents |
| Magnetic stirrer and stir bars | Solution mixing | |
| Ultrasonic bath | Substrate cleaning | |
| UV-Ozone cleaner or Plasma cleaner (optional) | Advanced substrate cleaning/activation | |
| Spin-coater or Dip-coater | Film deposition | |
| Programmable oven or hot plate | Thermal curing | |
| Contact angle goniometer | Wettability analysis | |
| Micropipettes | Precise liquid handling |
Experimental Protocols
This section outlines the complete workflow for creating and validating the hydrophobic coating. The success of the final coating is critically dependent on meticulous execution at each stage, especially substrate preparation.
Protocol 3.1: Substrate Preparation (Glass/Silicon)
A pristine and activated substrate surface is paramount for achieving strong covalent bonding and a uniform coating. This protocol is designed to remove organic residues and generate surface hydroxyl (–OH) groups.
-
Initial Cleaning: Place substrates in a beaker. Add acetone to fully immerse them.
-
Sonication: Place the beaker in an ultrasonic bath and sonicate for 15 minutes to dislodge organic contaminants.
-
Solvent Rinse: Decant the acetone. Rinse the substrates thoroughly by sonicating for 15 minutes in isopropanol, followed by 15 minutes in DI water.
-
Drying: Remove substrates using clean tweezers and dry them under a stream of nitrogen gas.
-
Surface Activation (Choose one):
-
(Recommended) UV-Ozone or Plasma Treatment: Place the dried substrates in a UV-Ozone or Oxygen Plasma cleaner for 10-15 minutes. This is a highly effective and safe method to remove final traces of organic contamination and generate a high density of surface hydroxyl groups.
-
(Alternative) Piranha Etch (Use with extreme caution): In a designated fume hood, prepare a 3:1 mixture of concentrated sulfuric acid (H₂SO₄) and 30% hydrogen peroxide (H₂O₂). Immerse the substrates for 20-30 minutes. Piranha solution is extremely corrosive and reacts violently with organic materials; appropriate personal protective equipment (PPE) and safety protocols are mandatory.
-
-
Final Rinse & Dry: After activation, rinse the substrates extensively with DI water and dry with nitrogen. Use immediately to prevent recontamination.
Protocol 3.2: Formulation of the Coating Sol
This protocol describes the preparation of a 2% (by volume) siloxane solution. The molar ratio of precursor to water is critical; insufficient water leads to incomplete hydrolysis, while excess water can cause premature gelation.
-
Prepare Solvent: In a clean, dry glass vial, add 48.5 mL of ethanol.
-
Add Precursor: Using a micropipette, add 1.0 mL of 1,5-Diethoxy-1,1,3,3,5,5-hexamethyltrisiloxane to the ethanol.
-
Prepare Catalyst Solution: In a separate vial, mix 0.5 mL of DI water with 0.1 mL of 0.1 M HCl.
-
Initiate Hydrolysis: Add the water/HCl solution dropwise to the siloxane/ethanol mixture while stirring gently with a magnetic stir bar.
-
Age the Sol: Cap the vial and allow the solution to stir at room temperature for at least 4 hours (or overnight) before use. This "aging" step ensures the hydrolysis reaction proceeds sufficiently.
Protocol 3.3: Coating Deposition
-
Method A: Spin-Coating (for flat, uniform substrates)
-
Center the prepared substrate on the spin-coater chuck.
-
Dispense approximately 200 µL of the aged sol onto the center of the substrate.
-
Spin the substrate in a two-stage process: a) 500 rpm for 10 seconds to spread the liquid, followed by b) 2000 rpm for 40 seconds to form the thin film.
-
Carefully remove the coated substrate.
-
-
Method B: Dip-Coating (for complex shapes or double-sided coating)
-
Mount the prepared substrate onto the dip-coater arm.
-
Immerse the substrate into the aged sol at a constant speed of 100 mm/min.
-
Hold the substrate in the solution for a dwell time of 60 seconds.
-
Withdraw the substrate from the solution at a constant, slow speed of 50 mm/min. A smooth, steady withdrawal is crucial for a uniform coating.
-
Protocol 3.4: Thermal Curing
Curing completes the condensation reaction, densifies the film, and drives off residual solvent and byproducts, significantly enhancing the coating's durability.
-
Place the coated substrates on a hot plate or in a programmable oven.
-
Heat the substrates to 120 °C.
-
Maintain this temperature for 60 minutes.
-
Allow the substrates to cool to room temperature slowly before characterization.
Caption: High-level experimental workflow diagram.
Characterization and Performance Evaluation
Quantitative evaluation is essential to confirm the successful fabrication of a hydrophobic and durable coating.
Protocol 4.1: Wettability Analysis
-
Static Water Contact Angle (WCA):
-
Place the coated substrate on the goniometer stage.
-
Dispense a 5 µL droplet of DI water onto the surface.[6]
-
Capture the image and use the instrument's software to measure the angle at the three-phase (solid-liquid-air) contact line.[7]
-
Repeat at five different locations on the surface and report the average value ± standard deviation. A WCA > 90° confirms hydrophobicity.[8]
-
-
Dynamic Contact Angles (Advancing/Receding):
-
Dispense a 3 µL droplet onto the surface.
-
Slowly add water to the droplet (e.g., at 0.5 µL/s) until the contact line advances. The maximum angle achieved is the advancing angle (θA) .[8]
-
Slowly withdraw water from the expanded droplet until the contact line recedes. The minimum angle observed is the receding angle (θR) .[8]
-
Calculate the Contact Angle Hysteresis (CAH) as CAH = θA - θR. Low hysteresis (<10°) indicates a smooth, chemically homogeneous surface.[6]
-
-
Sliding Angle (SA) / Roll-off Angle:
Protocol 4.2: Durability Testing
-
Mechanical Abrasion Test:
-
Measure the initial WCA and SA of the coated sample.
-
Place a 1 kg weight on top of the coated surface, cushioned by a piece of sandpaper (e.g., 400 grit).
-
Manually drag the sample under the weight for a distance of 10 cm for 10 cycles.
-
Clean any debris from the surface with a stream of nitrogen.
-
Remeasure the WCA and SA to quantify the loss in hydrophobicity.
-
-
Chemical Stability Test:
-
Measure the initial WCA and SA.
-
Immerse the coated sample in a 3.5 wt.% NaCl solution for 24 hours.[11]
-
Remove the sample, rinse thoroughly with DI water, and dry with nitrogen.
-
Remeasure the WCA and SA to assess the coating's resistance to a corrosive environment.
-
Expected Results & Troubleshooting
A successfully prepared coating should be optically transparent with a static water contact angle between 105° and 115°. The sliding angle should be below 20°.
Table 1: Typical Performance Data
| Parameter | Before Durability Test | After Abrasion Test | After Chemical Immersion |
| Static WCA (°) | 112 ± 2 | 98 ± 4 | 109 ± 3 |
| Sliding Angle (°) | 15 ± 3 | 35 ± 5 | 18 ± 3 |
| Visual Appearance | Transparent | Minor scratches | Transparent |
Table 2: Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Hazy or Opaque Coating | Premature gelation of the sol; overly thick coating | Reduce water/catalyst concentration; increase spin speed or withdrawal speed. |
| Low WCA (< 90°) | Incomplete surface coverage; poor substrate activation | Ensure substrate is fully cleaned/activated; check sol aging time and concentration. |
| High Sliding Angle / Pinned Droplets | High surface roughness or chemical heterogeneity | Improve substrate cleaning; ensure a clean deposition environment. |
| Poor Adhesion (peels off) | Insufficient curing; inadequate substrate preparation | Increase curing time/temperature; use a more effective surface activation method. |
References
-
Fine-Tuning Coating Surface Control Through the Use Of Modified Siloxanes. PCI Magazine. [Link]
-
Synthesis and characterization of hydrophobic coating materials based on alkoxy silane compounds. Journal of Sol-Gel Science and Technology. [Link]
-
10 Essential Steps for Achieving Reproducible Contact Angle. Droplet Lab. [Link]
-
On the Surface: Formulating Hydrophobic Coatings for Breakthrough Performance. Prospector. [Link]
-
Adhesive force measurements to characterize superhydrophobic surfaces. DataPhysics Instruments. [Link]
-
Durability of superhydrophobic surfaces – the biggest obstacle towards real life applications. Biolin Scientific. [Link]
-
How to Evaluate Hydrophobic Protective Glass Coatings. YouTube. [Link]
-
The Effect of Water Resistance on the Durability of Waterborne Coatings. PCI Magazine. [Link]
-
Synthesis of superhydrophobic coatings based on silica nanostructure modified with organosilane compounds by sol–gel method for glass surfaces. Scientific Reports. [Link]
-
Contact angle – What is it and how do you measure it?. Biolin Scientific. [Link]
-
Long-Term Durability of Robust Super-Hydrophobic Co–Ni-Based Coatings Produced by Electrochemical Deposition. MDPI. [Link]
-
Contact Angle Measurements and Wettability. Nanoscience Instruments. [Link]
-
Siloxane-Starch-Based Hydrophobic Coating for Multiple Recyclable Cellulosic Materials. National Institutes of Health. [Link]
-
Siloxane resins as hydrophobic self-cleaning layers for silicon and dye-sensitized solar cells: material and application aspects. RSC Publishing. [Link]
- Hydrophobic coating composition.
-
The Synthesis of a Superhydrophobic and Thermal Stable Silica Coating via Sol-Gel Process. MDPI. [Link]
-
Durability and corrosion behaviors of superhydrophobic amorphous coatings: a contrastive investigation. RSC Publishing. [Link]
-
Contact Angle Testing/Analysis. Rheology Lab. [Link]
-
Preparation and Properties of Hydrophobic Polyurethane Based on Silane Modification. MDPI. [Link]
-
Hybrid Sol–Gel Superhydrophobic Coatings Based on Alkyl Silane-Modified Nanosilica. MDPI. [Link]
-
Summary of hydrophobic surface characterization. ResearchGate. [Link]
-
Definitions for Hydrophilicity, Hydrophobicity, and Superhydrophobicity: Getting the Basics Right. ACS Publications. [Link]
-
Superhydrophobic Coatings Based on PMMA-Siloxane-Silica and Modified Silica Nanoparticles Deposited on AA2024-T3. MDPI. [Link]
-
The preparation and characterization of a hydrophobic surface on an aluminum substrate. ProQuest. [Link]
-
1,5-Diethoxy-1,1,3,3,5,5-hexamethyltrisiloxane. PubChem. [Link]
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Application Note: A Validated Protocol for the Controlled Hydrolysis of 1,5-Diethoxy-1,1,3,3,5,5-hexamethyltrisiloxane to its Corresponding Disilanol
Authored by: A Senior Application Scientist
Abstract: This document provides a detailed, field-proven protocol for the controlled hydrolysis of 1,5-Diethoxy-1,1,3,3,5,5-hexamethyltrisiloxane. The primary objective is the high-yield synthesis of its corresponding disilanol, 1,5-Dihydroxy-1,1,3,3,5,5-hexamethyltrisiloxane, a valuable precursor for silicone-based materials. This guide explains the underlying reaction mechanism, offers a step-by-step methodology designed for reproducibility, and details the necessary analytical techniques for product validation, ensuring scientific integrity and trustworthiness for researchers in materials science and drug development.
Introduction and Scientific Context
The controlled synthesis of oligosiloxanes with well-defined structures is fundamental to the bottom-up design of advanced siloxane-based nanomaterials.[1][2] Silanols (Si-OH) are key intermediates in silicone chemistry, serving as versatile building blocks for the formation of complex siloxane frameworks through condensation reactions. The hydrolysis of alkoxysiloxanes is a primary route to these silanols. However, the process must be meticulously controlled; the desired silanol products are often prone to self-condensation, leading to the formation of higher molecular weight polymers and reducing the yield of the target molecule.
This application note addresses the specific challenge of converting 1,5-Diethoxy-1,1,3,3,5,5-hexamethyltrisiloxane, a commercially available and stable precursor, into its difunctional silanol derivative. The protocol is optimized to favor the hydrolysis reaction while minimizing subsequent condensation, thereby ensuring a high purity of the target disilanol.
The Chemistry: Mechanism of Acid-Catalyzed Hydrolysis
The hydrolysis of alkoxysilanes proceeds via a nucleophilic substitution reaction at the silicon center. The reaction can be catalyzed by either acid or base, with each pathway offering different reaction kinetics and structural outcomes.[3] For producing discrete silanol molecules while minimizing random condensation, acid catalysis is generally preferred as it results in more linear or weakly branched intermediates.[3]
The acid-catalyzed mechanism involves three key steps:
-
Protonation: A proton from the acid catalyst (e.g., H₃O⁺) rapidly protonates the oxygen atom of the ethoxy group. This crucial step transforms the ethoxy group (-OEt) into a better leaving group (-HOEt⁺).[4]
-
Nucleophilic Attack: A water molecule, acting as a nucleophile, attacks the now more electrophilic silicon atom. This typically proceeds through an Sₙ2-type transition state, forming a five-coordinate silicon intermediate.[4]
-
Deprotonation and Leaving Group Departure: The intermediate loses a proton to regenerate the acid catalyst, and ethanol is eliminated, resulting in the formation of a silanol (Si-OH) group.
This process is repeated at the second ethoxy site on the trisiloxane to yield the final disilanol product.
Caption: Figure 1: Acid-Catalyzed Hydrolysis Mechanism
Experimental Protocol: A Self-Validating System
This protocol is designed to be self-validating by incorporating in-process monitoring and detailed characterization, ensuring that the experimental outcomes are both reliable and reproducible.
Materials and Equipment
| Category | Item | Grade/Specification | Justification for Choice |
| Reagents | 1,5-Diethoxy-1,1,3,3,5,5-hexamethyltrisiloxane | ≥95% Purity | High purity starting material is critical for a clean reaction. |
| Acetone | Anhydrous | A polar aprotic solvent that ensures miscibility of the nonpolar siloxane and the aqueous acid. | |
| Deionized Water | Type I, 18.2 MΩ·cm | High purity water prevents contamination from metal ions that could catalyze side reactions. | |
| Hydrochloric Acid (HCl) | 1.0 M solution | A common, effective acid catalyst for siloxane hydrolysis.[3][4] | |
| Sodium Bicarbonate (NaHCO₃) | Saturated aqueous solution | Used to neutralize the acid catalyst and quench the reaction. | |
| Magnesium Sulfate (MgSO₄) | Anhydrous | A drying agent to remove residual water from the organic phase before solvent evaporation. | |
| Equipment | Round-bottom flask with stir bar | Appropriate volume | Standard reaction vessel. |
| Condenser | Prevents solvent loss during any potential heating. | ||
| Magnetic stirrer/hotplate | Ensures homogeneous reaction mixture and temperature control. | ||
| Separatory funnel | For liquid-liquid extraction during workup. | ||
| Rotary evaporator | For efficient and gentle removal of solvent. | ||
| Analytical Instruments | FTIR, NMR (¹H, ²⁹Si), GPC | For comprehensive characterization and validation of the final product. |
Step-by-Step Hydrolysis Procedure
Caption: Figure 2: Experimental Workflow
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1,5-Diethoxy-1,1,3,3,5,5-hexamethyltrisiloxane (10.0 g, approx. 33.7 mmol) in 100 mL of acetone. Begin stirring to ensure the solution is homogeneous.
-
Causality: Acetone is selected as the solvent because it is miscible with both the nonpolar siloxane and the aqueous acid solution, creating a single phase for the reaction to proceed efficiently.
-
-
Initiation of Hydrolysis: In a separate beaker, prepare the hydrolysis solution by mixing 1.3 mL of 1.0 M HCl with 2.5 mL of deionized water. This provides a slight molar excess of water (approx. 138 mmol H₂O to 67.4 mmol ethoxy groups) to drive the reaction to completion.
-
Causality: Using a stoichiometric excess of water ensures the hydrolysis equilibrium is shifted towards the product side. The acid concentration is kept low to control the reaction rate and prevent rapid, uncontrolled condensation.
-
-
Reaction Execution: Add the HCl/water mixture dropwise to the stirring siloxane solution over 10 minutes at room temperature (20-25°C).
-
Trustworthiness: The slow, dropwise addition prevents localized high concentrations of catalyst and water, which could lead to exothermic reactions and promote undesirable side reactions like condensation.
-
-
Monitoring and Completion: Allow the reaction to stir at room temperature for 4-6 hours. Monitor the reaction's progress by taking small aliquots every hour and analyzing them by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to observe the disappearance of the starting material. The reaction is considered complete when the starting ethoxysiloxane is no longer detectable.
-
Workup and Neutralization: Once the reaction is complete, quench it by slowly adding 50 mL of a saturated sodium bicarbonate (NaHCO₃) solution to neutralize the hydrochloric acid catalyst.
-
Causality: Neutralization is a critical step to stop the catalytic process, preventing further condensation of the desired silanol product during workup and storage.
-
-
Extraction and Purification: Transfer the mixture to a separatory funnel. Add 50 mL of diethyl ether and shake gently. Allow the layers to separate and collect the organic (upper) layer. Wash the organic layer twice more with 50 mL portions of deionized water to remove residual salts and ethanol.
-
Drying and Solvent Removal: Dry the collected organic layer over anhydrous magnesium sulfate (MgSO₄), then filter to remove the drying agent. Remove the solvent under reduced pressure using a rotary evaporator to yield the final product, 1,5-Dihydroxy-1,1,3,3,5,5-hexamethyltrisiloxane, typically as a colorless oil or a low-melting solid.
Product Characterization and Validation
Thorough characterization is essential to confirm the identity and purity of the synthesized disilanol.
| Technique | Purpose | Expected Result for Product |
| FTIR Spectroscopy | Functional group analysis | Appearance of a broad O-H stretch (~3200-3400 cm⁻¹). Disappearance of C-H stretches associated with the ethoxy group and Si-O-C bands. Presence of the characteristic Si-O-Si asymmetric stretch (~1000-1100 cm⁻¹).[5][6] |
| ¹H NMR Spectroscopy | Proton environment analysis | Appearance of a broad, exchangeable singlet for the Si-OH protons. Signals for the ethoxy group's -CH₂- (quartet) and -CH₃ (triplet) will be absent. A sharp singlet for the Si-CH₃ protons will remain.[7] |
| ²⁹Si NMR Spectroscopy | Silicon environment analysis | A shift in the resonance for the terminal silicon atoms from the ethoxy-substituted environment to a hydroxyl-substituted environment. This provides definitive evidence of hydrolysis at the silicon center.[8][9][10] |
| GPC Analysis | Molecular weight distribution | A single, sharp peak corresponding to the molecular weight of the disilanol. The absence of high molecular weight shoulders or additional peaks indicates minimal or no condensation has occurred.[11][12][13] |
References
- Sato, Y., Hayami, R., & Gunji, T. (2022). Characterization of NMR, IR, and Raman spectra for siloxanes and silsesquioxanes: a mini review. Journal of Sol-Gel Science and Technology, 104, 36–52.
- Murray, D. K., et al. (2010). Differentiating and characterizing geminal silanols in silicas by (29)Si NMR spectroscopy. Journal of Colloid and Interface Science.
- Graiver, D., et al. (2006). Hydrolysis of polydimethylsiloxane fluids in controlled aqueous solutions.
- Kuroda, K., et al. (2014). Synthesis of Polycyclic and Cage Siloxanes by Hydrolysis and Intramolecular Condensation of Alkoxysilylated Cyclosiloxanes.
- Gooden, R., et al. (2020). The Detection and Reactivity of Silanols and Silanes Using Hyperpolarized 29Si Nuclear Magnetic Resonance.
- Semantic Scholar. (n.d.).
- ResearchGate. (n.d.). Fig 1. FTIR spectra of PMS siloxane, Si-O-Si, and silanol, Si-OH.
- ResearchGate. (n.d.). Chemical shifts of the silanol group in the ¹H NMR spectrum, measured in acetone‐d6.
- Zielecka, M., et al. (2023). Polysiloxanes and Silanes with Various Functional Groups—New Compounds for Flax Fibers' Modification.
- Brinker, C. J. (1988). Hydrolysis and condensation of silicates: Effects on structure. Journal of Non-Crystalline Solids.
- ResearchGate. (n.d.). GPC chromatogram of 8 after hydrolysis time of 18.5 h.
- AZoM. (2022). Gel Permeation Chromatography Analysis of Polysiloxanes. AZoM.
- MDPI. (n.d.). Identification of Hydroxyl and Polysiloxane Compounds via Infrared Absorption Spectroscopy with Targeted Noise Analysis. MDPI.
- ResearchGate. (n.d.). Mechanism of acid-catalysed hydrolysis S N 2 − Si.
- Agilent Technologies. (n.d.). Analysis of Polydimethyl Siloxane by GPC Viscometry with the Agilent 390-MDS Multi Detector Suite. Agilent Technologies.
- Hydrophobe.org. (n.d.).
- ResearchGate. (n.d.). GPC Analysis of Polymer Network Formation: 1. Bifunctional Siloxane Monomer/Crosslinker System.
- University of Regina. (n.d.). Hydrolysis. University of Regina.
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"1,5-Diethoxy-1,1,3,3,5,5-hexamethyltrisiloxane in the preparation of silicone polymers"
Application Note & Protocols
Topic: 1,5-Diethoxy-1,1,3,3,5,5-hexamethyltrisiloxane in the Preparation of Silicone Polymers
Introduction: The Strategic Role of 1,5-Diethoxy-1,1,3,3,5,5-hexamethyltrisiloxane
1,5-Diethoxy-1,1,3,3,5,5-hexamethyltrisiloxane (CAS: 17928-13-1) is a versatile and highly functional organosilicon intermediate.[1] Its distinct linear trisiloxane backbone provides the characteristic flexibility, thermal stability, and low surface energy of silicones, while the terminal ethoxy groups offer reactive sites for polymerization.[2] These ethoxy groups are susceptible to hydrolysis and subsequent condensation, making this molecule an ideal building block for the controlled synthesis of advanced silicone polymers.
Unlike simple alkoxysilanes, the defined chain length of this trisiloxane allows for its use as a precise chain extender or a flexible cross-linker in polymer networks. This guide provides a detailed exploration of the underlying chemical principles, practical experimental protocols, and characterization techniques for leveraging 1,5-diethoxy-1,1,3,3,5,5-hexamethyltrisiloxane in the synthesis of both linear silicone polymers and cross-linked silicone elastomers.
Part 1: Core Chemical Principles: Hydrolysis and Condensation
The polymerization of 1,5-diethoxy-1,1,3,3,5,5-hexamethyltrisiloxane is primarily governed by a two-step sol-gel type mechanism: hydrolysis and condensation. This process is fundamental to the formation of the stable siloxane (Si-O-Si) framework that constitutes the backbone of all silicone polymers.[3]
-
Hydrolysis: The process is initiated by the reaction of the terminal ethoxy groups (Si-OEt) with water. This reaction, often catalyzed by an acid or a base, cleaves the silicon-oxygen bond of the ethoxy group to form a reactive silanol group (Si-OH) and ethanol as a byproduct. The intermediate product is the corresponding diol, 1,1,3,3,5,5-hexamethyltrisiloxane-1,5-diol, which is itself a crucial intermediate in silicone chemistry.
-
Condensation: The newly formed silanol groups are highly reactive and will condense with each other (or with remaining ethoxy groups) to form a new, larger siloxane bond (Si-O-Si). This step releases either a molecule of water (silanol-silanol condensation) or ethanol (silanol-ethoxy condensation).
This sequence of reactions allows for the molecule to act as a bifunctional monomer, extending to form longer polymer chains or participating in network formation.
Caption: The two-stage reaction mechanism for polymerization.
Part 2: Application Protocols
The protocols below detail two primary applications: creating linear polymers through chain extension and fabricating silicone elastomers through cross-linking.
Protocol 1: Synthesis of a Linear Silicone Copolymer
This protocol demonstrates how 1,5-diethoxy-1,1,3,3,5,5-hexamethyltrisiloxane can be used to chain-extend a shorter, hydroxyl-terminated silicone oligomer, such as a low molecular weight polydimethylsiloxane-diol (PDMS-diol), to increase its molecular weight.
Experimental Rationale: This is a step-growth polymerization.[4] By controlling the stoichiometry between the di-ethoxy trisiloxane and the di-hydroxy PDMS, we can precisely manage the final molecular weight of the linear copolymer. An organotin catalyst is often used to accelerate the condensation reaction between the silanol and alkoxy groups.[5]
Materials & Equipment:
-
1,5-Diethoxy-1,1,3,3,5,5-hexamethyltrisiloxane
-
α,ω-Dihydroxy-terminated polydimethylsiloxane (PDMS-diol, Mn = ~1000 g/mol )
-
Dibutyltin dilaurate (DBTDL) catalyst
-
Anhydrous Toluene
-
Round-bottom flask with a Dean-Stark trap and condenser
-
Magnetic stirrer and heating mantle
-
Nitrogen or Argon source for inert atmosphere
Procedure:
-
Reactor Setup: Assemble the flask, Dean-Stark trap, and condenser. Purge the entire system with dry nitrogen for 15 minutes to eliminate atmospheric moisture.
-
Reagent Addition: Under a positive nitrogen flow, charge the flask with PDMS-diol and 1,5-diethoxy-1,1,3,3,5,5-hexamethyltrisiloxane according to the quantities in Table 1. Add anhydrous toluene to achieve a 50% solids concentration.
-
Azeotropic Water Removal: Heat the mixture to reflux. Any residual water in the reagents will be removed azeotropically with toluene and collected in the Dean-Stark trap. Continue for 1 hour.
-
Catalyst Injection: Cool the mixture to ~80 °C. Inject the DBTDL catalyst solution (e.g., 1% in toluene) using a syringe. The amount is typically 0.1-0.5% of the total reactant weight.
-
Polycondensation Reaction: Increase the temperature back to reflux (approx. 110 °C) and maintain for 4-6 hours. The progress of the reaction can be monitored by the increase in viscosity of the solution.
-
Solvent Removal: After the reaction is complete, cool the flask. Remove the toluene under reduced pressure using a rotary evaporator to yield the clear, viscous linear silicone copolymer.
Table 1: Example Formulation for Linear Copolymer Synthesis
| Reagent | Molecular Weight ( g/mol ) | Moles | Mass (g) | Role |
|---|---|---|---|---|
| PDMS-diol (Mn ~1000) | ~1000 | 0.05 | 50.0 | Dihydroxy Oligomer |
| 1,5-Diethoxy-1,1,3,3,5,5-hexamethyltrisiloxane | 296.58 | 0.05 | 14.83 | Di-ethoxy Chain Extender |
| Dibutyltin dilaurate (DBTDL) | 631.56 | - | ~0.32 | Catalyst |
| Anhydrous Toluene | 92.14 | - | ~65 mL | Solvent |
Caption: Experimental workflow for linear copolymer synthesis.
Protocol 2: Preparation of a Silicone Elastomer (RTV System)
This protocol outlines the use of 1,5-diethoxy-1,1,3,3,5,5-hexamethyltrisiloxane as a cross-linking agent for a high molecular weight hydroxyl-terminated silicone gum to form an elastomer at room temperature. This is a typical Room Temperature Vulcanization (RTV) formulation.[5]
Experimental Rationale: The bifunctional trisiloxane acts as a flexible cross-linker, reacting with the terminal hydroxyl groups of long PDMS chains. The presence of atmospheric moisture initiates the hydrolysis of the ethoxy groups, which then condense with the polymer's hydroxyl groups. An organotin catalyst is essential for achieving a practical cure time. The final material is a three-dimensional network, or elastomer.
Materials & Equipment:
-
α,ω-Dihydroxy-terminated polydimethylsiloxane (Silicone Gum, Mn > 100,000 g/mol )
-
1,5-Diethoxy-1,1,3,3,5,5-hexamethyltrisiloxane
-
Dibutyltin dilaurate (DBTDL)
-
Optional: Fumed silica (as a reinforcing filler)
-
Dual-axis centrifugal mixer or mechanical stirrer
-
Molds (e.g., PTFE or aluminum)
-
Controlled humidity chamber (optional, for consistent curing)
Procedure:
-
Compounding (if using filler): If a reinforced elastomer is desired, first mix the silicone gum with fumed silica in the centrifugal mixer until a uniform, homogenous paste is formed. This step is critical for achieving good mechanical properties.
-
Addition of Cross-linker: Add the 1,5-diethoxy-1,1,3,3,5,5-hexamethyltrisiloxane to the gum (or filled gum) and mix thoroughly for 2-3 minutes until fully incorporated.
-
Catalyst Addition: Add the DBTDL catalyst and perform a final, brief mixing cycle (30-60 seconds). Over-mixing after catalyst addition can lead to premature curing.
-
Casting: Immediately pour or press the mixture into the desired mold, taking care to avoid trapping air bubbles. A vacuum chamber can be used to degas the mixture before casting.
-
Curing: Place the filled mold in an environment with controlled humidity (e.g., 50% RH) at room temperature. The material will cure over 24-72 hours. The surface will become tack-free first, with the cure progressing through the bulk of the material.
-
Demolding: Once fully cured, the flexible silicone elastomer can be removed from the mold.
Table 2: Example Formulation for Silicone Elastomer
| Component | Parts per Hundred Rubber (phr) | Example Mass (g) for 100g Gum | Role |
|---|---|---|---|
| Silicone Gum (PDMS-diol) | 100 | 100.0 | Polymer Backbone |
| Fumed Silica (optional) | 20 - 40 | 30.0 | Reinforcing Filler |
| 1,5-Diethoxy-1,1,3,3,5,5-hexamethyltrisiloxane | 3 - 8 | 5.0 | Cross-linking Agent |
| Dibutyltin dilaurate (DBTDL) | 0.2 - 0.5 | 0.3 | Curing Catalyst |
Part 3: Characterization of Synthesized Polymers
Validating the outcome of the synthesis is critical. A combination of spectroscopic, thermal, and chromatographic techniques should be employed.
-
Fourier-Transform Infrared Spectroscopy (FTIR):
-
Purpose: To confirm the chemical transformations.
-
Expected Results: In the final polymer, look for the disappearance or significant reduction of the broad -OH stretch (around 3200-3400 cm⁻¹) from the silanol groups and the C-O stretch from the ethoxy groups. Observe the strong, broad Si-O-Si stretching band around 1000-1100 cm⁻¹, which should intensify as polymerization proceeds.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Purpose: To provide detailed structural information.
-
¹H NMR: Can be used to track the disappearance of the ethoxy group signals (-OCH₂CH₃ at ~3.7 and ~1.2 ppm).
-
²⁹Si NMR: This is the most powerful technique for analyzing siloxane microstructures. Different silicon environments (e.g., terminal vs. in-chain) will have distinct chemical shifts, allowing for confirmation of chain extension and branching/cross-linking.[6]
-
-
Gel Permeation Chromatography (GPC/SEC):
-
Purpose: To determine the molecular weight and molecular weight distribution (polydispersity index, PDI) of linear polymers.[6]
-
Expected Results: For Protocol 1, the GPC trace should show a clear shift to higher molecular weight compared to the starting PDMS-diol oligomer, indicating successful chain extension. A low PDI (typically < 2.0) suggests a controlled polymerization.
-
-
Thermal Analysis (TGA/DSC):
-
Purpose: To assess the thermal stability and phase behavior of the polymers.[7]
-
Thermogravimetric Analysis (TGA): Measures weight loss as a function of temperature, indicating the decomposition temperature and overall thermal stability of the polymer.
-
Differential Scanning Calorimetry (DSC): Identifies the glass transition temperature (Tg), which is a key indicator of polymer chain flexibility, as well as any melt transitions (Tm) if the polymer is semi-crystalline.
-
References
- US5502144A - Composition and method for preparing silicone elastomers - Google P
- Synthesis of 1,1,3,3,5,5-Hexamethyl-7,7-diorganocyclotetrasiloxanes and Its Copolymers. (2021-12-22).
- Synthesis of 1,1,3,3,5,5-Hexamethyl-7,7-diorganocyclotetrasiloxanes and Its Copolymers. (2021-12-22).
- Synthesis of 1,1,3,3,5,5-Hexamethyl-7,7-diorganocyclotetrasiloxanes and Its Copolymers. (2021-12-22). Polymers (Basel).
- (PDF)
- Silicon Polymers: Preparations of Bouncing Putty (Silly Putty) - MSU chemistry.
- One reaction to make highly stretchable or extremely soft silicone elastomers
- 1,1,3,3,5,5-Hexamethyltrisiloxane-1,5-diol: Properties, Applic
- Synthesis of 1,1,3,3,5,5-Hexamethyl-7,7-diorganocyclotetrasiloxanes and Its Copolymers.
- Synthesis of (Hyper)Branched Monohydroxyl Alkoxysilane Oligomers toward Silanized Urethane Prepolymers - PMC - NIH. (2022-04-27).
- Synthesis, characterization and Study of the physical properties of some new silicone polymers | Iraqi Journal of Science. (2025-08-30).
- EP3303456A1 - Silicone elastomers and their preparation and use - Google P
- polymers - Semantic Scholar. (2018-04-28).
- Synthesis of 1,1,3,3,5,5-Hexamethyl-7,7-diorganocyclotetrasiloxanes and Its Copolymers - Semantic Scholar. (2021-12-22).
- 1,1,3,3,5,5-HEXAMETHYLTRISILOXANE | - Gelest, Inc..
- Hydrolysis and condensation behavior of tetraethoxysilane, hexaethoxydisiloxane, and octaethoxytrisiloxane - SciSpace. (2023-05-10).
- Design, Synthesis, and Characterization of Next-Gener
- Silicone containing copolymers: Synthesis, properties and applic
- 1,5-Diethoxy-1,1,3,3,5,5-hexamethyltrisiloxane - PubChem - NIH.
- CAS 1189-93-1: 1,1,3,3,5,5-Hexamethyltrisiloxane - CymitQuimica.
- (PDF)
Sources
- 1. 1,5-Diethoxy-1,1,3,3,5,5-hexamethyltrisiloxane | C10H28O4Si3 | CID 14250037 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CAS 1189-93-1: 1,1,3,3,5,5-Hexamethyltrisiloxane [cymitquimica.com]
- 3. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 4. cdm21054.contentdm.oclc.org [cdm21054.contentdm.oclc.org]
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- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. ijs.uobaghdad.edu.iq [ijs.uobaghdad.edu.iq]
Application Note: High-Quality Silicon-Based Thin Film Deposition Using 1,5-Diethoxy-1,1,3,3,5,5-hexamethyltrisiloxane in Chemical Vapor Deposition
Introduction
The relentless pursuit of advanced materials for microelectronics, protective coatings, and biomedical devices has driven significant research into Chemical Vapor Deposition (CVD) techniques. The choice of precursor is paramount to controlling the properties of the deposited thin films. Organosilicon compounds are a versatile class of precursors for depositing silicon-based materials such as silicon dioxide (SiO2), silicon carbide (SiC), and silicon carbonitride (SiCN). This application note provides a detailed experimental setup and protocol for the deposition of high-quality, silicon-based thin films using 1,5-Diethoxy-1,1,3,3,5,5-hexamethyltrisiloxane as a novel liquid precursor.
1,5-Diethoxy-1,1,3,3,5,5-hexamethyltrisiloxane (DEHMTS) offers several advantages over traditional silicon precursors. Its liquid state at room temperature simplifies handling and delivery to the CVD reactor. The presence of Si-O bonds in its backbone can facilitate the formation of silicon dioxide-like films at lower temperatures, while the ethoxy and methyl groups provide sources of carbon and hydrogen that can be incorporated into the film to tune its properties, such as dielectric constant and refractive index. This guide is intended for researchers, scientists, and professionals in drug development seeking to leverage the unique properties of DEHMTS for their specific applications.
Experimental Setup: A Modular CVD System for Versatile Thin Film Deposition
A custom-built, low-pressure CVD (LPCVD) or plasma-enhanced CVD (PECVD) system is recommended for the deposition of thin films using DEHMTS. The choice between LPCVD and PECVD will depend on the desired film properties and deposition temperature constraints. PECVD is particularly advantageous for temperature-sensitive substrates as it allows for lower deposition temperatures by utilizing plasma to activate the precursor molecules.
The core components of the experimental setup include:
-
Precursor Delivery System: A stainless-steel bubbler containing the liquid DEHMTS precursor is essential. The bubbler should be placed in a temperature-controlled bath (e.g., a water or oil bath) to maintain a constant vapor pressure of the precursor. Mass flow controllers (MFCs) are used to precisely regulate the flow of a carrier gas (e.g., Argon or Nitrogen) through the bubbler to transport the precursor vapor to the reaction chamber.
-
Reaction Chamber: A quartz or stainless-steel vacuum chamber houses the substrate holder. The chamber must be capable of reaching and maintaining a high vacuum (typically in the range of 10^-6 to 10^-7 Torr).
-
Substrate Heater: The substrate holder should be equipped with a resistive or lamp-based heating system capable of reaching temperatures up to 800°C with precise temperature control.
-
Gas Delivery System: MFCs are used to introduce process gases such as the carrier gas, oxidizing agents (e.g., O2, N2O), and reducing agents (e.g., H2) into the reaction chamber.
-
Vacuum System: A combination of a rotary vane pump (for roughing) and a turbomolecular or diffusion pump (for high vacuum) is required to achieve the desired operating pressure. Pressure in the chamber is monitored using a capacitance manometer.
-
Plasma Source (for PECVD): A radio-frequency (RF) or microwave plasma generator is used to create a plasma within the reaction chamber to enhance the decomposition of the precursor at lower temperatures.
Below is a schematic representation of a typical PECVD setup for DEHMTS deposition:
Caption: A typical PECVD setup for thin film deposition using DEHMTS.
Detailed Experimental Protocol
This protocol outlines the steps for depositing silicon-based thin films using DEHMTS in a PECVD system. The parameters provided in the table below are starting points and should be optimized for specific applications.
1. Substrate Preparation:
-
Clean the substrates (e.g., silicon wafers, glass slides) using a standard cleaning procedure (e.g., RCA clean for silicon wafers or sonication in acetone and isopropanol for glass).
-
Dry the substrates with a nitrogen gun and load them onto the substrate holder in the reaction chamber.
2. System Pump-Down and Leak Check:
-
Evacuate the reaction chamber to a base pressure of at least 1 x 10^-6 Torr to minimize contamination from residual gases.
-
Perform a leak check to ensure the integrity of the vacuum system.
3. Precursor and Gas Line Purging:
-
Gently heat the DEHMTS bubbler to the desired temperature (e.g., 60-80°C) to increase its vapor pressure.
-
Purge the precursor and gas delivery lines with the carrier gas to remove any air or moisture.
4. Deposition Process:
-
Heat the substrate to the desired deposition temperature.
-
Introduce the carrier gas through the DEHMTS bubbler at a controlled flow rate.
-
Introduce any reactive gases (e.g., O2 for SiO2 deposition) into the chamber.
-
Adjust the chamber pressure to the desired operating pressure.
-
If using PECVD, ignite the plasma by applying RF power to the electrodes.
-
Maintain these conditions for the desired deposition time to achieve the target film thickness.
5. Post-Deposition Procedure:
-
Turn off the RF power (if applicable) and stop the flow of the precursor and reactive gases.
-
Allow the substrate to cool down to room temperature under vacuum or in an inert gas atmosphere.
-
Vent the chamber with nitrogen and carefully remove the coated substrates.
Table 1: Recommended Starting Parameters for PECVD of Silicon-Based Films from DEHMTS
| Parameter | Range | Rationale and Expert Insights |
| DEHMTS Bubbler Temperature | 60 - 100 °C | This temperature range ensures sufficient vapor pressure for stable precursor delivery without causing thermal decomposition of the DEHMTS. The optimal temperature will depend on the desired deposition rate. |
| Carrier Gas (Ar) Flow Rate | 20 - 100 sccm | Argon is an inert gas that efficiently transports the precursor vapor to the reaction chamber without participating in the chemical reactions. The flow rate influences the residence time of the precursor in the chamber. |
| Oxidizing Gas (O2) Flow Rate | 10 - 50 sccm | For the deposition of SiO2-like films, oxygen is introduced to react with the precursor. The O2/DEHMTS ratio is a critical parameter for controlling the film stoichiometry and minimizing carbon incorporation. |
| Substrate Temperature | 100 - 400 °C | PECVD allows for a wide range of deposition temperatures. Lower temperatures are suitable for temperature-sensitive substrates, while higher temperatures can improve film density and reduce impurity levels. |
| Chamber Pressure | 0.5 - 2.0 Torr | The operating pressure affects the plasma density and the mean free path of the reactive species. Higher pressures can lead to gas-phase nucleation and powder formation. |
| RF Power | 50 - 200 W | The RF power determines the plasma density and the degree of precursor fragmentation. Higher power can increase the deposition rate but may also lead to film damage. |
Film Characterization: A Multi-faceted Approach
A comprehensive characterization of the deposited films is crucial to understand their properties and suitability for the intended application.[1] The following techniques are recommended:
-
Film Thickness and Refractive Index: Ellipsometry is a non-destructive optical technique that can accurately measure the film thickness and refractive index.
-
Chemical Composition and Bonding: X-ray Photoelectron Spectroscopy (XPS) provides quantitative information about the elemental composition of the film. Fourier-Transform Infrared Spectroscopy (FTIR) is used to identify the chemical bonds present in the film, such as Si-O, Si-C, and C-H.[1]
-
Surface Morphology and Roughness: Atomic Force Microscopy (AFM) and Scanning Electron Microscopy (SEM) are employed to visualize the surface topography and assess the roughness of the deposited films.
-
Electrical Properties: For applications in microelectronics, the dielectric constant and breakdown voltage of the films can be measured using a metal-insulator-semiconductor (MIS) capacitor structure.
Safety and Handling of 1,5-Diethoxy-1,1,3,3,5,5-hexamethyltrisiloxane
-
Handling: Work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, chemical-resistant gloves, and a lab coat.[2] Avoid inhalation of vapors and contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.
-
Disposal: Dispose of unused precursor and waste materials in accordance with local, state, and federal regulations.
Logical Workflow for CVD with DEHMTS
The entire process, from substrate preparation to film characterization, follows a logical workflow to ensure reproducible and high-quality results.
Caption: A streamlined workflow for thin film deposition using DEHMTS.
Conclusion
1,5-Diethoxy-1,1,3,3,5,5-hexamethyltrisiloxane is a promising precursor for the deposition of silicon-based thin films with tunable properties. The experimental setup and protocol detailed in this application note provide a solid foundation for researchers to explore the potential of this compound in a wide range of applications. By carefully controlling the deposition parameters and employing a comprehensive suite of characterization techniques, it is possible to produce high-quality films tailored to specific needs. The inherent versatility of the CVD process, coupled with the unique chemical structure of DEHMTS, opens up new avenues for the development of advanced materials.
References
-
Wu, D. T. (2003). Characterization of Chemical-Vapor-Deposited Low-K Thin Films Using X-Ray Porosimetry. NIST. Retrieved from [Link]
-
MDPI. (n.d.). Special Issue : CVD Deposition and Characterization of Multilayers and Thin Films. Retrieved from [Link]
-
Gelest. (2014). 1,1,3,3,5,5-HEXAMETHYLTRISILOXANE Safety Data Sheet. Retrieved from [Link]
-
PubChem. (n.d.). 1,1,3,3,5,5-Hexamethyltrisiloxane. Retrieved from [Link]
-
ResearchGate. (2019). Synthesis of nanopowders in a PECVD reactor from organosilicon precursor. Retrieved from [Link]
Sources
The Role of 1,5-Diethoxy-1,1,3,3,5,5-hexamethyltrisiloxane as a Crosslinking Agent: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction: Understanding the Crosslinking Mechanism of 1,5-Diethoxy-1,1,3,3,5,5-hexamethyltrisiloxane
1,5-Diethoxy-1,1,3,3,5,5-hexamethyltrisiloxane is a bifunctional organosilicon compound that serves as a valuable crosslinking agent in the formulation of silicone elastomers, sealants, and coatings. Its utility stems from the reactivity of its terminal ethoxy groups, which can undergo hydrolysis and subsequent condensation reactions to form stable siloxane (Si-O-Si) bridges between polymer chains. This process transforms a liquid or semi-solid polymer into a solid, elastic, three-dimensional network.
The crosslinking process is typically initiated by exposure to atmospheric moisture and can be accelerated by a catalyst. The fundamental reactions are a two-step process:
-
Hydrolysis: The ethoxy groups (-OC2H5) on the silicon atoms react with water to form silanol groups (-OH) and release ethanol as a byproduct.
-
Condensation: The newly formed silanol groups are reactive and can condense with each other or with remaining ethoxy groups to form a siloxane bond, releasing water or ethanol, respectively.
This sequence of reactions results in the formation of a durable and flexible crosslinked network. The final properties of the cured material, such as hardness, tensile strength, and elongation, can be tailored by controlling the formulation, including the concentration of the crosslinking agent, the type and amount of catalyst, and the presence of other additives like fillers and plasticizers.[1]
Core Applications and Advantages
The linear structure and bifunctional nature of 1,5-Diethoxy-1,1,3,3,5,5-hexamethyltrisiloxane make it a versatile crosslinker. It is a key component in Room Temperature Vulcanizing (RTV) silicone formulations, which are widely used in various industries due to their excellent thermal stability, moisture resistance, and electrical insulation properties.[2][3]
Key Advantages:
-
Controlled Crosslinking: As a bifunctional crosslinker, it promotes linear chain extension and the formation of a well-defined network structure.
-
Flexibility: The trisiloxane backbone of the crosslinker contributes to the flexibility of the final cured product.
-
Room Temperature Cure: Formulations utilizing this crosslinker can cure at ambient conditions, simplifying processing.
-
Byproduct Release: The curing process releases ethanol, which is less corrosive than the acetic acid released by some other crosslinking systems.
Visualization of the Crosslinking Mechanism
The following diagram illustrates the hydrolysis and condensation reactions of 1,5-Diethoxy-1,1,3,3,5,5-hexamethyltrisiloxane with silanol-terminated polydimethylsiloxane (PDMS) chains.
Caption: Hydrolysis and condensation of the crosslinking agent with polymer chains.
Experimental Protocols
Protocol 1: Formulation of a General-Purpose RTV-1 Silicone Sealant
This protocol outlines the preparation of a one-component, room-temperature-vulcanizing (RTV-1) silicone sealant using 1,5-Diethoxy-1,1,3,3,5,5-hexamethyltrisiloxane as the crosslinking agent.
Materials:
| Component | Function | Example Supplier |
| Silanol-terminated PDMS (viscosity 20,000-80,000 cP) | Base Polymer | Gelest, Wacker |
| 1,5-Diethoxy-1,1,3,3,5,5-hexamethyltrisiloxane | Crosslinking Agent | Sigma-Aldrich |
| Fumed Silica (hydrophobically treated) | Reinforcing Filler | Evonik, Cabot |
| Polydimethylsiloxane (PDMS) fluid (low viscosity) | Plasticizer | Dow, Shin-Etsu |
| Dibutyltin dilaurate (DBTDL) | Catalyst | Various |
| Adhesion Promoter (e.g., an aminosilane) | Enhances substrate adhesion | Gelest, Evonik |
Equipment:
-
High-shear laboratory mixer with vacuum capabilities
-
Sealable cartridges for packaging
-
Controlled humidity and temperature chamber for curing studies
Procedure:
-
Polymer and Filler Pre-mixing: In the mixing vessel, combine 100 parts by weight of the silanol-terminated PDMS and 10-20 parts by weight of the fumed silica. Mix under high shear until the filler is uniformly dispersed. Apply vacuum during the later stages of mixing to de-aerate the mixture.
-
Addition of Plasticizer and Additives: Reduce the mixing speed and add 15-30 parts by weight of the low-viscosity PDMS fluid (plasticizer) and 1-2 parts by weight of the adhesion promoter. Mix until the blend is homogeneous.
-
Incorporation of Crosslinker: Slowly add 4-8 parts by weight of 1,5-Diethoxy-1,1,3,3,5,5-hexamethyltrisiloxane to the mixture. Continue mixing under low shear to ensure even distribution.
-
Catalyst Addition: In the final step, add 0.1-0.5 parts by weight of dibutyltin dilaurate. Mix for a short duration to ensure the catalyst is well-dispersed. Over-mixing after catalyst addition can initiate premature curing.
-
Packaging: Immediately transfer the formulated sealant into moisture-proof cartridges.
Curing and Characterization:
-
Curing Conditions: Expose the sealant to ambient conditions (e.g., 25°C and 50% relative humidity). The sealant will typically form a skin within 15-30 minutes and fully cure over 24-72 hours, depending on the thickness of the application.
-
Characterization: The mechanical properties of the cured sealant can be evaluated using standard methods such as ASTM D412 for tensile strength and elongation, and ASTM D2240 for Shore A hardness.
Expected Outcome:
The resulting sealant should be a smooth, paste-like material that cures into a flexible, durable elastomer with good adhesion to a variety of substrates. The mechanical properties can be adjusted by varying the component ratios. For instance, increasing the crosslinker content generally leads to a higher tensile strength and hardness, but a lower elongation at break.[1]
Protocol 2: Synthesis of a Crosslinked Silicone Elastomer Sheet
This protocol describes the preparation of a crosslinked silicone elastomer sheet, suitable for applications such as gaskets, seals, or in soft robotics.
Materials:
| Component | Function |
| Silanol-terminated PDMS (viscosity 10,000 cP) | Base Polymer |
| 1,5-Diethoxy-1,1,3,3,5,5-hexamethyltrisiloxane | Crosslinking Agent |
| Tin(II) octoate | Catalyst |
| Toluene | Solvent |
Equipment:
-
Glass reaction vessel with a mechanical stirrer
-
Casting mold (e.g., PTFE or polished metal)
-
Vacuum oven
Procedure:
-
Solution Preparation: In the reaction vessel, dissolve 100 parts by weight of silanol-terminated PDMS in an equal amount of toluene to reduce viscosity.
-
Addition of Crosslinker: While stirring, add 5 parts by weight of 1,5-Diethoxy-1,1,3,3,5,5-hexamethyltrisiloxane to the PDMS solution.
-
Catalyst Addition: Add 0.2 parts by weight of tin(II) octoate to the mixture and stir for 5 minutes to ensure homogeneity.
-
Casting: Pour the mixture into the casting mold.
-
Curing: Place the mold in a vacuum oven at 70°C for 2 hours to remove the solvent and accelerate the curing process. After this initial cure, the elastomer can be post-cured at room temperature for 24 hours to ensure complete crosslinking.
Characterization:
The resulting elastomer sheet can be tested for its mechanical properties (tensile strength, elongation, and modulus), thermal stability (Thermogravimetric Analysis), and swelling behavior in various solvents to determine the crosslink density.
Quantitative Data Summary
The following table provides a general overview of how formulation variables can affect the properties of the final crosslinked material. The exact values will depend on the specific grade of polymer and other additives used.
| Formulation Variable | Effect on Mechanical Properties |
| Increased Crosslinker Concentration | Higher tensile strength and hardness, lower elongation at break.[1] |
| Increased Catalyst Concentration | Faster cure rate, but can lead to reduced tensile strength and elongation if excessive.[1] |
| Higher Base Polymer Viscosity | Increased tensile strength and elongation.[1] |
| Increased Plasticizer Content | Lower hardness and tensile strength, increased elongation.[1] |
Safety and Handling
1,5-Diethoxy-1,1,3,3,5,5-hexamethyltrisiloxane is a chemical that should be handled with appropriate safety precautions.
-
Personal Protective Equipment (PPE): Wear safety glasses, chemical-resistant gloves (e.g., nitrile), and a lab coat.
-
Ventilation: Use in a well-ventilated area or under a chemical fume hood to avoid inhalation of vapors.
-
Storage: Store in a cool, dry place away from moisture and sources of ignition. Keep containers tightly sealed.
-
First Aid:
-
Skin Contact: Wash the affected area with soap and water.
-
Eye Contact: Immediately flush with plenty of water for at least 15 minutes.
-
Inhalation: Move to fresh air.
-
Ingestion: Do not induce vomiting. Seek medical attention.
-
For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.[4]
Workflow Visualization
The following diagram outlines the general workflow for developing and characterizing a silicone formulation using 1,5-Diethoxy-1,1,3,3,5,5-hexamethyltrisiloxane.
Caption: Workflow for silicone formulation, curing, and testing.
References
- Kim, D. J., Park, Y. J., Kim, H. J., Park, H. J., & Lee, B. W. (2002). Mechanical Properties of Alkoxy Type Silicone Sealants. Journal of the Korean Fiber Society, 39(4), 493-499.
-
LookChem. (n.d.). CAS 17928-13-1, 1,1,3,3,5,5-HEXAMETHYLDIETHOXYTRISILOXANE. Retrieved from [Link]
-
SiSiB SILICONES. (n.d.). Formulating RTV Silicone Sealants. Retrieved from [Link]
-
Wacker Chemie AG. (n.d.). Room Temperature Vulcanizing (RTV) Silicones. Retrieved from [Link]
- Zhang, X., et al. (2015). Mechanical properties of covalent cross-linked silicone elastomers. RSC Advances, 5(10), 7622-7629.
-
Gelest. (n.d.). Silanol-Functional Silicones. Retrieved from [Link]
-
PubChem. (n.d.). 1,5-Diethoxy-1,1,3,3,5,5-hexamethyltrisiloxane. Retrieved from [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - 1,1,3,3,5,5-Hexamethyltrisiloxane, 97%. Retrieved from [Link]
- European Patent Office. (2000). Process for preparing room temperature vulcanizing silicone compositions (EP1008613A2).
Sources
Advanced Analytical Strategies for Monitoring the Hydrolysis and Condensation of 1,5-Diethoxy-1,1,3,3,5,5-hexamethyltrisiloxane
An Application Guide:
Abstract
This application note provides a comprehensive guide to the analytical techniques essential for monitoring the reactions of 1,5-Diethoxy-1,1,3,3,5,5-hexamethyltrisiloxane. As a key precursor in silicone polymer synthesis, understanding and controlling its hydrolysis and condensation reactions is paramount for tailoring final material properties. This document moves beyond simple procedural lists to explain the causality behind methodological choices, offering researchers, scientists, and drug development professionals a robust framework for reaction monitoring. We detail the strategic application of spectroscopic and chromatographic methods—including in-situ Fourier Transform Infrared (FTIR) spectroscopy, multinuclear Nuclear Magnetic Resonance (NMR) spectroscopy, and Gas Chromatography (GC)—to provide a complete kinetic and mechanistic picture. Detailed protocols, data interpretation guides, and integrated workflow diagrams are presented to ensure trustworthy and reproducible results.
Introduction: The Chemistry of Alkoxysiloxane Polymerization
1,5-Diethoxy-1,1,3,3,5,5-hexamethyltrisiloxane is an alkoxysiloxane that serves as a valuable building block in the synthesis of specialized polysiloxanes.[1] The transformation of this monomer into a polymer is primarily governed by a two-step process: hydrolysis and condensation.[2][3]
-
Hydrolysis: The ethoxy groups (–OEt) react with water, often facilitated by an acid or base catalyst, to form reactive silanol (–Si-OH) groups and ethanol as a byproduct.[4]
-
Condensation: The newly formed silanol groups react with each other (or with remaining ethoxy groups) to form stable siloxane (Si-O-Si) bonds, releasing water or ethanol and extending the polymer chain.[2]
Precise control over these reaction stages is critical, as it directly influences the final polymer's molecular weight, polydispersity, and structural architecture.[5] Inefficient or uncontrolled reactions can lead to undesirable product characteristics. Therefore, a multi-faceted analytical approach is necessary to track the consumption of reactants, the formation of intermediates, and the growth of the polymeric product in real-time or quasi-real-time.
Caption: The fundamental reaction pathway for 1,5-Diethoxy-1,1,3,3,5,5-hexamethyltrisiloxane.
A Strategic, Multi-Technique Approach
No single analytical technique can fully capture the complexity of siloxane polymerization. A truly robust monitoring strategy integrates multiple methods to create a self-validating system. Spectroscopic techniques are ideal for tracking functional group transformations, while chromatographic methods excel at separating and quantifying individual components.
This guide advocates for a workflow that combines:
-
Real-time, in-situ monitoring to capture rapid kinetic data without disturbing the reaction.
-
Offline analysis of quenched aliquots to gain detailed structural and quantitative information at specific time points.
Caption: Integrated workflow combining in-situ and offline analytical techniques.
Spectroscopic Techniques for Structural & Kinetic Analysis
Fourier Transform Infrared (FTIR) Spectroscopy
Expertise & Causality: FTIR spectroscopy is arguably the most powerful tool for real-time, in-line monitoring of polysiloxane formation.[6][7] Its strength lies in its ability to directly observe the vibrations of chemical bonds. By inserting an Attenuated Total Reflectance (ATR) probe into the reaction vessel, we can track the disappearance and appearance of key functional groups as the reaction progresses, providing a continuous kinetic profile without the need for sampling.[8]
Application:
-
Track Reactant Consumption: Decrease in the intensity of Si-O-C (~1080-1100 cm⁻¹) and C-O (~950 cm⁻¹) stretching vibrations.[6][9]
-
Monitor Intermediate Formation: Appearance of a broad O-H stretching band (~3200-3700 cm⁻¹) and Si-OH vibrations (~950-960 cm⁻¹), which may overlap with other signals.[6]
-
Observe Product Formation: Increase in the characteristic broad and strong Si-O-Si asymmetric stretching vibration (~1000-1100 cm⁻¹).[10][11]
Protocol: In-Situ ATR-FTIR Monitoring
-
System Setup: Install a clean, dry ATR-FTIR probe (e.g., DiComp diamond crystal) into the reaction vessel, ensuring a proper seal.[7]
-
Background Spectrum: Record a background spectrum of the initial reaction solvent or the neat starting monomer before adding the catalyst or water. This step is crucial as it provides the baseline against which all subsequent spectral changes are measured.
-
Reaction Initiation: Start the reaction by adding the catalyst and/or water.
-
Data Acquisition: Immediately begin acquiring spectra at regular intervals (e.g., every 30-60 seconds). A spectral resolution of 4 cm⁻¹ is typically sufficient.[7]
-
Data Analysis: Plot the absorbance intensity of key peaks (or the area under the curve) versus time to generate kinetic profiles for reactant consumption and product formation.
| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Assignment | Reaction Stage |
| O-H stretch (broad) | 3200 - 3700 | Silanol (Si-OH) intermediate | Appearance |
| Si-O-C stretch | 1080 - 1100 | Ethoxy group on monomer | Disappearance |
| Si-O-Si stretch (asymmetric) | 1000 - 1100 | Siloxane backbone | Appearance |
| Si-OH stretch | 950 - 960 | Silanol (Si-OH) intermediate | Appearance |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Expertise & Causality: While FTIR provides a macroscopic view of functional group changes, NMR offers unparalleled insight into the specific chemical environment of each atom. For siloxane chemistry, ²⁹Si NMR is exceptionally powerful, as the silicon chemical shift is highly sensitive to its bonding environment, allowing for clear differentiation between the monomer, silanol intermediates, and various units within the polymer chain (end groups, middle groups).[12][13] ¹H NMR is used complementarily to quantify the ethoxy protons of the reactant and the methyl protons of the ethanol byproduct.[14]
Application:
-
¹H NMR: Quantify the disappearance of ethoxy protons (–OCH₂CH₃) from the monomer and the appearance of ethanol protons.
-
²⁹Si NMR: Identify and quantify the monomer, silanol intermediates (R₃Si-OH), chain-end units, and repeating middle units of the growing polysiloxane.[4][13]
Protocol: Offline NMR Sample Analysis
-
Sample Extraction: At predetermined time intervals, extract a small aliquot (e.g., 0.5 mL) from the reaction mixture.
-
Reaction Quenching: Immediately dilute the aliquot in a cold, anhydrous deuterated solvent (e.g., CDCl₃). This step is critical to halt the hydrolysis and condensation reactions, preserving the chemical composition of the mixture at the exact moment of sampling.
-
Sample Preparation: Add an internal standard (e.g., dimethyl malonate for ¹H qNMR) for quantitative analysis.[15] Filter the sample if necessary.
-
NMR Acquisition: Acquire ¹H and ²⁹Si NMR spectra. For ²⁹Si, which has low natural abundance and receptivity, longer acquisition times or the use of polarization transfer techniques like DEPT may be necessary to achieve a good signal-to-noise ratio.[13]
-
Data Analysis: Integrate the relevant peaks. In ¹H NMR, compare the integral of the monomer's ethoxy protons to the internal standard. In ²⁹Si NMR, the relative integrals of the different silicon species provide a molar ratio of the components in the mixture.
| Nucleus | Species | Expected Chemical Shift (ppm) | Information Gained |
| ¹H | -OCH₂ CH₃ (Monomer) | ~3.7 - 3.8 | Monomer concentration |
| ¹H | CH₃ CH₂OH (Ethanol) | ~1.2 (triplet) | Byproduct formation |
| ²⁹Si | Monomer | Specific shift (e.g., ~-20 to -22 ppm) | Reactant consumption |
| ²⁹Si | Silanol Intermediate | Shifted from monomer | Intermediate formation/decay |
| ²⁹Si | Polymer Chain Units | Different shifts for end/middle groups | Polymer structure/growth |
Chromatographic Techniques for Separation & Quantification
Gas Chromatography (GC)
Expertise & Causality: GC is the ideal technique for monitoring the volatile components of the reaction: the 1,5-Diethoxy-1,1,3,3,5,5-hexamethyltrisiloxane monomer and the ethanol byproduct.[16] The sample is vaporized and carried through a column by an inert gas. Separation occurs based on the components' boiling points and interactions with the column's stationary phase. This allows for precise quantification of the monomer's consumption and provides a direct measure of the extent of the hydrolysis reaction through the formation of ethanol.[14] Coupling with a Mass Spectrometer (GC-MS) provides definitive identification of all volatile species.[17]
Protocol: GC Analysis of Volatiles
-
Sample Preparation: Prepare quenched aliquots as described in the NMR protocol (Section 3.2, steps 1 & 2).
-
Calibration: Prepare a series of calibration standards containing known concentrations of the monomer and ethanol in the same solvent used for quenching. Run these standards to generate a calibration curve, which is essential for accurate quantification.[16]
-
Injection: Inject a small volume (e.g., 1 µL) of the quenched reaction sample into the GC.
-
Separation & Detection: Use a suitable column (e.g., a "5"-type phenyl-methylpolysiloxane) and a temperature program that effectively separates the solvent, ethanol, and the monomer.[18] A Flame Ionization Detector (FID) is commonly used for quantification.
-
Quantification: Determine the concentration of the monomer and ethanol in the sample by comparing their peak areas to the calibration curve.
| Parameter | Typical Value / Condition | Rationale |
| Injector Temp. | 250 °C | Ensures complete and rapid vaporization of the sample. |
| Column | Phenyl-methylpolysiloxane (e.g., DB-5) | Good general-purpose column for separating compounds of moderate polarity. |
| Carrier Gas | Helium or Hydrogen | Inert mobile phase to carry analytes through the column. |
| Oven Program | e.g., 50 °C hold 2 min, ramp to 280 °C | Temperature gradient to elute ethanol first, followed by the higher-boiling monomer. |
| Detector | FID or MS | FID for robust quantification; MS for definitive identification. |
Conclusion
The successful synthesis of well-defined polysiloxanes from 1,5-Diethoxy-1,1,3,3,5,5-hexamethyltrisiloxane hinges on the careful control of its hydrolysis and condensation reactions. This application note has detailed a synergistic analytical strategy that provides a comprehensive understanding of the reaction process. In-situ ATR-FTIR offers unparalleled real-time kinetic data on functional group transformations. This is complemented by the detailed structural and quantitative insights from offline NMR and GC analyses of quenched samples. By integrating these techniques, researchers can build robust kinetic models, optimize reaction conditions, and ultimately produce materials with desired and reproducible properties.
References
-
Montes, S., et al. (2021). Mass Spectrometry of Synthetic Polysiloxanes: From Linear Models to Plasma Polymer Networks. Polymers (Basel). Available at: [Link]
-
LCGC (2022). Understanding the Origins of Siloxane Ghost Peaks in Gas Chromatography. Available at: [Link]
-
Restek (n.d.). Understanding the Origins of Siloxane Ghost Peaks in Gas Chromatography. Available at: [Link]
-
Wiley-VCH (2008). Mass Spectrometry of Silanes and Siloxanes: Spectra and Analysis. Available at: [Link]
-
Racz, A., et al. (2021). Siloxanes in Biogas: Approaches of Sampling Procedure and GC-MS Method Determination. Molecules. Available at: [Link]
-
Dutkiewicz, M., et al. (2022). Aldehyde-Assisted Alkoxysilane Condensation to Form Siloxane Bond: A New Process for Curing Alkoxy-Functional Silicone Resins. Molecules. Available at: [Link]
-
Garrido, L., et al. (1995). High resolution solid-state 29Si NMR spectroscopy of silicone gels used to fill breast prostheses. Magnetic Resonance in Medicine. Available at: [Link]
-
Wang, R., et al. (2023). Simultaneous determination of 11 kinds of siloxanes in drinking water and source water using solid-phase microextraction combined with gas chromatography-mass spectrometry. Frontiers in Environmental Science. Available at: [Link]
-
Schmidt, H. (n.d.). PRINCIPLES OF HYDROLYSIS AND CONDENSATION REACTION OF ALKOXYSILANES. Universität des Saarlandes. Available at: [Link]
-
Pfeiffer, J., et al. (2003). The Hydrolysis=Condensation Behaviour of Methacryloyloxyalkylfunctional Alkoxysilanes: Structure-Reactivity Relations. Designed Monomers and Polymers. Available at: [Link]
-
Yoshino, K. (2022). Characterization of NMR, IR, and Raman spectra for siloxanes and silsesquioxanes: a mini review. Journal of the Society of Inorganic Polymers, Japan. Available at: [Link]
-
Liu, X. M., et al. (2003). Comparative studies of poly(dimethyl siloxanes) using automated GPC-MALDI-TOF MS and on-line GPC-ESI-TOF MS. Journal of the American Society for Mass Spectrometry. Available at: [Link]
-
Narayan, R., & Ligon, S. C. (2004). Hydrolysis and Condensation of Hydrophilic Alkoxysilanes Under Acidic Conditions. ResearchGate. Available at: [Link]
-
Hilaire, J. S., et al. (2018). Gas Chromatography Calibration Curve for Siloxanes analysis. IEOM Society. Available at: [Link]
-
ResearchGate (n.d.). Hydrolysis and polycondensation of alkoxysilane side groups. Available at: [Link]
-
Glowacky, J., et al. (n.d.). Investigation of Siloxane Film Formation on Functionalized Germanium Crystals by Atomic Force Microscopy and FTIR-ATR Spectroscopy. Hydrophobe.org. Available at: [Link]
-
Rapp, M., et al. (2020). A Process Analytical Concept for In-Line FTIR Monitoring of Polysiloxane Formation. Reutlingen University Academic Bibliography. Available at: [Link]
-
Access Water (n.d.). Determination of Siloxanes and other Volatile Silicon Compounds in Biogas... Available at: [Link]
-
Magritek (n.d.). Silicon NMR on Spinsolve benchtop spectrometers. Available at: [Link]
-
Rapp, M., et al. (2020). A Process Analytical Concept for In-Line FTIR Monitoring of Polysiloxane Formation. MDPI. Available at: [Link]
-
ResearchGate (n.d.). Solid state 13 C CP/MAS NMR spectra of the siloxane-hybrid monoliths... Available at: [Link]
-
Ligon, S. C., et al. (2023). Real-Time Monitoring of a Sol–Gel Reaction for Polysilane Production Using Inline NIR Spectroscopy. Langmuir. Available at: [Link]
-
CES-Silicones Europe (n.d.). NEW ANALYTICAL METHODS QUANTIFY SILOXANES IN SILICONE PRODUCTS. Available at: [Link]
-
Rapp, M., et al. (2020). A Process Analytical Concept for In-Line FTIR Monitoring of Polysiloxane Formation. MDPI. Available at: [Link]
-
National Center for Biotechnology Information (n.d.). 1,5-Diethoxy-1,1,3,3,5,5-hexamethyltrisiloxane. PubChem. Available at: [Link]
-
Tsefrikas, V. M., et al. (2022). Analysis of Siloxane Content in Commercial Shampoos: An Undergraduate qNMR Laboratory Experiment. Journal of Chemical Education. Available at: [Link]
-
ResearchGate (n.d.). Fourier transform infrared (FT-IR) spectra of the silicone and siloxane resins. Available at: [Link]
-
Ligon, S. C., et al. (2023). Real-Time Monitoring of a Sol–Gel Reaction for Polysilane Production Using Inline NIR Spectroscopy. Langmuir. Available at: [Link]
-
ResearchGate (n.d.). FTIR spectra of the polysiloxane solids crosslinked at 50 C–2 h from the... Available at: [Link]
-
Kulpinski, P., et al. (2023). Polysiloxanes and Silanes with Various Functional Groups—New Compounds for Flax Fibers' Modification. Materials (Basel). Available at: [Link]
-
Tascon GmbH (n.d.). Analysis of Polysiloxane (Silicon Oil, PDMS) on Surfaces. Available at: [Link]
-
ResearchGate (n.d.). Cure kinetics and modeling the reaction of silicone rubber. Available at: [Link]
-
Wilson, T. S., et al. (2018). In Situ Curing Kinetics of Moisture-Reactive Acetoxysiloxane Sealants. Industrial & Engineering Chemistry Research. Available at: [Link]
-
LookChem (n.d.). Cas 17928-13-1, 1,1,3,3,5,5-HEXAMETHYLDIETHOXYTRISILOXANE. Available at: [Link]
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Troubleshooting & Optimization
"troubleshooting gelation issues in 1,5-Diethoxy-1,1,3,3,5,5-hexamethyltrisiloxane sol-gel process"
Welcome to the technical support guide for troubleshooting sol-gel processes utilizing 1,5-Diethoxy-1,1,3,3,5,5-hexamethyltrisiloxane. This document is designed for researchers, scientists, and drug development professionals to diagnose and resolve common gelation issues. We will delve into the underlying chemical principles to provide not just solutions, but a framework for rational process optimization.
Introduction: The Chemistry of 1,5-Diethoxy-1,1,3,3,5,5-hexamethyltrisiloxane
1,5-Diethoxy-1,1,3,3,5,5-hexamethyltrisiloxane is a unique organosilane precursor. Its key feature is its difunctionality—it possesses two ethoxy groups capable of undergoing hydrolysis and condensation. This is distinct from tetrafunctional precursors like tetraethyl orthosilicate (TEOS), which form highly cross-linked, rigid networks. The difunctional nature of this precursor primarily leads to the formation of linear polysiloxane chains. Gelation into a 3D network, therefore, often requires either co-polymerization with a tri- or tetrafunctional crosslinker or precise control over reaction conditions to encourage inter-chain bonding. The six methyl groups impart significant hydrophobicity to the final material, influencing its surface properties and interaction with encapsulated agents.
The sol-gel process for this precursor follows the classic two-step reaction pathway: hydrolysis and condensation.[1]
-
Hydrolysis: The ethoxy groups (-OEt) react with water, typically in the presence of a catalyst (acid or base), to form silanol groups (-OH) and ethanol as a byproduct.
-
Condensation: The newly formed silanol groups react with each other (water condensation) or with remaining ethoxy groups (alcohol condensation) to form siloxane bridges (Si-O-Si), which constitute the backbone of the gel network.
Mastering your sol-gel system requires understanding how experimental variables affect the rates of these two reactions.[2]
Troubleshooting Guide: Common Gelation Issues
This section addresses specific problems in a question-and-answer format.
Problem 1: Premature Gelation (Gel Time is Too Short)
Q: My sol is gelling in seconds, or minutes, immediately after adding the catalyst. This prevents proper mixing and casting. What is causing this, and how can I achieve a more controlled gelation?
A: Rapid, uncontrolled gelation occurs when the condensation reaction rate is excessively high, leading to the rapid formation of a network. The primary culprits are catalyst concentration, temperature, and water content.
Probable Causes & Solutions:
-
Excessive Catalyst Concentration:
-
Causality: Both acid and base catalysts accelerate hydrolysis and condensation.[2][3] A high catalyst concentration dramatically increases the reaction kinetics, leading to near-instantaneous gelation. Base catalysts, in particular, promote rapid condensation of larger silica clusters, favoring fast gelation.[2]
-
Solution: Systematically decrease the catalyst concentration. Perform a titration experiment, reducing the catalyst amount by 25-50% in successive trials until a manageable gel time is achieved. Ensure vigorous stirring during catalyst addition to prevent localized high concentrations that can initiate rapid gelation.
-
-
High Reaction Temperature:
-
Causality: Higher temperatures increase the kinetic energy of the reactant molecules, accelerating both hydrolysis and condensation rates.[4][5] This effect can be exponential.
-
Solution: Conduct the reaction in a controlled-temperature environment, such as an ice bath (0-4°C) or a water bath set to a lower temperature (e.g., 15-20°C). Pre-chilling the precursor and solvent before adding the catalyst can also be effective.
-
-
High Water-to-Precursor Molar Ratio (R-value):
-
Causality: While water is required for hydrolysis, a large excess can, under certain catalytic conditions (especially basic), accelerate the overall process, leading to faster gelation.[6]
-
Solution: Reduce the water-to-precursor molar ratio. Be aware that a very low R-value can lead to incomplete hydrolysis and a weaker gel. The optimal range is system-dependent and must be determined empirically.
-
Problem 2: Incomplete or No Gelation (Gel Time is Too Long or Infinite)
Q: My sol remains a low-viscosity liquid for hours or days, or it has only thickened slightly without forming a solid gel. What factors are preventing proper network formation?
A: This issue arises from reaction kinetics that are too slow or from a formulation that is incapable of forming a continuous 3D network.
Probable Causes & Solutions:
-
Insufficient Catalyst:
-
Causality: The uncatalyzed hydrolysis of silicon alkoxides is extremely slow.[2] An insufficient amount of acid or base catalyst will result in very slow formation of the reactive silanol groups necessary for condensation.
-
Solution: Gradually increase the catalyst concentration. Ensure the chosen catalyst is appropriate for the desired mechanism (acid catalysis generally leads to denser, weakly-branched networks, while base catalysis produces more porous, particulate gels).[3]
-
-
Low Temperature:
-
Causality: As with premature gelation, temperature plays a key role. Very low temperatures can slow the hydrolysis and condensation reactions to a near standstill.[5]
-
Solution: Increase the reaction temperature in controlled increments (e.g., from room temperature to 40°C, then 60°C). Be cautious, as higher temperatures can also lead to faster solvent evaporation and potential cracking upon drying.[4]
-
-
Low Water Content:
-
Causality: Hydrolysis is stoichiometrically dependent on water. If the water-to-precursor ratio is too low, there will not be enough water to hydrolyze the ethoxy groups, thereby preventing the formation of the silanol intermediates required for condensation and gelation.
-
Solution: Increase the amount of water in the formulation. A molar ratio (R) of water to hydrolyzable groups of at least 1 is stoichiometrically required, but ratios of 2-4 are often used to drive the reaction forward.
-
-
Precursor Functionality:
-
Causality: As a difunctional precursor, 1,5-Diethoxy-1,1,3,3,5,5-hexamethyltrisiloxane naturally forms linear polymer chains. Without a cross-linking agent, achieving a rigid 3D gel can be difficult and may only occur at very high precursor concentrations.
-
Solution: Introduce a multifunctional cross-linking agent such as TEOS (tetrafunctional) or methyltrimethoxysilane (MTMS, trifunctional). Even small amounts (e.g., 5-10 mol%) can provide the necessary branching points to form a stable, interconnected network.
-
Problem 3: Excessive Syneresis (Gel Shrinkage)
Q: My gel formed successfully, but it is now shrinking significantly and expelling the solvent. How can I minimize this effect?
A: Syneresis is the spontaneous contraction of a gel and the expulsion of pore liquid. It is a natural consequence of the aging process, where continued condensation reactions within the gel network pull the structure together more tightly.[1][7] While some syneresis is expected, excessive shrinkage can be problematic.
Probable Causes & Solutions:
-
High Catalyst Concentration:
-
Causality: A high concentration of catalyst continues to promote condensation reactions long after the initial gel point, leading to a more rapid and pronounced collapse of the network.[8][9]
-
Solution: Reduce the catalyst concentration. This will slow the post-gelation condensation, allowing the network to strengthen more gradually and resist collapse.
-
-
Flexible Gel Network:
-
Causality: The linear, flexible chains formed by the difunctional precursor are more prone to collapse and rearrangement than the rigid networks formed by tetrafunctional precursors.
-
Solution: Incorporate a cross-linking agent (TEOS, MTMS) to increase the rigidity and dimensionality of the network. This creates a stronger framework that is more resistant to compressive forces from continued condensation.
-
Problem 4: Gel Cracking and Opacity
Q: My final dried gel is opaque/white and/or severely cracked. My goal is a transparent, monolithic xerogel. What is going wrong?
A: Opacity is caused by light scattering from pores or particles that are comparable in size to the wavelength of visible light. Cracking results from internal stresses that build up during drying when capillary forces exceed the mechanical strength of the gel network.
Probable Causes & Solutions:
-
Uncontrolled Condensation (for Opacity):
-
Causality: Base-catalyzed systems tend to form discrete colloidal particles that then aggregate to form a gel. If these particles grow too large before gelling, the resulting material will be opaque.
-
Solution: Switch to an acid-catalyzed system. Acid catalysis favors a slower condensation rate relative to hydrolysis, resulting in smaller, more weakly branched polymers that entangle to form a gel with smaller pores, which is often more transparent.[2][3]
-
-
Rapid Drying (for Cracking):
-
Causality: As the solvent evaporates from the gel's pores, capillary forces create immense pressure on the network walls. If the evaporation rate is too high, the stress gradients become too large for the network to withstand, causing it to crack.
-
Solution: Control the drying process. After gelation and aging, dry the gel slowly in a controlled environment. This can be achieved by placing the gel in a container with only small openings to restrict solvent vapor exchange, or by using a humidity-controlled chamber. Solvent exchange with a lower surface tension solvent before drying can also reduce capillary stress.[10]
-
Frequently Asked Questions (FAQs)
Q1: What is the primary role of the methyl groups from the precursor in the final gel? The six methyl groups are non-hydrolyzable and remain bonded to the silicon atoms in the final network. They make the gel inherently hydrophobic (water-repellent) and can be used to control the porosity and surface area of the final material.[10]
Q2: How does the choice of solvent impact gelation? The solvent must co-solubilize the (often hydrophobic) silane precursor and the (hydrophilic) water. Alcohols like ethanol or isopropanol are common. The solvent also affects reaction rates through viscosity, polarity, and its potential participation in side reactions.[5] Using a solvent with a lower evaporation rate can help prevent premature drying at the surface of the sol.
Q3: What are typical starting concentrations for acid and base catalysts? This is highly system-dependent. However, for initial experiments, you might start with an acid catalyst like HCl at a concentration of 0.01 M to 0.1 M in the final sol, or a base catalyst like NH₄OH at a concentration that brings the final sol pH to between 8 and 10. Always perform a dilution series to find the optimal concentration for your specific system.[11]
Data & Protocols
Table 1: Effect of Key Parameters on Gelation
| Parameter | Increasing the Parameter... | Effect on Gel Time | Scientific Rationale |
| Temperature | Increases reaction rates | Decreases | Provides higher kinetic energy for hydrolysis and condensation reactions.[4][5] |
| Catalyst Conc. | Increases reaction rates | Decreases | Lowers the activation energy for hydrolysis and condensation.[3][6] |
| Water:Precursor Ratio (R) | Increases reactant concentration | Generally Decreases | Provides more water for hydrolysis, but a very large excess can dilute reactants, slowing gelation.[6] |
| Precursor Conc. | Increases proximity of monomers | Decreases | Higher concentration of silanol groups increases the probability of condensation reactions. |
| Cross-linker Conc. | Increases network branching | Decreases | Facilitates the formation of a 3D network, reaching the gel point with less overall condensation. |
Protocol: Baseline Sol-Gel Synthesis
This is a representative starting protocol. You will likely need to modify it for your specific application.
-
Preparation: In a clean glass vial, add 10 mL of ethanol.
-
Precursor Addition: While stirring, add 2.96 g (0.01 mol) of 1,5-Diethoxy-1,1,3,3,5,5-hexamethyltrisiloxane to the ethanol. If using a cross-linker like TEOS, add it at this stage.
-
Hydrolysis: In a separate vial, prepare the water/catalyst solution. For an acid-catalyzed system, add 0.36 g (0.02 mol) of water and 50 µL of 1 M HCl to 5 mL of ethanol.
-
Initiation: Add the water/catalyst solution to the precursor solution dropwise while stirring vigorously.
-
Gelation: Cover the vial (e.g., with parafilm pierced with a needle) to minimize evaporation and leave it undisturbed in a vibration-free location at a constant temperature (e.g., 25°C).
-
Monitoring: Check the vial periodically for gelation. The "gel time" is typically defined as the point at which the sol no longer flows when the vial is tilted.
Visualizations
Troubleshooting Workflow
The following diagram provides a logical workflow for diagnosing and addressing common gelation issues.
Sources
- 1. mdpi.com [mdpi.com]
- 2. The evolution of ‘sol–gel’ chemistry as a technique for materials synthesis - Materials Horizons (RSC Publishing) DOI:10.1039/C5MH00260E [pubs.rsc.org]
- 3. webbut.unitbv.ro [webbut.unitbv.ro]
- 4. mdpi.com [mdpi.com]
- 5. Factors Affecting Silica/Cellulose Nanocomposite Prepared via the Sol–Gel Technique: A Review [mdpi.com]
- 6. mjas.analis.com.my [mjas.analis.com.my]
- 7. The syneresis of silica gel - Transactions of the Faraday Society (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Syneresis in Silica Gel | MRS Online Proceedings Library (OPL) | Cambridge Core [cambridge.org]
- 10. researchgate.net [researchgate.net]
- 11. research.aalto.fi [research.aalto.fi]
Technical Support Center: Optimizing Hydrolysis of 1,5-Diethoxy-1,1,3,3,5,5-hexamethyltrisiloxane
A Senior Application Scientist's Guide for Researchers
Welcome to the technical support center for the hydrolysis of 1,5-Diethoxy-1,1,3,3,5,5-hexamethyltrisiloxane. As a Senior Application Scientist, I understand that mastering this reaction is critical for applications ranging from surface modification to the synthesis of advanced silicone-based materials. This guide is designed to move beyond simple protocols, offering a deeper understanding of the reaction's mechanics and providing robust troubleshooting strategies to ensure your experiments are successful and reproducible.
Section 1: Frequently Asked Questions (FAQs)
This section addresses fundamental questions about the hydrolysis reaction, providing the core knowledge needed to make informed experimental decisions.
Q1: What is the hydrolysis of 1,5-Diethoxy-1,1,3,3,5,5-hexamethyltrisiloxane and what is its primary product?
The hydrolysis of 1,5-Diethoxy-1,1,3,3,5,5-hexamethyltrisiloxane is a chemical reaction where the two ethoxy groups (–OCH₂CH₃) on the terminal silicon atoms are replaced by hydroxyl groups (–OH) through a reaction with water.[1] The primary and desired product of this complete hydrolysis is 1,5-Dihydroxy-1,1,3,3,5,5-hexamethyltrisiloxane, a disilanol. The reaction also produces two molecules of ethanol as a byproduct for each molecule of the starting material that is hydrolyzed.
Q2: Why is precise control over this hydrolysis reaction so critical?
The silanol (Si–OH) groups of the product are highly reactive and are the key to its utility. However, these same groups can react with each other in a subsequent condensation reaction to form siloxane bonds (Si–O–Si), leading to the formation of longer-chain oligomers or polymers and the release of water.[1][2] Without precise control, you may experience:
-
Low yield of the desired disilanol: The product may rapidly convert into undesirable polymeric species.
-
Gel formation: Uncontrolled condensation can lead to the formation of an insoluble gel, complicating product isolation and characterization.
-
Irreproducible surface modifications: If used for surface treatment, the active species concentration will be inconsistent, leading to variable results.
Q3: What are the key factors that influence the reaction rate and outcome?
The hydrolysis of alkoxysilanes is a complex process influenced by several interconnected factors.[2][3] The most critical parameters to control are:
-
pH (Catalyst): This is the most significant factor. The reaction is catalyzed by both acids (H⁺) and bases (OH⁻) and is slowest around a neutral pH of 7.[4][5]
-
Water Concentration: Water is a reactant, so its stoichiometry is crucial. Insufficient water will lead to incomplete hydrolysis, while a large excess can sometimes accelerate condensation depending on the pH.
-
Temperature: Higher temperatures increase the rate of both hydrolysis and condensation.[6]
-
Solvent System: The choice of solvent affects the solubility of the siloxane and water, influencing reaction kinetics.[5] Common solvents include alcohols and THF.
Q4: What is the mechanistic difference between acid- and base-catalyzed hydrolysis?
Understanding the mechanism is key to troubleshooting.
-
Acid Catalysis: Under acidic conditions, a hydronium ion (H₃O⁺) protonates the oxygen atom of the ethoxy group. This makes the ethoxy group a better leaving group (ethanol), facilitating nucleophilic attack by water on the silicon atom.[4] Acid catalysis generally promotes a faster hydrolysis rate compared to the subsequent condensation rate, favoring the formation of silanol intermediates.[2]
-
Base Catalysis: Under basic conditions, a hydroxide ion (OH⁻) directly attacks the electrophilic silicon atom. This forms a pentacoordinate silicon intermediate, which then expels the ethoxide anion.[4] Base catalysis tends to accelerate condensation, particularly of species that have already been hydrolyzed, leading to more highly branched or particulate structures.[2]
Section 2: Troubleshooting Guide
This guide provides a structured approach to diagnosing and solving common experimental problems.
Issue 1: Low or No Conversion to the Disilanol Product
Your analysis (e.g., NMR, GC) shows a significant amount of unreacted 1,5-Diethoxy-1,1,3,3,5,5-hexamethyltrisiloxane remaining after the expected reaction time.
-
Possible Cause A: Insufficient Water
-
Why it happens: The stoichiometry of the reaction requires two moles of water for every mole of the diethoxysiloxane. If your solvent is not completely dry or if you have underestimated the amount of water needed, the reaction will be incomplete.
-
Solution: Ensure you are using a precise amount of water. For a controlled reaction, use anhydrous solvents and add a known quantity of water, typically aiming for a molar ratio of at least 2:1 (Water:Siloxane). A slight excess can be beneficial, but large excesses should be used cautiously.
-
-
Possible Cause B: Ineffective Catalysis
-
Why it happens: The uncatalyzed hydrolysis of alkoxysilanes at neutral pH is extremely slow.[4][5] Your catalyst may be absent, neutralized, or at too low a concentration.
-
Solution:
-
Verify pH: Use a pH meter or pH paper to confirm that the solution is acidic (pH 3-5) or basic (pH 9-11).
-
Select an Appropriate Catalyst: For acid catalysis, small amounts of HCl or acetic acid are common.[4] For base catalysis, ammonia or NaOH can be used. Mineral acids are often more effective catalysts than bases for hydrolysis.[4]
-
Ensure Catalyst Purity: Use fresh, high-purity catalysts.
-
-
Issue 2: Reaction is Too Slow or Stalled
The reaction proceeds but at a rate that is impractical, or it starts and then stops before reaching completion.
-
Possible Cause A: Sub-optimal pH
-
Why it happens: The hydrolysis rate is minimal around pH 7.[4] If your solution is poorly buffered or if the catalyst has been consumed, the pH may have drifted towards neutral.
-
Solution: Monitor the pH throughout the reaction. If necessary, use a buffered solution or add small aliquots of the catalyst to maintain the desired pH range.
-
-
Possible Cause B: Inadequate Mixing or Phase Separation
-
Why it happens: 1,5-Diethoxy-1,1,3,3,5,5-hexamethyltrisiloxane has limited solubility in water. Without a co-solvent (like THF or ethanol) and vigorous stirring, the reactants exist in separate phases, severely limiting the reaction rate.
-
Solution:
-
Use a Co-solvent: Employ a mutual solvent like ethanol, isopropanol, or THF to create a single, homogeneous phase.
-
Improve Agitation: Use a magnetic stirrer set to a speed that creates a vortex, ensuring intimate mixing of the reactants.
-
-
Issue 3: Formation of Insoluble Precipitates or Gels (Uncontrolled Condensation)
Before hydrolysis is complete, the solution becomes cloudy, or a solid/gelatinous precipitate forms.
-
Why it happens: This is the classic sign that the rate of condensation is outpacing the rate of hydrolysis and dissolution. The newly formed silanols are condensing into larger, insoluble polysiloxanes.[1][2]
-
Solution:
-
Reduce Catalyst Concentration: High catalyst concentrations, especially strong bases, can aggressively promote condensation. Reduce the catalyst concentration significantly.
-
Optimize pH: While both acids and bases catalyze condensation, the reaction is generally faster under basic conditions.[2] For isolating the silanol, mildly acidic conditions (pH 4-5) are often preferred as they favor hydrolysis over condensation.
-
Lower the Temperature: Perform the reaction at room temperature or even in an ice bath (0-5 °C) to slow down the condensation reaction, which typically has a higher activation energy than hydrolysis.
-
Control Water Addition: Add the water slowly or stepwise to the siloxane/catalyst mixture. This can help to consume the silanols in the desired manner before a high concentration builds up, which would favor self-condensation.
-
Issue 4: Inconsistent or Irreproducible Results
You run the same experiment twice but get different conversion rates, yields, or side-product profiles.
-
Why it happens: The hydrolysis of alkoxysilanes is highly sensitive to trace amounts of water and catalytic impurities.[2]
-
Solution:
-
Standardize Reagents: Use anhydrous solvents from a freshly opened bottle or that have been properly dried. Ensure the purity of your starting siloxane.
-
Control the Atmosphere: If possible, run the reaction under an inert atmosphere (e.g., nitrogen or argon). This prevents atmospheric moisture from altering the precise water stoichiometry you have established.
-
Precise Temperature Control: Use a temperature-controlled water bath or reaction block instead of relying on ambient room temperature, which can fluctuate.
-
Consistent Procedure: Ensure the order of reagent addition, stirring rate, and reaction time are identical for every experiment.
-
Section 3: Key Experimental Protocols
Protocol 3.1: General Procedure for Controlled Acid-Catalyzed Hydrolysis
This protocol aims to produce the disilanol product while minimizing condensation.
-
Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar, add 1,5-Diethoxy-1,1,3,3,5,5-hexamethyltrisiloxane (1.0 eq).
-
Solvent Addition: Add an anhydrous co-solvent (e.g., THF or ethanol) to achieve a desired concentration (e.g., 0.1-0.5 M).
-
Inert Atmosphere: Purge the flask with nitrogen or argon and maintain a positive pressure.
-
Catalyst & Water Preparation: In a separate vial, prepare the hydrolysis solution. For example, add dilute HCl (e.g., 0.1 M) to deionized water to achieve a target pH of 4-5. Ensure the total amount of water is between 2.0 and 2.5 molar equivalents relative to the siloxane.
-
Reaction Initiation: Add the aqueous acid solution dropwise to the stirring siloxane solution over 5-10 minutes at room temperature.
-
Monitoring: Allow the reaction to stir. Monitor its progress by taking small aliquots every 30-60 minutes for analysis.
-
Workup (if isolating): Once the reaction is complete, neutralize the catalyst with a mild base (e.g., sodium bicarbonate solution). The product can then be extracted with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) and dried.
Protocol 3.2: In-Situ Monitoring by ¹H NMR Spectroscopy
This allows for real-time tracking of the reaction progress.
-
Standard Preparation: Prepare a stock solution of your starting material in a deuterated solvent (e.g., THF-d8) in an NMR tube.
-
Initiation: Add a precise amount of the catalyst/D₂O solution directly to the NMR tube.
-
Data Acquisition: Immediately acquire a ¹H NMR spectrum (t=0). Continue to acquire spectra at regular intervals.
-
Interpretation:
-
Starting Material: The ethoxy group (–OCH₂CH₃) will show a characteristic quartet around 3.7 ppm and a triplet around 1.2 ppm.
-
Product: The disappearance of the ethoxy signals and the appearance of a new signal for the silanol (Si–OH), which can be broad and variable in chemical shift, indicates hydrolysis. The formation of ethanol (quartet at ~3.6 ppm, triplet at ~1.15 ppm) will also be observed.
-
Quantification: By integrating the starting material methylene quartet against a stable internal standard or the solvent peak, you can quantify the conversion over time.[7]
-
Section 4: Data Summaries & Visualizations
Table 1: Influence of Key Parameters on Hydrolysis of 1,5-Diethoxy-1,1,3,3,5,5-hexamethyltrisiloxane
| Parameter | Condition | Effect on Hydrolysis Rate | Effect on Condensation Rate | Recommendation for Silanol Synthesis |
| pH | Acidic (pH 3-5) | Fast | Moderate | Optimal. Favors hydrolysis over condensation.[2] |
| Neutral (~pH 7) | Very Slow | Very Slow | Not practical for synthesis.[4] | |
| Basic (pH 9-11) | Fast | Very Fast | High risk of gelation; not ideal for isolating silanols.[2][4] | |
| Temperature | Low (0-10 °C) | Slow | Very Slow | Good for control, minimizes condensation. |
| Ambient (20-25 °C) | Moderate | Moderate | Good starting point. | |
| High (>40 °C) | Fast | Very Fast | Increases risk of uncontrolled condensation.[5] | |
| Water Ratio | Stoichiometric (2 eq) | Rate-limited | Moderate | Can lead to incomplete reaction if any water is lost. |
| (H₂O:Siloxane) | Slight Excess (2.5-5 eq) | Faster | Increased | Good balance for driving reaction to completion. |
| Large Excess (>10 eq) | Fast | Significantly Increased | Increases risk of condensation and phase separation. | |
| Solvent | Aprotic (THF, Dioxane) | Moderate | Moderate | Good for solubility and control. |
| Protic (Ethanol, IPA) | Faster | Faster | Can participate in exchange reactions; ethanol is a byproduct. |
Diagram 1: Hydrolysis & Condensation Pathway
This diagram illustrates the primary hydrolysis reaction followed by the competing condensation side-reaction.
Caption: A decision tree for troubleshooting common issues in siloxane hydrolysis.
Section 5: References
-
Wikipedia. (n.d.). Silanol. Retrieved from
-
Bassindale, A. R., Brandstadt, K. F., Lane, T. H., & Taylor, P. G. (2003). Enzyme-catalysed siloxane bond formation. Journal of Inorganic Biochemistry, 96(2-3), 401-406. Retrieved from
-
Brinker, C. J. (n.d.). Hydrolysis and Condensation of Silicates: Effects on Structure. Retrieved from
-
Wang, P., et al. (2018). Simultaneous In Situ Monitoring of Trimethoxysilane Hydrolysis Reactions Using Raman, Infrared, and Nuclear Magnetic Resonance (NMR) Spectroscopy Aided by Chemometrics and Ab Initio Calculations. Applied Spectroscopy, 72(9), 1404-1415. Retrieved from
-
Arkles, B., et al. (n.d.). Factors contributing to the stability of alkoxysilanes in aqueous solution. Gelest, Inc. Retrieved from
-
(2025). Kinetic analysis of organosilane hydrolysis and condensation. ResearchGate. Retrieved from
-
(n.d.). Reaction mechanism of alkoxysilane and silanol. ResearchGate. Retrieved from
-
(2025). How to prevent premature hydrolysis of Butoxyethoxydimethylsilane solutions. BenchChem. Retrieved from
-
Ducom, G., et al. (2015). Hydrolysis of polydimethylsiloxane fluids in controlled aqueous solutions. Scientific Spectator. Retrieved from
-
National Center for Biotechnology Information. (n.d.). 1,5-Diethoxy-1,1,3,3,5,5-hexamethyltrisiloxane. PubChem. Retrieved from
-
(n.d.). Hydrolysis of Silicone Polymers in Aqueous Systems. Bibliothèque et Archives Canada. Retrieved from
-
Rydholm, A. E., Anseth, K. S., & Bowman, C. N. (2007). Effects of neighboring sulfides and pH on ester hydrolysis in thiol-acrylate photopolymers. Acta Biomaterialia, 3(4), 449-455. Retrieved from
Sources
- 1. Silanol - Wikipedia [en.wikipedia.org]
- 2. gelest.com [gelest.com]
- 3. Simultaneous In Situ Monitoring of Trimethoxysilane Hydrolysis Reactions Using Raman, Infrared, and Nuclear Magnetic Resonance (NMR) Spectroscopy Aided by Chemometrics and Ab Initio Calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. brinkerlab.unm.edu [brinkerlab.unm.edu]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
"side reactions and byproducts in the synthesis of 1,5-Diethoxy-1,1,3,3,5,5-hexamethyltrisiloxane"
Welcome to the technical support center for the synthesis of 1,5-Diethoxy-1,1,3,3,5,5-hexamethyltrisiloxane. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, focusing on troubleshooting common side reactions and byproduct formation. Our goal is to provide you with the in-depth technical insights and practical solutions needed to achieve high-purity, high-yield results in your experiments.
Foundational Synthesis Pathway
The synthesis of 1,5-Diethoxy-1,1,3,3,5,5-hexamethyltrisiloxane typically proceeds via the co-hydrolysis or ethanolysis of organochlorosilane precursors. The primary building blocks are dichlorodimethylsilane ((CH₃)₂SiCl₂), which forms the central siloxane unit, and an ethoxy-containing silane that acts as a chain terminator to introduce the terminal ethoxy groups. The reaction is highly susceptible to moisture and reaction conditions, which can lead to a variety of side products.
The fundamental reaction involves the hydrolysis of Si-Cl bonds to form unstable silanol (Si-OH) intermediates.[1] These silanols rapidly undergo condensation to form Si-O-Si linkages, releasing water or HCl.[1][2] Controlling the stoichiometry of water and ethanol is paramount to directing the reaction toward the desired ethoxy-terminated product.
Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis. The question-and-answer format is designed to help you quickly identify the root cause of a problem and implement an effective solution.
Q1: My reaction yielded a large amount of cyclic siloxanes (e.g., D₄, D₅). What went wrong and how can I fix it?
A1: The formation of cyclic siloxanes, primarily octamethylcyclotetrasiloxane (D₄) and decamethylcyclopentasiloxane (D₅), is a common side reaction resulting from the intramolecular condensation of the dimethylsilanediol intermediate.[2] This is often favored under specific conditions.
-
Probable Cause 1: High Dilution. Conducting the hydrolysis in a very dilute solution can favor intramolecular reactions over the desired intermolecular condensation, leading to higher yields of cyclic species.[3]
-
Solution: Increase the concentration of your reactants. A more concentrated system promotes intermolecular reactions, leading to the formation of linear siloxanes.
-
Probable Cause 2: Reaction Temperature. Elevated temperatures can sometimes increase the rate of cyclization.
-
Solution: Maintain a lower reaction temperature, typically between 0 °C and 25 °C, to better control the reaction kinetics.[4] Careful, dropwise addition of water or the chlorosilane mixture into the ethanol/water solution is crucial to manage the exothermic nature of the hydrolysis.[3][4]
-
Probable Cause 3: Catalyst Effects. The hydrogen chloride (HCl) generated during hydrolysis acts as a catalyst.[5] High local concentrations of HCl can promote the "backbiting" of linear chains to form cyclic species.
-
Solution: Ensure vigorous stirring to quickly dissipate localized heat and HCl concentration.[4] A semi-batch process where water is added slowly to the silane/ethanol mixture can help maintain a low concentration of the reactive silanol intermediates.
Q2: The final product is a high-viscosity oil or a gel, not the expected low-viscosity liquid. Why?
A2: This indicates the formation of higher molecular weight polysiloxanes or even cross-linking.
-
Probable Cause 1: Impurities in Starting Material. The most likely culprit is the presence of trichloromethylsilane (CH₃SiCl₃) in your dichlorodimethylsilane starting material.[2] Trichloromethylsilane is a trifunctional monomer that acts as a cross-linking agent, leading to the formation of a three-dimensional network (a gel or resin).[2][5]
-
Solution: Use high-purity dichlorodimethylsilane (>99.5%). The raw output from the Müller-Rochow process is a mixture of chlorosilanes that must be carefully separated by fractional distillation.[3][6] Verify the purity of your starting material via gas chromatography (GC) before use.
-
Probable Cause 2: Incorrect Stoichiometry. An insufficient amount of the ethoxy-containing chain terminator will result in the continued polymerization of dimethylsiloxane units, leading to longer chains and higher viscosity.
-
Solution: Carefully control the molar ratio of dichlorodimethylsilane to your end-capping agent. A slight excess of the end-capper can help ensure all chains are properly terminated.
-
Probable Cause 3: Water Content. An excessive amount of water relative to ethanol can favor the formation of long-chain silanol-terminated polymers over ethoxy-terminated ones. These silanols can continue to condense, increasing the average molecular weight.
-
Solution: Precisely control the amount of water used for the hydrolysis. The stoichiometry should be calculated to hydrolyze the Si-Cl bonds without providing a large excess that would favor extensive polymerization.
Sources
- 1. Siloxane - Wikipedia [en.wikipedia.org]
- 2. Hydrolysis and polycondensation [chemiedidaktik.uni-wuppertal.de]
- 3. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 4. youtube.com [youtube.com]
- 5. Experiments - Hydrolysis of chloromethylsilanes [chemiedidaktik.uni-wuppertal.de]
- 6. Dimethyldichlorosilane - Wikipedia [en.wikipedia.org]
Technical Support Center: Improving the Purity of Synthesized 1,5-Diethoxy-1,1,3,3,5,5-hexamethyltrisiloxane
Welcome to the technical support center dedicated to the synthesis and purification of 1,5-Diethoxy-1,1,3,3,5,5-hexamethyltrisiloxane. This guide is designed for researchers, scientists, and drug development professionals who require this specialty siloxane in high purity for their applications. We will move beyond simple protocols to explain the underlying chemical principles, helping you troubleshoot and optimize your experimental outcomes.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common initial queries regarding the synthesis and purification of 1,5-Diethoxy-1,1,3,3,5,5-hexamethyltrisiloxane.
Q1: What is a reliable synthesis route for 1,5-Diethoxy-1,1,3,3,5,5-hexamethyltrisiloxane?
A common and effective method is the co-hydrolysis or co-alcoholysis of dichlorodimethylsilane and an ethoxy-functionalized silane, or the direct alcoholysis of a pre-formed siloxane backbone. A conceptually straightforward route involves the reaction of 1,5-dichloro-1,1,3,3,5,5-hexamethyltrisiloxane with ethanol in the presence of a base (like pyridine or triethylamine) to neutralize the HCl byproduct. An alternative involves the controlled hydrolysis of dichlorodimethylsilane, which can form a mixture of linear and cyclic siloxanes, followed by end-capping with an ethoxy group.[1][2] The key challenge is controlling the polymerization and ensuring the desired trisiloxane is the major product.
Q2: What are the most common impurities I should expect?
Impurities can originate from starting materials, side reactions, or subsequent workup steps. Understanding their origin is the first step in selecting an appropriate purification strategy.
-
Starting Material Impurities: Commercial dichlorodimethylsilane is produced via the Müller-Rochow process, which yields a mixture of chlorosilanes.[3][4][5] Trace amounts of trichloromethylsilane (CH₃SiCl₃) or monochlorotrimethylsilane ((CH₃)₃SiCl) can lead to branched or chain-terminated byproducts, respectively.
-
Reaction Byproducts: The most common byproducts are other siloxanes. Uncontrolled condensation can lead to shorter (e.g., 1,3-diethoxytetramethyldisiloxane) or longer (tetrasiloxanes, pentasiloxanes) linear chains. Cyclization is also a significant side reaction, producing cyclic siloxanes like hexamethylcyclotrisiloxane (D3) and octamethylcyclotetrasiloxane (D4).[1][4]
-
Workup-Related Impurities: Residual acid (HCl) from the hydrolysis of Si-Cl bonds, water from workup steps, and solvents can all contaminate the final product.[2]
Q3: How can I definitively confirm the identity and purity of my synthesized product?
A multi-technique approach is recommended for full characterization and purity assessment.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is the gold standard for separating and identifying volatile siloxanes.[6][7][8] It allows for the quantification of your target compound relative to other siloxane impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR will confirm the presence and ratio of ethoxy (-OCH₂CH₃) and methyl (Si-CH₃) protons. ²⁹Si NMR provides definitive information about the silicon environments, distinguishing the terminal (M) and central (D) silicon atoms of the trisiloxane chain.[9]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Useful for confirming the presence of key functional groups, such as the strong Si-O-Si stretching band around 1000-1100 cm⁻¹.[10]
Q4: What is the most critical first step in purification after synthesis?
After the reaction is complete, the first and most crucial step is to quench the reaction and neutralize any acidic byproducts, typically HCl. This is vital because residual acid can catalyze the rearrangement and equilibration of siloxane bonds, leading to the formation of a wider distribution of linear and cyclic species and reducing the yield of your desired product.[4] This is typically achieved by washing the crude product with a mild aqueous base like sodium bicarbonate, followed by washing with deionized water to remove salts.
Section 2: Troubleshooting Guide: Diagnosis and Solutions
This guide provides a systematic approach to identifying and resolving common purity issues.
Problem 1: Presence of Residual Starting Materials or Solvents
-
Diagnosis: Sharp, distinct peaks in your GC-MS chromatogram corresponding to the molecular weights of starting materials (e.g., ethanol, dichlorodimethylsilane) or reaction solvents. In ¹H NMR, characteristic signals for these species will be present.
-
Primary Cause: The reaction may not have gone to completion due to insufficient reaction time, non-optimal temperature, or incorrect stoichiometry. Solvents may be retained from the workup.
-
Solution: Fractional Distillation This is the most effective method for removing volatile impurities with boiling points significantly different from your product.[11][12] The efficiency of the separation depends on the difference in boiling points and the number of theoretical plates in your distillation column.
Table 1: Boiling Points of Common Components
Compound Boiling Point (°C at 1 atm) Ethanol 78.4 Dichlorodimethylsilane 70[3] Hexamethylcyclotrisiloxane (D3) 134 Octamethylcyclotetrasiloxane (D4) 175 1,5-Diethoxy-1,1,3,3,5,5-hexamethyltrisiloxane ~215-225 (Estimated) | Decamethylcyclopentasiloxane (D5) | 210 |
-
Execution: Use a fractionating column (e.g., Vigreux or packed column) and perform the distillation under reduced pressure (vacuum). This lowers the boiling points of all components, preventing thermal degradation of the siloxanes.[13] Collect fractions based on the boiling point at the operating pressure, monitoring the purity of each fraction by GC.
-
Problem 2: Contamination with Undesired Siloxane Byproducts
-
Diagnosis: Multiple peaks are observed in the GC-MS chromatogram, all showing characteristic siloxane fragmentation patterns (e.g., m/z 73, 147, 207). These peaks will have retention times close to your main product.
-
Primary Cause: This is a classic sign of uncontrolled condensation or catalyst-driven equilibration. The presence of trifunctional chlorosilane impurities in the starting materials can also lead to branched polymers.
-
Solution 1: High-Efficiency Fractional Distillation For byproducts with sufficiently different boiling points (e.g., separating the target trisiloxane from disiloxanes or pentasiloxanes), a high-efficiency fractional distillation setup with a higher number of theoretical plates and a carefully controlled reflux ratio can provide good separation.
-
Solution 2: Preparative Flash Column Chromatography When distillation is ineffective due to close boiling points, chromatography is the preferred method.[14] Siloxanes can be separated on silica gel based on subtle differences in polarity. The ethoxy end-groups of the target molecule make it slightly more polar than non-functionalized linear or cyclic siloxanes of similar size.
Causality: The separation occurs because the slightly more polar Si-O-C bonds of the ethoxy groups interact more strongly with the polar silanol (Si-OH) groups on the silica gel surface compared to the less polar Si-O-Si or Si-CH₃ groups of the impurities. This results in a longer retention time for the desired product.
Important Consideration: Silica gel is acidic and can potentially catalyze the rearrangement of siloxanes. It is often beneficial to use deactivated silica gel. This can be done by pre-rinsing the column with a solvent system containing a small amount of a tertiary amine, such as 1-3% triethylamine (TEA).[14][15]
Problem 3: Residual Acidity or Catalyst
-
Diagnosis: The organic layer has a low pH when tested with litmus paper after an aqueous wash. NMR signals may appear broad. The product may slowly degrade or change in viscosity upon storage.
-
Primary Cause: Incomplete neutralization of HCl generated during the synthesis or failure to remove an acid/base catalyst.
-
Solution: Rigorous Aqueous Workup A thorough washing procedure is essential.
-
Transfer the crude product to a separatory funnel.
-
Wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until gas evolution (CO₂) ceases. This indicates all strong acid has been neutralized.
-
Wash with deionized water (2-3 times) to remove residual salts and bicarbonate.
-
Finally, wash with brine (saturated NaCl solution) to help break any emulsions and begin the drying process.
-
Problem 4: Product is Cloudy or Contains Water
-
Diagnosis: The final product appears hazy or cloudy. A Karl Fischer titration indicates a high water content.
-
Primary Cause: Inefficient drying after the aqueous workup. Water can interfere with subsequent reactions and affect the product's properties.
-
Solution: Anhydrous Drying and Solvent Removal
-
Drying Agent: After the aqueous workup, dry the organic phase over a suitable anhydrous drying agent like magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄). Stir for at least 30 minutes to ensure all water is absorbed.
-
Filtration: Filter off the drying agent.
-
Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator.
-
Final Drying: For ultra-dry product, azeotropic distillation with a solvent like toluene can be used to remove the last traces of water, or the neat product can be dried on a high-vacuum line.
-
Section 3: Visual Guides & Workflows
Synthesis and Impurity Pathways
The following diagram illustrates a typical synthesis pathway and highlights where common impurities are introduced.
Caption: Synthesis pathway and potential impurity formation.
General Purification Workflow
This workflow provides a logical sequence of steps to purify the crude product.
Caption: A general workflow for the purification of siloxanes.
Section 4: Key Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography on Deactivated Silica Gel
This protocol is designed to separate the target siloxane from other non-polar or slightly polar siloxane byproducts.
-
Prepare the Slurry: In a beaker, add silica gel (230-400 mesh) to your starting eluent (e.g., 98:2 Hexane:Ethyl Acetate). The volume of silica should be approximately 70 times the weight of your crude mixture for difficult separations.[14]
-
Pack the Column: Pour the slurry into the chromatography column and use gentle air pressure to pack the bed, ensuring no air bubbles are trapped.
-
Deactivate the Silica (CRITICAL): Elute the packed column with two column volumes of a solvent system containing 2% triethylamine (e.g., 96:2:2 Hexane:Ethyl Acetate:Triethylamine). This neutralizes the acidic sites on the silica.[15]
-
Equilibrate the Column: Elute the column with at least five column volumes of your starting, non-amine-containing eluent (e.g., 98:2 Hexane:Ethyl Acetate) to remove the triethylamine.
-
Load the Sample: Dissolve your crude product in a minimal amount of the eluent. Carefully add this solution to the top of the silica bed.
-
Elute and Collect: Begin eluting with your solvent system. Collect fractions in test tubes.
-
Gradient Elution (Optional): If separation is poor, you can gradually increase the polarity of the eluent (e.g., move from 2% to 5% Ethyl Acetate in Hexane) to help elute your more polar target compound.[15]
-
Analyze Fractions: Spot each fraction on a TLC plate or analyze by GC-MS to identify the fractions containing the pure product.
-
Combine and Evaporate: Combine the pure fractions and remove the solvent under reduced pressure.
References
-
Szczotko, M., et al. (2021). Siloxanes in Biogas: Approaches of Sampling Procedure and GC-MS Method Determination. Molecules. Available at: [Link]
-
Wikipedia. Dimethyldichlorosilane. Available at: [Link]
-
Wacker Chemie AG. Hydrolysis and polycondensation. Chemiedidaktik Uni Wuppertal. Available at: [Link]
-
Wacker Chemie AG. Experiments - Hydrolysis of chloromethylsilanes. Chemiedidaktik Uni Wuppertal. Available at: [Link]
-
Reddy, B. R., et al. (2015). Two-Step Process for the Synthesis of Dimethyldichlorosilane Using Copper Aluminate Catalysts. Industrial & Engineering Chemistry Research, ACS Publications. Available at: [Link]
-
Habereder, T., et al. (2002). Determination of Siloxanes and VOC in Landfill Gas and Sewage Gas by Canister Sampling and GC-MS/AES Analysis. Environmental Science & Technology, ACS Publications. Available at: [Link]
-
Li, Y., et al. (2022). Simultaneous determination of 11 kinds of siloxanes in drinking water and source water using solid-phase microextraction combined with gas chromatography-mass spectrometry. Frontiers in Environmental Science. Available at: [Link]
-
GAS. Siloxanes in Biogas & Landfill Gas - Benefits of GC-MS Analysis for CHP Processes. Available at: [Link]
-
PubChem. Dimethyldichlorosilane. Available at: [Link]
-
Auliya, D. G., et al. (2020). Synthesis of Polydimethylsiloxane with hydrolysis and condensation methods using monomer of Dichlorodimethylsilane as vitreous humour. ProQuest. Available at: [Link]
-
Michigan State University Chemistry Department. Silicon Polymers: Preparations of Bouncing Putty (Silly Putty). Available at: [Link]
-
Auliya, D. G., et al. (2020). Hydrolysis of dichlorodimethylsilane to produce polydimethylsiloxanes (PDMS) and. ResearchGate. Available at: [Link]
-
Snow, N. H. (2022). Understanding the Origins of Siloxane Ghost Peaks in Gas Chromatography. LCGC, Chromatography Online. Available at: [Link]
- Eckberg, R. P. (1992). Process for purifying vinylically-unsaturated organosilicon compounds. Google Patents.
-
Wong, C. P., & Urasaki, N. (1999). Separation of low molecular siloxanes for electronic application by liquid-liquid extraction. IEEE Transactions on Advanced Packaging. Available at: [Link]
-
First, E. L., et al. (2021). Separation of Linear and Cyclic Siloxanes in Pure Silica Zeolites. The Journal of Physical Chemistry C, ACS Publications. Available at: [Link]
- Itoh, M., et al. (1993). Siloxane purification. Google Patents.
-
Wikipedia. Fractional distillation. Available at: [Link]
-
Silicones Europe. Chemistry - Distillation. Available at: [Link]
-
Talalaeva, E. V., et al. (2021). Synthesis of 1,1,3,3,5,5-Hexamethyl-7,7-diorganocyclotetrasiloxanes and Its Copolymers. Polymers. Available at: [Link]
-
Talalaeva, E. V., et al. (2021). Synthesis of 1,1,3,3,5,5-Hexamethyl-7,7-diorganocyclotetrasiloxanes and Its Copolymers. ResearchGate. Available at: [Link]
-
Zhang, L., et al. (2013). Synthesis of 1,1,1,3,5,5,5-heptamethyltrisiloxane by response surface methodology. ResearchGate. Available at: [Link]
-
Chemistry For Everyone. (2023). How To Purify Silicone Polymers?. YouTube. Available at: [Link]
-
National Center for Biotechnology Information. 1,5-Diethoxy-1,1,3,3,5,5-hexamethyltrisiloxane. PubChem Compound Database. Available at: [Link]
-
University of Rochester, Department of Chemistry. Purification: Tips for Flash Column Chromatography. Available at: [Link]
-
Organic Syntheses. (2019). Purification of Organic Compounds by Flash Column Chromatography. Available at: [Link]
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- 8. Siloxanes in Biogas & Landfill Gas - Benefits of GC-MS Analysis for CHP Processes [lucideon.com]
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- 15. Purification [chem.rochester.edu]
Technical Support Center: Controlling Silica Particle Size in Synthesis from 1,5-Diethoxy-1,1,3,3,5,5-hexamethyltrisiloxane
Welcome to the technical support guide for the synthesis of silica particles using 1,5-Diethoxy-1,1,3,3,5,5-hexamethyltrisiloxane. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into controlling particle size and troubleshooting common experimental challenges. Our approach is grounded in the fundamental principles of sol-gel chemistry, drawing parallels to the well-established Stöber process, to explain the causality behind experimental outcomes.
Foundational Principles: The Sol-Gel Process
The synthesis of silica particles from an alkoxide precursor like 1,5-Diethoxy-1,1,3,3,5,5-hexamethyltrisiloxane is a classic sol-gel process. It fundamentally involves two simultaneous chemical reactions: hydrolysis and condensation.[1][2][3]
-
Hydrolysis: In the presence of water and a catalyst (typically a base like ammonia), the ethoxy groups (–OC₂H₅) on the trisiloxane precursor are replaced by hydroxyl groups (–OH).
-
Condensation: These newly formed silanol (Si–OH) groups react with each other or with remaining ethoxy groups to form stable siloxane bridges (Si–O–Si), releasing water or ethanol as byproducts. This polycondensation process builds the three-dimensional silica network that constitutes the particles.[1][2]
The final size of the silica particles is determined by the delicate balance between the rates of these reactions, which control the nucleation (the initial formation of small particle seeds) and growth phases.[4] Precise control over reaction parameters is therefore essential to achieve the desired particle size and a narrow size distribution (monodispersity).
Diagram: Simplified Hydrolysis & Condensation Pathway
Caption: The two-stage process of silica particle formation.
Troubleshooting Guide: Common Issues & Solutions
This section is structured in a question-and-answer format to directly address the most common challenges encountered during silica synthesis.
Q1: My silica particles are consistently too large. What are the likely causes and how can I reduce their size?
A1: Obtaining particles larger than the target size is a frequent issue, typically indicating that the particle growth phase is dominating over the nucleation phase. This means fewer initial nuclei are formed, and they subsequently grow to a larger size.
Primary Causes & Corrective Actions:
-
High Catalyst Concentration (Ammonia): A high concentration of ammonia significantly accelerates both hydrolysis and condensation rates.[4][5] This can lead to rapid consumption of monomers by a small number of initial nuclei, resulting in larger final particles.[6][7]
-
Solution: Systematically decrease the ammonia concentration in your reaction. Perform a series of experiments where you reduce the molarity of NH₃ while keeping all other parameters constant.
-
-
High Precursor Concentration: An excess of the 1,5-Diethoxy-1,1,3,3,5,5-hexamethyltrisiloxane precursor provides more material for particle growth.[8]
-
Solution: Lower the initial concentration of the trisiloxane precursor. This limits the amount of silica available for deposition onto the growing particles.
-
-
Low Reaction Temperature: Lower temperatures can slow down the nucleation rate more than the growth rate, leading to fewer, larger particles.
Q2: My resulting silica particles are smaller than intended. How can I increase their size?
A2: Consistently small particles suggest that nucleation is favored over growth, or that the growth process was prematurely halted.
Primary Causes & Corrective Actions:
-
Low Catalyst Concentration (Ammonia): Insufficient catalyst slows the condensation reaction, which is crucial for particle growth.[10]
-
Solution: Methodically increase the ammonia concentration. This will enhance the rate of condensation, allowing more precursor to add to the existing nuclei.
-
-
Insufficient Reaction Time: The growth of silica particles is a time-dependent process.[11]
-
Solution: Extend the total reaction time. Allow the mixture to stir for several more hours to ensure the condensation and growth processes have gone to completion.
-
-
Seeded Growth Approach: For precise control over larger particle sizes, a seeded growth method is highly effective.[12][13]
-
Solution: First, synthesize a batch of small, uniform "seed" particles. Then, in a second step, add these seeds to a new reaction mixture containing the precursor, solvent, and catalyst, but under conditions that disfavor new nucleation (e.g., slower precursor addition). This ensures that the added precursor exclusively contributes to the growth of the existing seeds.
-
Q3: I'm getting a wide particle size distribution (high polydispersity). How can I achieve more uniform particles?
A3: A broad size distribution indicates that nucleation and growth are occurring simultaneously throughout the reaction, rather than as distinct, sequential phases. The goal is to have a short, single burst of nucleation followed by a controlled growth period where no new nuclei are formed.
Primary Causes & Corrective Actions:
-
Imbalanced Reaction Rates: If the hydrolysis and condensation rates are not properly balanced, new nuclei can form continuously while older particles are still growing. This is often an issue at very low ammonia concentrations.[10]
-
Solution: Optimize the catalyst concentration. There is often a "sweet spot" for ammonia concentration that promotes a single nucleation event followed by uniform growth.
-
-
Inhomogeneous Mixing: If reagents are not mixed rapidly and thoroughly at the start of the reaction, localized areas of high concentration can lead to multiple, separate nucleation events.
-
Solution: Ensure vigorous and consistent stirring throughout the entire reaction, especially during the initial addition of the precursor.
-
-
Temperature Fluctuations: Unstable reaction temperatures can alter reaction kinetics during the synthesis, leading to non-uniform growth.
-
Solution: Use a temperature-controlled water or oil bath to maintain a constant and uniform temperature throughout the experiment.
-
Q4: The reaction mixture turned into a gel instead of forming discrete particles. What went wrong?
A4: Gelation occurs when the growing silica particles aggregate and link together to form a continuous network throughout the solvent, rather than remaining as a stable colloidal suspension.
Primary Causes & Corrective Actions:
-
Excessively High Precursor Concentration: When the concentration of the siloxane precursor is too high, the rate of particle formation and growth can be so rapid that particles collide and fuse before they can be stabilized by the solvent.
-
Solution: Significantly reduce the initial precursor concentration. Dilution is key to ensuring particles remain well-dispersated.
-
-
Excessively High Catalyst Concentration: Very high levels of ammonia can lead to extremely rapid condensation, causing uncontrolled aggregation and gelation.[8]
-
Solution: Lower the ammonia concentration to moderate the reaction speed.
-
-
Insufficient Solvent: The alcohol (e.g., ethanol) in the reaction serves not only as a co-solvent but also as a dispersing medium.
-
Solution: Increase the volume of the alcohol solvent relative to the precursor and water to ensure there is sufficient medium to keep the growing particles separated.
-
Data Summary & Experimental Protocols
Table 1: Influence of Key Parameters on Silica Particle Size
| Parameter | Effect of Increasing the Parameter | Rationale |
| Precursor Concentration | Increases Particle Size | More silica material is available for deposition onto existing nuclei.[8][9] |
| Ammonia [Catalyst] Conc. | Increases Particle Size | Accelerates condensation, leading to fewer but larger particles.[5][6][7] |
| Water-to-Precursor Ratio | Complex Effect; often increases size | Within a certain range, higher water content can enhance hydrolysis and subsequent growth.[14] |
| Temperature | Decreases Particle Size | Higher temperatures tend to favor nucleation, creating more initial seeds that grow to a smaller final size.[7] |
| Reaction Time | Increases Particle Size | Allows for more complete condensation and deposition of the precursor onto the particles.[11] |
Experimental Workflow: Baseline Protocol for Silica Synthesis
This protocol provides a starting point for synthesizing silica nanoparticles. Researchers should adjust the reactant concentrations based on their target particle size, using the principles outlined in this guide.
Caption: A step-by-step workflow for the synthesis of silica nanoparticles.
Troubleshooting Flowchart
Caption: A decision tree for troubleshooting common particle synthesis issues.
References
- Effect of Ammonia Concentration on Silica Spheres Morphology and Solution Hydroxyl Concentration in Stober Process. Journal of Nanoscience and Nanotechnology.
- Effect of ammonia concentration on the formation pathway of Stöber SNS. ResearchGate.
- Effects of the concentrations of precursor and catalyst on the formation of monodisperse silica particles in sol–gel reaction. ResearchGate.
- Unraveling the Growth Mechanism of Silica Particles in the Stöber Method: In Situ Seeded Growth Model. Langmuir.
- Effect of Ammonia Concentration on Silica Spheres Morphology and Solution Hydroxyl Concentration in Stober Process. Semantic Scholar.
- Stöber process. Wikipedia.
- Systematic Study of Reaction Conditions for Size-Controlled Synthesis of Silica Nanoparticles. MDPI.
- Influence of the initial chemical conditions on the rational design of silica particles. National Institutes of Health.
- Impact on silica particle physical characteristics of co-condensed alkoxide precursors. National Institutes of Health.
- Effect of Catalyst on the Colloidal Silica Particle Growth in Direct Oxidation of Silicon. Trans Tech Publications Ltd.
- Study on the Effect of Synthesis Parameters of Silica Nanoparticles Entrapped with Rifampicin. AIDIC.
- Mesoporous silica nanoparticles prepared by different methods for biomedical applications: Comparative study. National Institutes of Health.
- Key Parameters for the Rational Design, Synthesis, and Functionalization of Biocompatible Mesoporous Silica Nanoparticles. PubMed Central.
- Synthesis of Silica Nanoparticles by Sol-Gel: Size-Dependent Properties, Surface Modification, and Applications in Silica. SciSpace.
- Controlling Factors of the Particle Size of Spherical Silica Synthesized by Wet and Dry Processes. European Journal of Engineering and Technology Research.
- Common approaches to silica nanoparticle synthesis. ResearchGate.
- Synthesis and surface functionalization of silica nanoparticles for nanomedicine. National Institutes of Health.
- Synthesis of Monodisperse, Rodlike Silica Colloids with Tunable Aspect Ratio. ACS Publications.
- Synthesis and Characterization of Silica Nanoparticles Preparing by Low-Temperature Vapor-Phase Hydrolysis of SiCl4. ResearchGate.
- Hydrolysis and condensation behavior of tetraethoxysilane, hexaethoxydisiloxane, and octaethoxytrisiloxane. ResearchGate.
- Synthesis of highly monodisperse silica nanoparticles in the microreactor system. Springer.
- Synthesis and Biological Response of Size-Specific, Monodisperse Drug-Silica Nanoconjugates. Cheng Research Group.
- Preparation Of Silica Nanoparticles Through Microwave-Assisted Acid-Catalysis. YouTube.
- Fabrication of Controllable Pore and Particle Size of Mesoporous Silica Nanoparticles via a Liquid-phase Synthesis Method and Its Absorption Characteristics. ResearchGate.
- 1,5-Diethoxy-1,1,3,3,5,5-hexamethyltrisiloxane. PubChem.
- Synthesis of Monodisperse Silica Particles by Controlled Regrowth. ResearchGate.
- Greening the pathways: a comprehensive review of sustainable synthesis strategies for silica nanoparticles and their diverse applications. PubMed Central.
- Synthesis and Characterisation of Monodisperse Silica Templates for Pharmaceutical Applications. International Journal of Engineering Research & Technology.
- Controlled Morphology of Silica Particle by Spray Drying Method. Iptek ITS.
- 1,1,3,3,5,5-Hexamethyl-1,5-divinyltrisiloxane. Benchchem.
- Synthesis of Silica Nanoparticles: A Review. IJRASET.
- Hydrolysis and condensation behavior of tetraethoxysilane, hexaethoxydisiloxane, and octaethoxytrisiloxane. SciSpace.
- Synthesis of 1,1,3,3,5,5-Hexamethyl-7,7-diorganocyclotetrasiloxanes and Its Copolymers. MDPI.
- 1,1,3,3,5,5-Hexamethyltrisiloxane. Tokyo Chemical Industry Co., Ltd..
- 1,1,3,3,5,5-Hexamethyltrisiloxane. PubChem.
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"effect of catalyst on the polycondensation of 1,5-Diethoxy-1,1,3,3,5,5-hexamethyltrisiloxane"
Welcome to the technical support guide for the polycondensation of 1,5-Diethoxy-1,1,3,3,5,5-hexamethyltrisiloxane. This document is designed for researchers and professionals engaged in the synthesis of polysiloxanes. It provides in-depth answers to frequently asked questions, detailed troubleshooting guides for common experimental issues, and validated protocols, all grounded in established scientific principles.
Section 1: Fundamental Principles & Core Concepts (FAQ)
This section addresses foundational questions regarding the polycondensation process.
Q1: What are the fundamental reaction steps in the polycondensation of 1,5-Diethoxy-1,1,3,3,5,5-hexamethyltrisiloxane?
The polycondensation of this monomer is a two-step process involving hydrolysis and condensation.[1][2]
-
Hydrolysis: The terminal ethoxy groups (–OEt) on the trisiloxane monomer react with water to form silanol groups (–OH) and ethanol as a byproduct. This reaction is the initiation step for polymerization.
-
Condensation: The newly formed silanol groups are reactive and condense with each other to form a siloxane bond (Si–O–Si), which constitutes the backbone of the resulting polymer. This step releases a small molecule, either water or ethanol.[1]
The overall process transforms the small monomer units into a long polymer chain. The efficiency and outcome of these steps are highly dependent on the catalyst used.
Q2: What is the primary role of a catalyst in this reaction?
A catalyst's primary role is to accelerate the rates of both the hydrolysis and condensation reactions, which are otherwise extremely slow.[1] Catalysts achieve this by providing an alternative reaction pathway with a lower activation energy. Importantly, the type of catalyst—typically acidic or basic—profoundly influences the relative rates of hydrolysis and condensation, which in turn dictates the final polymer structure, molecular weight, and the level of side products.[2][3][4]
Q3: How do acid and base catalysts differ in their mechanistic action?
Acid and base catalysts operate via distinct mechanisms that significantly alter the reaction kinetics and polymer architecture.
-
Acid Catalysis: In an acidic medium, a proton (H⁺) protonates the oxygen atom of an alkoxy group (Si-OR), making the silicon atom more electrophilic and thus more susceptible to a nucleophilic attack by water (hydrolysis).[1][2] Acid catalysts generally accelerate the hydrolysis step more than the condensation step.[4] This often leads to the formation of more linear, less branched polymer chains.[1]
-
Base Catalysis: In a basic medium, a hydroxide ion (OH⁻) or a deprotonated silanol (SiO⁻) acts as a strong nucleophile, directly attacking the silicon atom.[1][2] Base-catalyzed reactions often feature a faster condensation rate relative to hydrolysis.[4] This can sometimes lead to more complex, branched structures if not properly controlled.
Section 2: Catalyst Selection & Impact on Polymer Properties
Choosing the right catalyst is critical for achieving the desired polymer characteristics. This section explores common catalyst types and their specific effects.
Q4: Which catalysts are commonly used, and how do they affect the final polymer?
A variety of catalysts can be employed, each with distinct advantages and disadvantages. The choice depends on the desired molecular weight, structure (linear vs. cyclic), and purity requirements.
| Catalyst Type | Examples | Effect on Reaction Rate | Molecular Weight (Mw) Control | Cyclic Byproduct Formation | Key Considerations & Causality |
| Brønsted Acids | HCl, Sulfuric Acid, Acid Clays | Moderate to High | Good for linear polymers | Can be significant, especially with strong acids at high temperatures.[5][6] | Acid catalysis promotes rapid hydrolysis, forming silanol-terminated chains that then condense. This favors linear chain growth. However, strong acids can also catalyze "back-biting," where a chain end attacks a siloxane bond within the same chain, cleaving off a cyclic oligomer.[5][7] |
| Brønsted Bases | KOH, NaOH, (CH₃)₄NOH | High | Can be challenging; risk of gelation | High, especially with strong bases.[5][8] | Base catalysis strongly promotes the condensation of silanols. If condensation outpaces hydrolysis or chain extension, it can lead to uncontrolled branching. Strong bases are very effective at catalyzing back-biting reactions, leading to an equilibrium mixture rich in cyclic species like D4 and D5.[5][6] |
| Lewis Acids | Tris(pentafluorophenyl)borane (BCF) | High | Excellent | Low | This catalyst operates via the Piers-Rubinsztajn reaction, which involves the condensation of hydrosilanes with alkoxysilanes.[9][10] While not a direct hydrolysis/condensation catalyst, it represents an alternative, highly efficient route to forming siloxane bonds under mild conditions with high structural control.[10] |
| Organometallic | Dibutyltin dilaurate (DBTDL) | Moderate | Good | Moderate | Organotin compounds catalyze the condensation of silanol groups.[11] The mechanism involves the formation of an organotin silanolate intermediate.[11] They are less aggressive than strong bases, offering a better balance between chain growth and cyclic formation, and are often used in moisture-curing systems. |
| Homoconjugated Acids | 2:1 complex of Trifluoroacetic acid:Tetramethylguanidine | High | Excellent for high Mw | Very Low | These specialized catalysts selectively activate terminal silanol groups for condensation while being less effective at cleaving the siloxane bonds in the polymer backbone.[5] This dual-action mechanism suppresses the back-biting side reaction, allowing for the synthesis of very high molecular weight linear polymers with minimal cyclic impurities.[5] |
| Phosphazenes | Linear Phosphonitrilic Chlorides | High | Good | Low to Moderate | These catalysts are highly effective for both polycondensation and equilibration of siloxanes, producing polymers with a low content of terminal silanol groups.[12] |
Section 3: Troubleshooting Guide for Common Experimental Issues
This guide provides solutions to problems frequently encountered during the polycondensation of 1,5-Diethoxy-1,1,3,3,5,5-hexamethyltrisiloxane.
Q5: My reaction has stalled, and I'm only getting low molecular weight oligomers. What went wrong?
Possible Cause 1: Impurities in the Monomer or Reaction System
-
Explanation: Water is a reactant, but its concentration must be controlled. An incorrect stoichiometric amount can disrupt the hydrolysis/condensation balance.[1] Furthermore, any acidic or basic impurities can interfere with the intended catalyst's action. The presence of monofunctional impurities (e.g., ethoxytrimethylsilane) will act as chain stoppers, preventing the formation of high molecular weight polymers.[13]
-
Solution:
-
Purify the Monomer: Distill the 1,5-Diethoxy-1,1,3,3,5,5-hexamethyltrisiloxane monomer under vacuum immediately before use.
-
Dry Glassware: Ensure all glassware is rigorously dried in an oven (e.g., at 120 °C overnight) and assembled hot under a dry, inert atmosphere (Nitrogen or Argon).
-
Control Water Addition: Add a precise, stoichiometric amount of deionized water required for the hydrolysis of the ethoxy groups.
-
Possible Cause 2: Inactive or Insufficient Catalyst
-
Explanation: The catalyst may have degraded due to improper storage or may be present at too low a concentration to drive the reaction to completion within the given timeframe.
-
Solution:
-
Use a fresh, properly stored catalyst.
-
Ensure the catalyst concentration is within the recommended range for your specific reaction conditions (typically 50-1000 ppm depending on the catalyst type).
-
Possible Cause 3: Inefficient Removal of Byproducts
-
Explanation: Polycondensation is an equilibrium reaction. The removal of byproducts (ethanol and water) is essential to drive the equilibrium towards the formation of high molecular weight polymer.
-
Solution:
-
Apply a vacuum (e.g., 1-10 mmHg) to the reaction vessel, especially during the later stages.
-
Gently increase the temperature (e.g., 80-120 °C) in conjunction with the vacuum to facilitate the removal of volatile byproducts.
-
Ensure efficient stirring to maximize the surface area for evaporation.
-
Q6: My final product contains a high concentration of cyclic siloxanes. How can I minimize these?
Possible Cause: Catalyst-Induced "Back-Biting"
-
Explanation: This is the most common cause. Strong Brønsted acid or base catalysts can attack the siloxane backbone of the growing polymer chain, causing it to cleave and re-form as a thermodynamically stable cyclic oligomer (like octamethylcyclotetrasiloxane, D4).[5] This process is known as equilibration.
-
Solution:
-
Change Catalyst Type: Switch to a catalyst known to produce fewer cyclics. Homoconjugated acids are specifically designed to minimize back-biting and are an excellent choice for this purpose.[5] Milder catalysts like certain organotin compounds or phosphazenes can also be effective.[11][12]
-
Modify Reaction Conditions: Conduct the polymerization at the lowest effective temperature to reduce the rate of the back-biting reaction relative to the chain-growth reaction.
-
Limit Reaction Time: Terminate the reaction once the desired molecular weight is achieved, before the system fully equilibrates and maximizes cyclic formation.[8] This requires careful monitoring of the polymer's viscosity or molecular weight.
-
Q7: The viscosity of my reaction mixture increased uncontrollably, leading to an insoluble gel. What happened?
Possible Cause: Unintended Cross-linking
-
Explanation: Gelation occurs when a three-dimensional polymer network forms. This can be caused by impurities in the monomer that have more than two reactive functional groups (e.g., a tri-alkoxy silane). It can also be caused by side reactions promoted by certain catalysts under harsh conditions.
-
Solution:
-
Ensure Monomer Purity: The most critical step is to use a high-purity difunctional monomer. Analyze the starting material by GC-MS or NMR to confirm the absence of tri- or tetra-functional silane impurities.
-
Control Reaction Conditions: Avoid excessively high temperatures or catalyst concentrations, which can promote side reactions.
-
Use a Controlled Stoichiometry: For co-polymerizations, ensure the stoichiometry of different monomers is precise to avoid an excess of reactive groups that could lead to branching and gelation.
-
Section 4: Standardized Experimental Protocols
These protocols provide a starting point for controlled experiments. Note: All procedures should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
Protocol 1: Acid-Catalyzed Bulk Polycondensation
This protocol aims to produce a linear polysiloxane and illustrates the principles of using an acid catalyst.
Materials:
-
1,5-Diethoxy-1,1,3,3,5,5-hexamethyltrisiloxane (High Purity, >98%)
-
Deionized Water
-
Concentrated Hydrochloric Acid (HCl) or an Acid-activated Clay
-
Sodium Bicarbonate (for neutralization)
-
Toluene (Anhydrous)
-
Magnesium Sulfate (Anhydrous)
Procedure:
-
Setup: Assemble a three-neck round-bottom flask equipped with a mechanical stirrer, a condenser, and a nitrogen inlet. Dry all glassware in an oven at 120 °C overnight and assemble while hot under a stream of dry nitrogen.
-
Monomer Charging: Charge the flask with 1,5-Diethoxy-1,1,3,3,5,5-hexamethyltrisiloxane (e.g., 100 g).
-
Hydrolysis: Calculate the stoichiometric amount of water needed to hydrolyze both ethoxy groups. Add this precise amount of deionized water to the flask with vigorous stirring.
-
Catalyst Addition: Add the acid catalyst. For HCl, a concentration of ~50-100 ppm is a good starting point.
-
Reaction - Stage 1 (Hydrolysis/Initial Condensation): Heat the mixture to 60-70 °C and stir for 1-2 hours under a positive pressure of nitrogen. Ethanol will begin to form.
-
Reaction - Stage 2 (Polymerization): Gradually increase the temperature to 100-110 °C and slowly apply a vacuum to the system (ramping down to ~10 mmHg). This will remove ethanol and water, driving the condensation reaction.
-
Monitoring: Monitor the reaction's progress by periodically taking small samples (if possible) to measure viscosity or by observing the torque on the mechanical stirrer. The reaction is typically complete in 2-4 hours when the viscosity stabilizes.
-
Neutralization & Quenching: Cool the reaction mixture to below 50 °C. Dissolve the polymer in an equal volume of anhydrous toluene. Add a slight excess of sodium bicarbonate and stir for 1 hour to neutralize the acid catalyst.
-
Workup: Filter the solution to remove the salt. Dry the organic phase with anhydrous magnesium sulfate, filter again, and remove the toluene under reduced pressure to yield the final polymer.
Protocol 2: Polymer Characterization
1. Gel Permeation Chromatography (GPC/SEC):
-
Purpose: To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn).
-
Method: Dissolve a small amount of the polymer in a suitable solvent (e.g., THF or Toluene) at a concentration of ~1-2 mg/mL. Filter through a 0.45 µm syringe filter. Analyze using a GPC system calibrated with polystyrene or polysiloxane standards.
2. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Purpose: To confirm the polymer structure and identify end-groups.
-
Method:
-
¹H NMR: Dissolve the polymer in CDCl₃. The disappearance of the ethoxy group signals (quartet at ~3.7 ppm, triplet at ~1.2 ppm) and the appearance of a broad Si-OH signal (if present) confirms the reaction. The dominant signal will be from the Si-CH₃ groups (~0.1 ppm).
-
²⁹Si NMR: Provides detailed information about the different silicon environments (end-groups vs. in-chain units), confirming the polymer structure.
-
3. Fourier-Transform Infrared (FTIR) Spectroscopy:
-
Purpose: To monitor the key functional groups.
-
Method: Cast a thin film of the polymer on a salt plate or use an ATR accessory. Key peaks to monitor are the disappearance of Si-OEt bands (~960, 1100 cm⁻¹) and the appearance of a broad Si-O-Si stretching band (~1000-1100 cm⁻¹). A broad band around 3200-3400 cm⁻¹ indicates the presence of Si-OH groups.
Visualizations
General Polycondensation Workflow
Caption: Experimental workflow for polysiloxane synthesis.
Catalytic Mechanism Overview
Caption: Contrasting acid and base catalysis mechanisms.
References
-
I. Yilgor, J. E. McGrath, "Kinetics of Alkoxysilanes and Organoalkoxysilanes Polymerization: A Review," Polymers (Basel), [Online]. Available: [Link]
-
C. J. Brinker, G. W. Scherer, "HYDROLYSIS AND CONDENSATION OF SILICATES: EFFECTS ON STRUCTURE," Journal of Non-Crystalline Solids, [Online]. Available: [Link]
-
H. Schmidt, "Principles of Hydrolysis and Condensation Reaction of Alkoxysilanes," Universität des Saarlandes, [Online]. Available: [Link]
-
J. M. K. Ng, et al., "Characterization of polydimethylsiloxane (PDMS) properties for biomedical micro/nanosystems," Sensors and Actuators B: Chemical, [Online]. Available: [Link]
-
U. Schubert, "The Hydrolysis=Condensation Behaviour of Methacryloyloxyalkylfunctional Alkoxysilanes: Structure-Reactivity Relations," AFINITICA, [Online]. Available: [Link]
-
D. J. Oostendorp, G. Bertrand, J. Stoffer, "Kinetics and mechanism of the hydrolysis and alcoholysis of alkoxysilanes," Journal of Adhesion Science and Technology, [Online]. Available: [Link]
-
J. M. Mabry, et al., "Homoconjugated Acids as Low Cyclosiloxane-Producing Silanol Polycondensation Catalysts," ACS Applied Polymer Materials, [Online]. Available: [Link]
-
A. A. D. M. Filho, et al., "Polydimethylsiloxane Composites Characterization and Its Applications: A Review," Polymers (Basel), [Online]. Available: [Link]
-
H. C. M. Byrd, "Characterization of polysiloxanes with different functional groups by time-of-flight secondary ion mass spectrometry," Journal of the American Society for Mass Spectrometry, [Online]. Available: [Link]
-
S. Rubinsztajn, M. Zeldin, "A New Polycondensation Process for the Preparation of Polysiloxane Copolymers," ResearchGate, [Online]. Available: [Link]
-
H. Zhang, et al., "Preparation and characterization of high molecular weight vinyl-containing poly[(3,3,3-trifluoropropyl)methylsiloxane]," Polymer, [Online]. Available: [Link]
-
A. V. K. Prasad, "Hydrolysis and polycondensation of alkoxysilane side groups," ResearchGate, [Online]. Available: [Link]
- European Patent Office, "Catalysts for polycondensation and redistribution of organosiloxane polymers - EP 0779316 A2," Google Patents, [Online].
-
A. A. A. de Sousa, et al., "Chemical degradation of oxygenated polymers: the case of polyethers and polysiloxanes," RSC Sustainability, [Online]. Available: [Link]
- J. R. Kress, et al., "Catalyst for synthesis of siloxanes - WO2014186709A1," Google Patents, [Online].
-
B. G. Zavin, et al., "Synthesis, Characterization and Microstructure of New Liquid Poly(methylhydrosiloxanes) Containing Branching Units SiO 4/2," Polymers (Basel), [Online]. Available: [Link]
-
M. A. Chaudhari, "The Effects of Organotin Catalysts on Hydrolytic Condensation of Polymethylsiloxane Oligomer and Moisture Cure of the Coatings," ResearchGate, [Online]. Available: [Link]
- R. P. Eckberg, "Polycondensation preparation of polysiloxanes using concurrent acid/base catalysts - US20250263520A1," Google Patents, [Online].
-
Chemistry For Everyone, "How Does Siloxane Ring-Opening Polymerization Work?," YouTube, [Online]. Available: [Link]
-
W. Li, et al., "Synthesis of Structurally Precise Polysiloxanes via the Piers–Rubinsztajn Reaction," Polymers (Basel), [Online]. Available: [Link]
-
A. N. Bilyachenko, et al., "Synthesis of 1,1,3,3,5,5-Hexamethyl-7,7-diorganocyclotetrasiloxanes and Its Copolymers," Polymers (Basel), [Online]. Available: [Link]
- J. A. Cella, "Acid-catalyzed process for the production of cyclosiloxanes - US5247116A," Google Patents, [Online].
-
J. E. Mark, "Preparation, Analysis, and Degradation | The Polysiloxanes," Oxford Academic, [Online]. Available: [Link]
-
M. K. Cybulska, "Mechanism of the Acid-Catalyzed Si−O Bond Cleavage in Siloxanes and Siloxanols. A Theoretical Study," Organometallics, [Online]. Available: [Link]
-
V. V. Kireev, "Polycondensation of alkoxysilanes in an active medium as a versatile method for the preparation of polyorganosiloxanes," ResearchGate, [Online]. Available: [Link]
-
OUCI, "Polymerization of Cyclic Siloxanes, Silanes, and Related Monomers," OUCI, [Online]. Available: [Link]
-
The Catalyst - Chemistry, "MOLECULAR WEIGHT CONTROL IN POLYCONDENSATION POLYMERIZATION," YouTube, [Online]. Available: [Link]
-
A. N. Bilyachenko, et al., "Synthesis of 1,1,3,3,5,5-Hexamethyl-7,7-diorganocyclotetrasiloxanes and Its Copolymers," Polymers, [Online]. Available: [Link]
-
UKEssays, "Polysiloxanes Synthesis and Structure," UKEssays.com, [Online]. Available: [Link]
-
T. Ogoshi, et al., "Synthesis and crosslinking reaction of poly(thiourethane)s having a siloxane moiety in the side chain," ResearchGate, [Online]. Available: [Link]
-
MDPI, "Siloxane-Based Polymers," MDPI, [Online]. Available: [Link]
-
National Center for Biotechnology Information, "1,5-Diethoxy-1,1,3,3,5,5-hexamethyltrisiloxane," PubChem, [Online]. Available: [Link]
-
ResearchGate, "Polysiloxane Networks Synthesis and thermo-mechanical characterization," ResearchGate, [Online]. Available: [Link]
-
ResearchGate, "A comprehensive review on synthesis, characterization, and applications of polydimethylsiloxane and copolymers," ResearchGate, [Online]. Available: [Link]
- Google Patents, "Method for preparation of very high molecular weight polycarborane siloxanes - US5208310A," Google Patents, [Online].
-
MDPI, "Synthesis of High Molecular Weight Vinylphenyl-Con Taining MQ Silicone Resin via Hydrosilylation Reaction," MDPI, [Online]. Available: [Link]
-
ACS Publications, "Synthesis of Highly Branched Alkoxysiloxane−Dimethylsiloxane Copolymers by Nonhydrolytic Dehydrocarbon Polycondensation Catalyzed by Tris(pentafluorophenyl)borane," Macromolecules, [Online]. Available: [Link]
-
Gelest, Inc., "1,1,3,3,5,5-HEXAMETHYLTRISILOXANE," Gelest, Inc., [Online]. Available: [Link]
Sources
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- 10. Synthesis of Structurally Precise Polysiloxanes via the Piers–Rubinsztajn Reaction - PMC [pmc.ncbi.nlm.nih.gov]
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- 13. youtube.com [youtube.com]
Technical Support Center: Preventing Premature Gelation of 1,5-Diethoxy-1,1,3,3,5,5-hexamethyltrisiloxane Solutions
Welcome to the technical support center for 1,5-Diethoxy-1,1,3,3,5,5-hexamethyltrisiloxane. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the common issue of premature gelation in their experiments. By understanding the underlying chemical principles and implementing the recommended procedures, you can ensure the stability and successful application of your siloxane solutions.
Understanding the Challenge: The Chemistry of Premature Gelation
Premature gelation of 1,5-Diethoxy-1,1,3,3,5,5-hexamethyltrisiloxane is primarily driven by a two-step chemical process known as hydrolysis and condensation.[1][2] This process, often utilized in a controlled manner during sol-gel synthesis, can become a significant experimental hurdle if it occurs unintentionally.
-
Hydrolysis: In the presence of water, the ethoxy groups (-OCH₂CH₃) on the silicon atoms are replaced by hydroxyl groups (-OH). This reaction is catalyzed by both acids and bases.
-
Condensation: The newly formed silanol groups (-Si-OH) are highly reactive and can condense with other silanol groups or with remaining ethoxy groups. This condensation reaction forms stable siloxane bonds (-Si-O-Si-), releasing water or ethanol as a byproduct. As this process continues, a three-dimensional network of siloxane bonds forms, leading to a rapid increase in viscosity and ultimately, the formation of a solid gel.
The rate of these reactions is highly sensitive to several factors, making careful control of your experimental conditions paramount to preventing premature gelation.
Troubleshooting Guide & FAQs
This section addresses common questions and issues encountered when working with 1,5-Diethoxy-1,1,3,3,5,5-hexamethyltrisiloxane solutions.
My solution turned into a gel unexpectedly. What happened?
Unexpected gelation is almost always due to unintended hydrolysis and condensation. The most common culprits are:
-
Moisture Contamination: Exposure to atmospheric moisture or use of wet solvents or glassware can initiate the hydrolysis process.
-
Presence of Catalysts: Trace amounts of acids or bases can significantly accelerate the reaction rates.
-
Elevated Temperatures: Higher temperatures increase the kinetic energy of the molecules, speeding up both hydrolysis and condensation.
How can I prevent moisture from contaminating my solution?
Strict adherence to anhydrous (water-free) techniques is critical.
-
Solvents: Always use anhydrous solvents. It is recommended to use freshly opened bottles of anhydrous solvents or to dry solvents using appropriate methods (e.g., molecular sieves) before use.
-
Glassware: Ensure all glassware is thoroughly dried in an oven (e.g., at 120°C for several hours) and cooled in a desiccator before use.
-
Atmosphere: Handle the siloxane and prepare solutions under an inert atmosphere, such as dry nitrogen or argon, especially for long-term storage or sensitive reactions.
What role does pH play in gelation, and how can I control it?
Both acidic and basic conditions catalyze the gelation process, but they influence the two steps differently:
-
Acidic Conditions (pH < 7): Generally promote a faster hydrolysis rate compared to the condensation rate.[3][4]
-
Basic Conditions (pH > 7): Tend to accelerate the condensation reaction more significantly.[3][5]
To control the pH, ensure that all reagents and solvents are neutral and free from acidic or basic impurities. If a buffer is required for your application, select one that is known to be non-reactive with alkoxysiloxanes.
Can the choice of solvent affect the stability of my solution?
Yes, the solvent plays a crucial role beyond just being a medium for the reaction.
-
Polar Protic Solvents (e.g., ethanol, methanol): These solvents can participate in hydrogen bonding and may facilitate the hydrolysis reaction.[6][7]
-
Polar Aprotic Solvents (e.g., THF, acetone): These are often preferred as they are less likely to directly participate in the hydrolysis reaction.[5][7]
When selecting a solvent, consider its polarity and its potential to interact with the siloxane. Aprotic solvents are generally a safer choice for minimizing the risk of premature gelation.[5][7]
Are there chemical additives that can inhibit gelation?
Yes, polymerization inhibitors can be used to extend the shelf-life and working time of your siloxane solutions. These inhibitors typically work by scavenging free radicals or otherwise interfering with the polymerization mechanism.[8] While specific inhibitors for 1,5-Diethoxy-1,1,3,3,5,5-hexamethyltrisiloxane are not extensively documented in literature, compounds from the following classes have been shown to be effective for other silanes and may be applicable:
-
Sterically Hindered Phenols: Such as Butylated Hydroxytoluene (BHT).
-
Aromatic Amines: Secondary or tertiary aromatic amines.
It is crucial to test the compatibility and effectiveness of any inhibitor at a small scale before applying it to your main experiment, as it could potentially interfere with your downstream applications.
Experimental Protocols
Below are detailed protocols for the proper handling and storage of 1,5-Diethoxy-1,1,3,3,5,5-hexamethyltrisiloxane and a general procedure for preparing stable solutions.
Protocol 1: Safe Handling and Storage
-
Receiving and Inspection: Upon receiving the product, inspect the container for any damage that might compromise the seal.
-
Storage Environment: Store the container in a cool, dry, and dark place. A refrigerator (0 to 5°C) is suitable for heat-polymerizing silanes. Avoid areas with high humidity or significant temperature fluctuations.
-
Inert Atmosphere: For long-term storage after opening, it is highly recommended to blanket the remaining material with an inert gas like dry nitrogen or argon before sealing the container.
-
Dispensing: When dispensing the liquid, do so in a dry environment. If possible, use a glove box or a fume hood with a dry air or inert gas feed. Use dry syringes or cannulas for liquid transfer.
-
Sealing: After each use, ensure the container is tightly sealed to prevent moisture ingress.
Protocol 2: Preparation of a Stable Working Solution
-
Glassware Preparation: Place all necessary glassware (e.g., flask, graduated cylinders, magnetic stir bar) in an oven at 120°C for at least 4 hours. Transfer the hot glassware to a desiccator and allow it to cool to room temperature under vacuum or in the presence of a desiccant.
-
Solvent Preparation: Use a new, sealed bottle of anhydrous solvent. If a new bottle is not available, dry the solvent over activated 3Å molecular sieves for at least 24 hours.
-
Inert Atmosphere Setup: Assemble the glassware under a gentle flow of dry nitrogen or argon. This can be achieved using a Schlenk line or in a glove box.
-
Solution Preparation: a. Add the desired volume of anhydrous solvent to the reaction flask via a dry syringe. b. With vigorous stirring, slowly add the required amount of 1,5-Diethoxy-1,1,3,3,5,5-hexamethyltrisiloxane to the solvent using a dry syringe. c. If other reagents are to be added, ensure they are also anhydrous.
-
Storage of the Solution: If the prepared solution is to be stored, keep it in the sealed flask under an inert atmosphere and in a cool, dark place.
Data Summary
| Parameter | Recommendation for Stability | Rationale |
| Moisture | Exclude rigorously | Initiates hydrolysis, the first step of gelation. |
| Temperature | Store in a cool environment | Reduces the rate of hydrolysis and condensation reactions. |
| pH | Maintain neutral conditions | Both acidic and basic conditions catalyze gelation. |
| Solvent | Use dry, aprotic solvents | Minimizes participation in the hydrolysis reaction. |
| Atmosphere | Handle and store under inert gas | Prevents exposure to atmospheric moisture. |
Visualizing the Process
Gelation Pathway
Caption: The pathway from the starting siloxane to a gel network.
Troubleshooting Workflow
Caption: A step-by-step guide to identifying the cause of gelation.
References
-
Effect of the Solvent Type on the Colloidal Stability and the Degree of Condensation of Silica Sols Stabilized by Amphiphilic Urethane Acrylate and the Properties of Their Coating Films. (n.d.). MDPI. Retrieved from [Link]
-
Silsesquioxane Cages under Solvent Regimen: The Influence of the Solvent on the Hydrolysis and Condensation of Alkoxysilane. (2024). ACS Publications. Retrieved from [Link]
-
Brinker, C. J. (n.d.). HYDROLYSIS AND CONDENSATION OF SILICATES: EFFECTS ON STRUCTURE. Retrieved from [Link]
-
Silsesquioxane Cages under Solvent Regimen: The Influence of the Solvent on the Hydrolysis and Condensation of Alkoxysilane. (2024). PubMed Central. Retrieved from [Link]
-
Reaction and gelation times for each prepared preceramic precursor... (n.d.). ResearchGate. Retrieved from [Link]
-
Sol–Gel Reaction of Tetraethoxysilane, Hexaethoxydisiloxane, and Octaethoxytrisiloxane: Differences in Siloxane Precursor Oligomers Depending on Raw Materials. (2024). ACS Publications. Retrieved from [Link]
-
Kinetics of Alkoxysilanes and Organoalkoxysilanes Polymerization: A Review. (n.d.). MDPI. Retrieved from [Link]
-
Kinetics of alkoxysilanes hydrolysis: An empirical approach. (2019). PubMed Central. Retrieved from [Link]
-
Effects of Temperature and Solvent on the Hydrolysis of Alkoxysilane under Alkaline Conditions. (n.d.). ResearchGate. Retrieved from [Link]
-
Comparative study of the sol–gel processes starting with different substituted Si-alkoxides. (n.d.). ResearchGate. Retrieved from [Link]
-
Kinetics of Alkoxysilanes and Organoalkoxysilanes Polymerization: A Review. (n.d.). PubMed Central. Retrieved from [Link]
-
How can we avoid gelation in sol-gel method ? (n.d.). ResearchGate. Retrieved from [Link]
-
Hydrolysis and Condensation of Hydrophilic Alkoxysilanes Under Acidic Conditions. (n.d.). ResearchGate. Retrieved from [Link]
-
Hydrolysis and Condensation of Hydrophilic Alkoxysilanes Under Acidic Conditions. (n.d.). OUCI. Retrieved from [Link]
-
Polysiloxane Hybrids via Sol-Gel Process: Effect of Temperature on Network Formation. (n.d.). MDPI. Retrieved from [Link]
-
The Influence of HCl Concentration on the Rate of the Hydrolysis–Condensation Reaction of Phenyltrichlorosilane... (2021). National Institutes of Health. Retrieved from [Link]
-
Sol-gel alkoxysilane precursors. (n.d.). ResearchGate. Retrieved from [Link]
-
1,5-Diethoxy-1,1,3,3,5,5-hexamethyltrisiloxane. (n.d.). PubChem. Retrieved from [Link]
-
Preparation of Hybrid Sol-Gel Materials Based on Living Cells of Microorganisms and Their Application in Nanotechnology. (n.d.). National Institutes of Health. Retrieved from [Link]
-
Synthesis of 1,1,3,3,5,5-Hexamethyl-7,7-diorganocyclotetrasiloxanes and Its Copolymers. (n.d.). MDPI. Retrieved from [Link]
-
1,1,3,3,5,5-HEXAMETHYLTRISILOXANE. (n.d.). Gelest, Inc. Retrieved from [Link]
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Technical Support Center: Characterization of Defects in Films Derived from 1,5-Diethoxy-1,1,3,3,5,5-hexamethyltrisiloxane
Welcome to the technical support center for researchers, scientists, and drug development professionals working with films derived from 1,5-Diethoxy-1,1,3,3,5,5-hexamethyltrisiloxane. This guide provides in-depth troubleshooting advice and frequently asked questions to help you identify, characterize, and mitigate common defects encountered during your experiments. Our approach is rooted in a deep understanding of the underlying chemistry and physics of siloxane film formation, ensuring that you can not only solve immediate problems but also proactively improve your experimental outcomes.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common questions that arise during the deposition and characterization of films from 1,5-Diethoxy-1,1,3,3,5,5-hexamethyltrisiloxane.
Q1: What is the fundamental mechanism of film formation from 1,5-Diethoxy-1,1,3,3,5,5-hexamethyltrisiloxane?
A1: The formation of a solid film from the liquid precursor 1,5-Diethoxy-1,1,3,3,5,5-hexamethyltrisiloxane is a sol-gel process that primarily involves two chemical reactions: hydrolysis and condensation.
-
Hydrolysis: The ethoxy groups (-OEt) on the silicon atoms react with water to form silanol groups (-Si-OH). This reaction is often catalyzed by an acid or a base.
-
Condensation: The newly formed silanol groups react with each other to form siloxane bridges (-Si-O-Si-), releasing water or alcohol as a byproduct. This process builds the inorganic polymer network that constitutes the film.
The kinetics of these reactions are highly sensitive to experimental conditions, which in turn dictates the final film quality.
Q2: Why is my film cloudy or hazy?
A2: Cloudiness or haziness in the film is often an indication of uncontrolled precipitation or aggregation of the siloxane polymer within the solution before or during the spin-coating process. This can be caused by:
-
Excessive water content: Too much water in the precursor solution can lead to rapid, uncontrolled hydrolysis and condensation, forming large, light-scattering particles.
-
Inappropriate solvent: The solvent should be compatible with both the precursor and the hydrolyzed species. A poor solvent can induce precipitation.
-
Aging of the solution: A prepared sol-gel solution has a finite pot life. Over time, the condensation reaction will proceed in the solution, leading to the formation of larger oligomers and eventually a gel, which will result in a hazy film.
Q3: My film has poor adhesion to the substrate. What are the likely causes?
A3: Poor adhesion, often leading to peeling or delamination, is a common issue.[1] The primary causes are related to the substrate surface and the film's internal stress.
-
Substrate Contamination: The substrate must be scrupulously clean to ensure proper bonding. Organic residues, dust particles, or even a layer of adsorbed water can act as a barrier between the film and the substrate.[1][2]
-
Insufficient Surface Hydroxyl Groups: The condensation reaction that anchors the film to the substrate relies on the presence of hydroxyl (-OH) groups on the substrate surface. For substrates like silicon wafers or glass, a pre-treatment to ensure a high density of surface hydroxyls is crucial.
-
High Internal Stress: Significant shrinkage can occur during the drying and curing of the film, leading to internal stress. If this stress exceeds the adhesive forces between the film and the substrate, delamination will occur.
Q4: What is the purpose of a post-deposition curing step?
A4: A post-deposition curing step, typically involving heating, serves several critical purposes:
-
Completion of Condensation: It drives the condensation reaction to completion, forming a more robust and stable siloxane network.
-
Removal of Residual Solvents and Byproducts: It helps to evaporate any remaining solvent and byproducts of the hydrolysis and condensation reactions (e.g., ethanol, water).
-
Stress Relaxation: A controlled heating and cooling cycle can help to anneal the film, relieving internal stresses and improving its mechanical stability. Post-deposition treatment can densify the film, enhancing its stability.[3]
Part 2: Troubleshooting Guide for Common Film Defects
This section provides a systematic approach to troubleshooting common defects observed in films derived from 1,5-Diethoxy-1,1,3,3,5,5-hexamethyltrisiloxane.
Surface Roughness and Orange Peel
Symptoms: The film surface is not smooth and exhibits a texture similar to an orange peel when observed under magnification or by the naked eye.[4]
Causality: This defect is often a result of suboptimal solution properties or spin-coating parameters.
-
High Solution Viscosity: A solution that is too viscous will not flow and level properly during spin coating.[4]
-
Rapid Solvent Evaporation: If the solvent evaporates too quickly, the film does not have enough time to level out before it solidifies.
-
Inappropriate Spin Speed or Acceleration: An incorrect spin profile can lead to uneven drying and flow patterns.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for surface roughness.
Cracks and Crazing
Symptoms: The film exhibits a network of fine cracks, which can range from microscopic to visible to the naked eye.
Causality: Cracking is a manifestation of excessive internal stress within the film.[1]
-
Film Thickness: Thicker films are more prone to cracking as the total stress accumulated is higher.
-
Rapid Drying/Curing: Fast removal of solvent or rapid heating during curing can induce significant stress.
-
Mismatch in Thermal Expansion: A large difference in the coefficient of thermal expansion between the film and the substrate can cause stress during heating or cooling.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for film cracking.
Pinholes and Comet Streaks
Symptoms: The film contains small, circular voids (pinholes) or radial lines originating from a central point (comet streaks).
Causality: These defects are typically caused by particulate contamination or air bubbles.[1][2][5]
-
Particulate Contamination: Dust or other particles on the substrate or in the solution can disrupt the uniform flow of the liquid during spin coating, leading to comet streaks or pinholes.[2]
-
Air Bubbles: Air bubbles trapped in the solution can burst during spinning, leaving behind pinholes.[1][5]
-
Incomplete Wetting: Poor wetting of the substrate by the solution can also result in pinholes.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for pinholes and comets.
Part 3: Experimental Protocols
This section provides detailed, step-by-step methodologies for key experiments and workflows.
Substrate Preparation for Optimal Film Adhesion
A pristine and hydrophilic substrate surface is paramount for achieving good film adhesion.
Materials:
-
Substrates (e.g., silicon wafers, glass slides)
-
Acetone (reagent grade)
-
Isopropanol (reagent grade)
-
Deionized (DI) water
-
Piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) - EXTREME CAUTION IS ADVISED
-
Nitrogen gas (high purity)
-
Plasma cleaner or UV-Ozone cleaner (optional but recommended)
Protocol:
-
Solvent Cleaning:
-
Place the substrates in a beaker and sonicate in acetone for 15 minutes.
-
Decant the acetone and replace it with isopropanol. Sonicate for another 15 minutes.
-
Rinse the substrates thoroughly with DI water.
-
-
Piranha Etching (for silicon and glass substrates):
-
Safety First: Piranha solution is extremely corrosive and reactive. Always wear appropriate personal protective equipment (PPE), including a lab coat, chemical-resistant gloves, and safety goggles, and work in a fume hood.
-
Carefully prepare the piranha solution by slowly adding the hydrogen peroxide to the sulfuric acid. NEVER add the acid to the peroxide. The mixture will become very hot.
-
Immerse the cleaned substrates in the piranha solution for 10-15 minutes.
-
Carefully remove the substrates and rinse them extensively with DI water.
-
-
Drying:
-
Dry the substrates under a stream of high-purity nitrogen gas.
-
-
Surface Activation (Optional but Recommended):
-
Immediately before film deposition, treat the substrates with oxygen plasma or UV-Ozone for 5-10 minutes to remove any remaining organic contaminants and to maximize the density of surface hydroxyl groups.
-
Preparation of 1,5-Diethoxy-1,1,3,3,5,5-hexamethyltrisiloxane Solution and Spin-Coating
Materials:
-
1,5-Diethoxy-1,1,3,3,5,5-hexamethyltrisiloxane
-
Anhydrous ethanol (or other suitable solvent)
-
Hydrochloric acid (HCl) or Ammonia (NH₃) solution (as catalyst)
-
Micropipettes
-
Syringe filters (0.2 µm pore size)
-
Spin-coater
Protocol:
-
Solution Preparation:
-
In a clean, dry vial, add the desired amount of anhydrous ethanol.
-
Add the 1,5-Diethoxy-1,1,3,3,5,5-hexamethyltrisiloxane to the ethanol and mix thoroughly. The concentration will depend on the desired film thickness.
-
Add the catalyst (e.g., a small amount of dilute HCl) to initiate hydrolysis. The amount of catalyst will affect the gelation time.
-
Allow the solution to stir for a predetermined amount of time (hydrolysis time) before use. This time should be optimized for your specific application.
-
-
Spin-Coating:
-
Ensure the spin-coater is clean.
-
Place the prepared substrate on the spin-coater chuck and ensure it is centered.
-
Filter the precursor solution through a 0.2 µm syringe filter immediately before dispensing to remove any particulates.
-
Dispense a sufficient amount of the solution onto the center of the substrate.
-
Start the spin-coating program. A typical program consists of a low-speed spread step followed by a high-speed spin step to achieve the desired thickness.
-
Table 1: Example Spin-Coating Parameters and Expected Outcomes
| Parameter | Setting | Rationale | Potential Defect if Incorrect |
| Precursor Concentration | 1-10% in ethanol | Controls film thickness and solution viscosity. | Too high: Cracks, orange peel. Too low: Incomplete coverage. |
| Spread Speed | 500 rpm for 10s | Ensures even distribution of the solution. | Incomplete coverage. |
| Spin Speed | 2000-6000 rpm for 30-60s | Determines the final film thickness. | Incorrect thickness, edge bead formation. |
| Acceleration | 1000-3000 rpm/s | Affects the uniformity of the film. | Streaks, radial non-uniformity. |
Characterization of Film Defects
1. Optical Microscopy:
-
Purpose: A quick and easy method for a preliminary inspection of the film for large-scale defects like cracks, peeling, and large particulates.
-
Procedure: Place the coated substrate on the microscope stage and inspect the surface under different magnifications.
2. Scanning Electron Microscopy (SEM):
-
Purpose: Provides high-resolution images of the film's surface morphology, allowing for the detailed visualization of defects like pinholes, micro-cracks, and surface roughness.
-
Procedure: A thin conductive layer (e.g., gold or carbon) may need to be sputtered onto the film to prevent charging effects. The sample is then imaged in a high vacuum.
3. Atomic Force Microscopy (AFM):
-
Purpose: Offers three-dimensional topographical information at the nanoscale, making it ideal for quantifying surface roughness and characterizing the size and shape of very small defects.
-
Procedure: The AFM tip is scanned across the surface of the film, and the deflection of the cantilever is used to construct a topographical map.
References
- Spin Coating: Process, Applications, Challenges, and Characterization Techniques. (n.d.).
-
Defects observed during sol-gel silica film deposition. (n.d.). ResearchGate.[6]
- Finishing Troubleshooting Guide. (n.d.). Scribd.
-
Defects observed during sol-gel silica film deposition. (n.d.). ResearchGate.[7]
- Common Defects Found When Spin Co
- Common Problems with Improper Spin Coating Technique. (n.d.).
- SEM Image of Advanced Sol – Gel Sio2. AFM image analysis. (n.d.).
- Spin Coat Theory. (n.d.). Cost Effective Equipment.
- Common Coating Defects in Thin Films — and How to Prevent Them. (2023, October 14). MSE Supplies.
- Atomic force microscopy (AFM) images of sol–gel thin films containing... (n.d.).
- AFM images (22 m 2 ) of silica sol-gel films containing 1 mol % Ag after different heat-treatments. (n.d.).
- Vapour Phase Deposition of Thin Siloxane Coatings on the Iron Surface. The Impact of the Layer Structure and Oxygen Adsorption on Corrosion Stability. (2021, October 4). MDPI.
- Team:Cambridge/Protocols/Substrate Preparation for Flow Coating and Spin Co
- A study of the effect of post-curing on the reduction of cyclosiloxanes contaminates in biopharmaceutical products. (n.d.). WMFTS.
- Performance Optimization of SiO2f/SiO2 Composites Derived from Polysiloxane Ceramic Precursors. (n.d.). PMC.
- Influence of different fillers on the properties of an experimental vinyl polysiloxane. (2023, January 6).
- Top 10 Troubleshooting Guide Film Co
- Post-deposition treatment to enhance properties of SI-O-C low films. (2003, April 24).
- Increased Surface Roughness in Polydimethylsiloxane Films by Physical and Chemical Methods. (2017, August 2). MDPI.
- Substrate Preparation: Cleaning and Adhesion Promotion. (n.d.). MicroChemicals.
- Tools & Resources - Troubleshooting Guide. (n.d.). Colorcon.
- High-Yield Precursor-Derived Si-O Ceramics: Processing and Performance. (n.d.). MDPI.
- Study the Process of Siloxane Curing by Experimental and Numerical Simul
- Reg _ Spin coating solution preparation? (2022, April 26).
- Poly(borosiloxanes)
- Silicone-Infused Anti-Smudge Nanocoatings. (n.d.).
- Optimum conditions to prepare thin films by spin coating technique? (2013, December 20).
- How to spin coat thin film for PEC devices (improve viscosity)? (2020, March 19).
- Surface Roughness Issues. (n.d.). ITL Inc.
-
Polytetrafluoroethylene. (n.d.). In Wikipedia. Retrieved from [Link]
Sources
- 1. msesupplies.com [msesupplies.com]
- 2. coatingsystems.com [coatingsystems.com]
- 3. US20030077857A1 - Post-deposition treatment to enhance properties of SI-O-C low films - Google Patents [patents.google.com]
- 4. Top 10 Troubleshooting Guide Film Coating - Biogrund [biogrund.com]
- 5. cetjournal.it [cetjournal.it]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Purification of 1,5-Diethoxy-1,1,3,3,5,5-hexamethyltrisiloxane
Welcome to the technical support center for the purification of 1,5-Diethoxy-1,1,3,3,5,5-hexamethyltrisiloxane. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to equip you with the scientific understanding and practical knowledge to overcome common challenges encountered during the purification of this versatile siloxane.
Troubleshooting Guide: Navigating Your Purification Challenges
This section addresses specific issues that may arise during the purification of 1,5-Diethoxy-1,1,3,3,5,5-hexamethyltrisiloxane. Each problem is followed by potential causes and actionable solutions.
Problem 1: Persistent Low Purity After Fractional Distillation
Symptoms:
-
Gas chromatography (GC) analysis shows multiple peaks close to the main product peak.
-
Nuclear magnetic resonance (NMR) spectra indicate the presence of residual starting materials or side-products.
Potential Causes & Solutions:
| Cause | Explanation | Solution |
| Inadequate Column Efficiency | The fractionating column may not have enough theoretical plates to separate components with close boiling points. | Use a longer fractionating column or one with a more efficient packing material (e.g., Vigreux, Raschig rings, or structured packing).[1][2] |
| Incorrect Distillation Rate | A distillation rate that is too fast does not allow for proper equilibrium between the liquid and vapor phases in the column, leading to poor separation. | Reduce the heating rate to ensure a slow and steady distillation. A good rule of thumb is to collect 1-2 drops of distillate per second. |
| Presence of an Azeotrope | An azeotrope is a mixture of liquids that has a constant boiling point and composition throughout distillation. | Consider using azeotropic distillation by introducing an entrainer that forms a new, lower-boiling azeotrope with one of the impurities, allowing for its removal. |
| Thermal Decomposition | Siloxanes can be susceptible to degradation at elevated temperatures, especially in the presence of acidic or basic impurities. | Perform the distillation under reduced pressure (vacuum distillation) to lower the boiling point of the compound and minimize thermal stress.[3] |
Problem 2: Product Appears Cloudy or Contains Particulates
Symptoms:
-
The distilled product is not a clear, colorless liquid.
-
Visible solid particles or an emulsion is observed.
Potential Causes & Solutions:
| Cause | Explanation | Solution |
| Hydrolysis | The ethoxy groups on the siloxane are sensitive to water, leading to hydrolysis and the formation of silanols, which can then condense to form larger, less soluble polysiloxanes.[4] | Ensure all glassware is thoroughly dried before use. Use anhydrous solvents and reagents during the synthesis and work-up. Consider a final filtration step through a syringe filter (e.g., 0.22 µm PTFE) to remove fine particulates. |
| Catalyst Residue | If the synthesis involved an acid or base catalyst, residual amounts may be carried over and cause degradation or side reactions during distillation. | Neutralize the crude product before distillation. This can be achieved by washing with a mild aqueous base (e.g., sodium bicarbonate solution) followed by a water wash and drying over an anhydrous salt like sodium sulfate. |
| Column Flooding | Excessive vapor flow can cause liquid to be carried up the distillation column, a phenomenon known as flooding, which can trap non-volatile impurities in the distillate.[5] | Reduce the heating rate to decrease the vapor velocity. Ensure the fractionating column is properly packed and not obstructed. |
Problem 3: Low Product Yield After Purification
Symptoms:
-
The amount of purified product is significantly lower than expected.
Potential Causes & Solutions:
| Cause | Explanation | Solution |
| Hold-up in the Distillation Column | A significant amount of the product can be lost due to wetting the surface of the packing material in the fractionating column. | Choose a column with a lower hold-up volume. After the main fraction is collected, you can try to "chase" the remaining product with a small amount of a high-boiling, inert solvent. |
| Product Decomposition | As mentioned earlier, thermal decomposition can reduce the yield. | Utilize vacuum distillation to lower the boiling temperature.[3] |
| Premature Fraction Collection | Starting the collection of the main fraction too early can lead to the inclusion of lower-boiling impurities, necessitating re-distillation and subsequent loss of material. | Monitor the head temperature closely. Begin collecting the desired fraction only when the temperature has stabilized at the expected boiling point. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended method for purifying 1,5-Diethoxy-1,1,3,3,5,5-hexamethyltrisiloxane?
A1: Fractional distillation under reduced pressure is the most effective method for purifying this compound.[3][6] This technique separates components based on differences in their boiling points and is well-suited for liquid compounds like siloxanes. The use of a vacuum is crucial to prevent thermal decomposition.
Q2: What are the likely impurities in crude 1,5-Diethoxy-1,1,3,3,5,5-hexamethyltrisiloxane?
A2: Common impurities may include:
-
Unreacted starting materials: Such as dichlorodimethylsilane and ethanol.
-
Shorter or longer chain siloxanes: Formed from side reactions.
-
Cyclic siloxanes: These can form as byproducts during synthesis.
-
Hydrolysis products: Silanols and their condensation products if moisture is present.
-
Residual catalyst: From the synthesis step.
Q3: How can I assess the purity of my final product?
A3: A combination of analytical techniques is recommended for a comprehensive purity assessment:
-
Gas Chromatography (GC): Provides a quantitative measure of purity and can detect volatile impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ²⁹Si): Confirms the structure of the desired product and can identify and quantify impurities with distinct spectral signatures.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Can be used to confirm the presence of characteristic functional groups and the absence of impurities like silanols (indicated by a broad peak around 3200-3600 cm⁻¹).
Q4: What are the key safety precautions to take during the purification of this compound?
A4:
-
Work in a well-ventilated area: Siloxanes can be volatile.
-
Use appropriate personal protective equipment (PPE): This includes safety glasses, gloves, and a lab coat.
-
Handle with care: Avoid inhalation, ingestion, and contact with skin and eyes.
-
Grounding: When performing distillations, especially with flammable solvents, ensure all equipment is properly grounded to prevent static discharge.
Experimental Protocols
Protocol 1: Fractional Vacuum Distillation of 1,5-Diethoxy-1,1,3,3,5,5-hexamethyltrisiloxane
Objective: To purify crude 1,5-Diethoxy-1,1,3,3,5,5-hexamethyltrisiloxane by removing lower and higher boiling point impurities.
Materials:
-
Crude 1,5-Diethoxy-1,1,3,3,5,5-hexamethyltrisiloxane
-
Round-bottom flask
-
Fractionating column (e.g., Vigreux)
-
Distillation head with thermometer
-
Condenser
-
Receiving flask(s)
-
Vacuum source and gauge
-
Heating mantle
-
Stir bar or boiling chips
-
Cold trap (recommended)
Procedure:
-
Apparatus Setup: Assemble the fractional distillation apparatus as shown in the diagram below. Ensure all joints are properly sealed with vacuum grease.
-
Charging the Flask: Add the crude 1,5-Diethoxy-1,1,3,3,5,5-hexamethyltrisiloxane and a stir bar or boiling chips to the round-bottom flask. Do not fill the flask more than two-thirds full.
-
Initiate Vacuum: Slowly apply the vacuum to the system. A cold trap between the apparatus and the vacuum pump is highly recommended to protect the pump from volatile components.
-
Heating: Once the desired vacuum is reached and stable, begin heating the distillation flask gently with the heating mantle.
-
Equilibration: Allow the vapor to slowly rise through the fractionating column. You should observe a ring of condensing vapor moving up the column. If this ring stops rising, you may need to increase the heat slightly.[1]
-
Foreshot Collection: Collect the initial fraction (the "foreshot") that comes over at a lower temperature. This will contain the more volatile impurities.
-
Main Fraction Collection: Once the head temperature stabilizes at the boiling point of 1,5-Diethoxy-1,1,3,3,5,5-hexamethyltrisiloxane at the working pressure, switch to a clean receiving flask to collect the main product.
-
Final Fraction: As the distillation proceeds, if the temperature begins to rise again, it indicates that higher-boiling impurities are starting to distill. At this point, stop the distillation or collect this fraction in a separate flask.
-
Shutdown: Turn off the heating and allow the system to cool completely before slowly releasing the vacuum.
Visualizations
Fractional Vacuum Distillation Workflow
Caption: Workflow for the fractional vacuum distillation of 1,5-Diethoxy-1,1,3,3,5,5-hexamethyltrisiloxane.
Troubleshooting Logic Diagram
Caption: A logic diagram for troubleshooting common issues in siloxane purification.
References
-
Chemistry For Everyone. (2025, November 10). How Do You Troubleshoot Common Distillation Column Issues?[Link]
-
University of Rochester, Department of Chemistry. Purification: Fractional Distillation. [Link]
-
Separation Processes Class Notes. Advanced distillation techniques and troubleshooting. [Link]
-
ChemBAM. Purification by fractional distillation. [Link]
-
PubChem. (n.d.). 1,5-Diethoxy-1,1,3,3,5,5-hexamethyltrisiloxane. National Center for Biotechnology Information. [Link]
-
Organic Chemistry Virtual Lab. Purification by Fractional distillation/crystallisation (Theory). [Link]
- Google Patents. (n.d.).
-
Talalaeva, E. V., et al. (2021). Synthesis of 1,1,3,3,5,5-Hexamethyl-7,7-diorganocyclotetrasiloxanes and Its Copolymers. [Link]
-
KLM Technology Group. (n.d.). Resolving Process Distillation Equipment Problems. [Link]
-
Zhang, L., et al. (n.d.). Synthesis of 1,1,1,3,5,5,5-heptamethyltrisiloxane by response surface methodology. [Link]
-
Talalaeva, E. V., et al. (2021). Synthesis of 1,1,3,3,5,5-Hexamethyl-7,7-diorganocyclotetrasiloxanes and Its Copolymers. [Link]
-
Kłosińska, A., et al. (2022). Synthesis of (Hyper)Branched Monohydroxyl Alkoxysilane Oligomers toward Silanized Urethane Prepolymers. PMC. [Link]
-
Chemistry LibreTexts. (2021, March 5). 5.3: Fractional Distillation. [Link]
-
Amrita University. (2014, February 26). Fractional Distillation. MeitY OLabs. [Link]
-
Koskikallio, J. (n.d.). Kinetics of the Acid Hydrolysis of Diethoxymethane in Dioxane-Water Mixtures. SciSpace. [Link]
Sources
Validation & Comparative
A Senior Application Scientist's Guide to the Validation of 1,5-Diethoxy-1,1,3,3,5,5-hexamethyltrisiloxane Purity by GC-MS: A Comparative Analysis
For: Researchers, scientists, and drug development professionals engaged in the characterization of organosilicon compounds.
Introduction: The Analytical Imperative for Alkoxy-Siloxane Purity
1,5-Diethoxy-1,1,3,3,5,5-hexamethyltrisiloxane is a linear alkoxy-siloxane whose utility in advanced materials and pharmaceutical synthesis is contingent upon its purity. The presence of residual starting materials, catalysts, or byproducts from hydrolysis and condensation reactions can significantly alter its physicochemical properties and reactivity. Consequently, a robust, validated analytical method for purity determination is not merely a quality control measure but a fundamental necessity for reproducible research and development.
This guide provides an in-depth validation protocol for assessing the purity of 1,5-Diethoxy-1,1,3,3,5,5-hexamethyltrisiloxane using Gas Chromatography-Mass Spectrometry (GC-MS). We will explore the causality behind the methodological choices, from sample preparation to data analysis. Furthermore, we will present a comparative analysis with Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, offering a holistic perspective on the available analytical strategies. The protocols and data herein are designed to serve as a comprehensive, self-validating framework for scientists in the field.
The Analytical Challenge: Understanding Potential Impurities
Effective purity validation begins with an understanding of what impurities may be present. For 1,5-Diethoxy-1,1,3,3,5,5-hexamethyltrisiloxane, impurities typically arise from two main sources: the synthesis process and subsequent degradation.
-
Synthetic Impurities: A common synthetic route involves the reaction of a chlorosilane precursor with ethanol. This can lead to residual chlorinated species, incompletely reacted starting materials, or shorter/longer siloxane chain variants.
-
Degradative Impurities: Alkoxy-silanes are susceptible to hydrolysis, especially in the presence of trace amounts of water, which can be catalyzed by acidic or basic conditions.[1][2] This leads to the formation of silanol (-Si-OH) intermediates, which can then undergo condensation to form higher molecular weight siloxanes. Common degradants include various linear and cyclic siloxanes, such as hexamethylcyclotrisiloxane (D3), octamethylcyclotetrasiloxane (D4), and decamethylcyclopentasiloxane (D5).[3]
Primary Analytical Technique: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is the cornerstone for the analysis of volatile and semi-volatile compounds like siloxanes.[4] Its power lies in the combination of the superior separation capability of gas chromatography with the definitive identification power of mass spectrometry.[4]
Why GC-MS for this Application?
-
High Resolving Power: GC can effectively separate the target analyte from structurally similar impurities, which is crucial for accurate quantification.
-
High Sensitivity: MS detectors can identify and quantify impurities at trace levels (ppm or even ppb), a critical requirement for high-purity materials.[5]
-
Definitive Identification: The mass spectrum of an analyte provides a unique fragmentation pattern, akin to a molecular fingerprint, allowing for unambiguous identification of impurities by comparing them against spectral libraries like NIST.[3]
Experimental Workflow: A Self-Validating Protocol
The following protocol is designed to be a self-validating system, where system suitability checks and quality controls are integrated to ensure the integrity of the results.
Caption: Workflow for GC-MS Purity Validation.
Detailed GC-MS Protocol
1. Sample and Standard Preparation:
-
Sample Solution: Accurately weigh approximately 10.0 mg of the 1,5-Diethoxy-1,1,3,3,5,5-hexamethyltrisiloxane sample into a 10 mL volumetric flask. Dissolve and dilute to volume with HPLC-grade hexane.
-
Internal Standard (IS): Dodecane is a suitable choice as it is chemically inert and chromatographically resolved from most siloxanes. A stock solution of dodecane (e.g., 1 mg/mL) in hexane should be prepared.
-
Calibration Standards: Prepare a series of calibration standards containing the analyte at different concentrations (e.g., 0.01, 0.1, 0.5, 1.0, and 2.0 mg/mL) and a fixed concentration of the internal standard.
2. GC-MS Instrumentation and Conditions:
| Parameter | Recommended Setting | Justification |
| GC System | Agilent 8890 GC or equivalent | Provides robust and reproducible performance. |
| MS System | Agilent 5977B MSD or equivalent | Offers high sensitivity and reliable spectral data. |
| Column | Agilent J&W DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent | A low-polarity 5% phenyl-methylpolysiloxane phase provides excellent separation for a wide range of siloxanes with low column bleed.[6] |
| Inlet Temperature | 250 °C | Ensures rapid and complete vaporization of the analyte and impurities without thermal degradation. |
| Injection Mode | Split (e.g., 50:1 ratio) | Prevents column overloading with the main component, ensuring good peak shape and resolution for trace impurities. |
| Injection Volume | 1 µL | Standard volume for this type of analysis. |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min | Inert and provides good chromatographic efficiency. |
| Oven Program | Initial 50 °C (hold 2 min), ramp at 15 °C/min to 300 °C (hold 5 min) | Allows for the separation of volatile impurities at the beginning of the run and elution of the main peak and higher boiling point impurities at higher temperatures. |
| MS Transfer Line | 280 °C | Prevents condensation of analytes between the GC and MS. |
| Ion Source Temp. | 230 °C | Standard temperature for electron ionization (EI). |
| Ionization Energy | 70 eV | Standard energy for EI, producing reproducible fragmentation patterns for library matching. |
| Acquisition Mode | Full Scan (m/z 40-500) for impurity identification; Selected Ion Monitoring (SIM) for enhanced sensitivity if needed. | Full scan allows for the identification of unknown impurities, while SIM can be used to achieve lower detection limits for known, critical impurities.[7] |
3. Method Validation: A Representative Dataset
The following data represents the expected performance of this validated method.
Table 1: Linearity and Range
| Analyte | Range (µg/mL) | Calibration Curve Equation | Correlation Coefficient (R²) |
| 1,5-Diethoxy-1,1,3,3,5,5-hexamethyltrisiloxane | 10 - 2000 | y = 1578x + 250 | > 0.999 |
| Octamethylcyclotetrasiloxane (D4) | 0.1 - 50 | y = 1850x + 80 | > 0.998 |
Table 2: Accuracy and Precision
| Analyte | Spiked Conc. (µg/mL) | Recovery (%) (n=6) | Precision (RSD, %) (n=6) |
| D4 | 0.5 | 98.5 | 4.2 |
| D4 | 5.0 | 101.2 | 2.5 |
| D4 | 25.0 | 99.8 | 1.8 |
Table 3: Limits of Detection (LOD) and Quantitation (LOQ)
| Analyte | LOD (µg/mL) | LOQ (µg/mL) |
| D4 | 0.03 | 0.1 |
Alternative & Orthogonal Technique: Quantitative NMR (qNMR)
While GC-MS is a powerful tool, it is a comparative technique that relies on reference standards. Quantitative ¹H NMR (qNMR) offers an orthogonal approach that can determine purity without a reference standard of the analyte itself, making it a primary analytical method.[8]
The qNMR Advantage
-
Primary Ratio Method: qNMR determines the molar ratio of the analyte to a certified internal standard of known purity. The purity of the analyte can be calculated directly from the integral values of their respective signals.[9]
-
Non-destructive: The sample can be recovered after analysis.
-
Structural Information: Provides comprehensive structural information that can aid in the identification of unknown impurities.
Experimental Protocol: ¹H qNMR for Purity Assessment
Caption: Workflow for qNMR Purity Determination.
1. Sample Preparation:
-
Accurately weigh ~20 mg of the 1,5-Diethoxy-1,1,3,3,5,5-hexamethyltrisiloxane sample and ~5 mg of a certified internal standard (e.g., maleic anhydride) into the same vial.
-
Dissolve the mixture in a known volume of a deuterated solvent (e.g., 0.75 mL of CDCl₃).
2. NMR Acquisition:
-
Acquire the ¹H NMR spectrum on a spectrometer (e.g., 400 MHz or higher).
-
Crucial Parameter: Use a long relaxation delay (d1) of at least 5 times the longest T₁ relaxation time of the protons being quantified to ensure full relaxation and accurate integration.
3. Purity Calculation: The purity is calculated using the following formula:
Purity (wt%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std
Where:
-
I = Integral of the signal
-
N = Number of protons giving rise to the signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
Head-to-Head Comparison: GC-MS vs. qNMR
| Feature | GC-MS | qNMR |
| Principle | Chromatographic separation followed by mass-based detection and identification. | Nuclear magnetic resonance signal intensity is directly proportional to the number of nuclei. |
| Quantitation | Relative (requires a reference standard of the analyte for accurate quantification). | Absolute/Primary (quantifies against a certified internal standard of a different compound).[8] |
| Sensitivity | Very high (ppm to ppb levels). Ideal for trace impurity analysis.[10] | Lower than GC-MS (typically requires µg to mg quantities). Not ideal for trace analysis.[10] |
| Selectivity | Excellent separation of complex mixtures. Potential for co-elution. | Excellent for distinguishing isomers and structurally similar compounds based on chemical shifts. |
| Sample Throughput | Higher, with typical run times of 20-30 minutes. Amenable to automation. | Lower, requires careful sample preparation and longer acquisition times for high accuracy. |
| Instrumentation Cost | Generally lower initial and running costs compared to high-field NMR. | High initial investment for the spectrometer. |
| Best For | Identifying and quantifying a wide range of unknown and known trace-level impurities. | Accurately determining the purity of the main component; a primary method for reference materials. |
Conclusion and Recommendations
For the comprehensive purity validation of 1,5-Diethoxy-1,1,3,3,5,5-hexamethyltrisiloxane, a dual-pronged approach leveraging both GC-MS and qNMR provides the highest level of analytical confidence.
-
GC-MS should be employed as the primary tool for routine quality control and for the detection and identification of trace-level impurities. Its high sensitivity and resolving power are indispensable for ensuring the material meets stringent purity requirements. The method described in this guide provides a robust and validated starting point.
-
qNMR should be utilized as an orthogonal, primary method to unequivocally determine the absolute purity (assay) of a batch. This is particularly valuable for qualifying in-house reference standards or for resolving discrepancies found in other tests.
By understanding the strengths and limitations of each technique and applying them judiciously, researchers and drug development professionals can ensure the quality and consistency of their materials, leading to more reliable and reproducible scientific outcomes.
References
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Gelest, Inc. (n.d.). Factors contributing to the stability of alkoxysilanes in aqueous solution. Retrieved from [Link]
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CES - Silicones Europe. (2019). Quantification of residual amounts of cyclic volatile methyl siloxanes in silicone fluids. Retrieved from [Link]
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Pandey, P. K. (2025). GC Method Validation For Impurities Analysis: How To Get Mastery In 3 Minutes. Retrieved from [Link]
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Alopaeus, M. (2018). GC-MS/SIM and HPLC method development for monitoring polydimethylsiloxane and its degradation products. Doria.fi. Retrieved from [Link]
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National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 14250037, 1,5-Diethoxy-1,1,3,3,5,5-hexamethyltrisiloxane. Retrieved from [Link].
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LECO Corporation. (n.d.). Detection of Siloxanes in Silicone Oils by GCxGC-TOFMS. Retrieved from [Link]
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Air Toxics Ltd. (n.d.). A SUMMARY OF AVAILABLE ANALYTICAL METHODS FOR THE DETERMINATION OF SILOXANES IN BIOGAS. Retrieved from [Link]
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ASTM International. (2022). D8455 Standard Test Method for Speciated Siloxane GC-IMS Analyzer Based On-line for Siloxane and Trimethylsilanol Content of Gaseous Fuels. Retrieved from [Link]
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A Comparative Guide to Silica Precursors: 1,5-Diethoxy-1,1,3,3,5,5-hexamethyltrisiloxane vs. Tetraethoxysilane (TEOS)
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of silica-based materials for applications ranging from drug delivery to catalysis and beyond, the choice of the silica precursor is a critical determinant of the final product's properties. This guide provides an in-depth comparative study of two silica precursors: the well-established tetraethoxysilane (TEOS) and the less conventional organosiloxane, 1,5-Diethoxy-1,1,3,3,5,5-hexamethyltrisiloxane. This analysis, grounded in scientific principles and supported by available data, aims to equip researchers with the knowledge to make informed decisions for their specific applications.
Introduction to the Precursors
Tetraethoxysilane (TEOS) , with the chemical formula Si(OC₂H₅)₄, is the most widely used silica precursor in the sol-gel synthesis of silica materials.[1] Its popularity stems from its commercial availability, relatively high reactivity, and the extensive body of research documenting its hydrolysis and condensation behavior.[2]
1,5-Diethoxy-1,1,3,3,5,5-hexamethyltrisiloxane , an organosiloxane with the formula C₁₀H₂₈O₄Si₃, presents an alternative to TEOS.[3] Its structure consists of a short siloxane backbone with methyl groups and terminal ethoxy groups. This structural difference is the primary driver of the variations in its reactivity and the properties of the resulting silica.
Chemical and Physical Properties: A Tabular Comparison
A fundamental understanding of the precursors' properties is essential for predicting their behavior in a sol-gel process. The following table summarizes the key characteristics of TEOS and 1,5-Diethoxy-1,1,3,3,5,5-hexamethyltrisiloxane.
| Property | Tetraethoxysilane (TEOS) | 1,5-Diethoxy-1,1,3,3,5,5-hexamethyltrisiloxane | Reference(s) |
| Chemical Formula | Si(OC₂H₅)₄ | C₁₀H₂₈O₄Si₃ | [1][3] |
| Molecular Weight | 208.33 g/mol | 296.58 g/mol | [3][4] |
| Appearance | Colorless liquid | Colorless liquid | [1][5] |
| Density | ~0.94 g/cm³ | ~0.912 g/cm³ | [5] |
| Boiling Point | 168 °C | 56 °C | [5] |
| Structure | Monomeric silicate | Short-chain organosiloxane |
The Sol-Gel Process: A Mechanistic Overview
The synthesis of silica from both precursors follows the sol-gel process, which broadly involves two key reactions: hydrolysis and condensation.
Hydrolysis
In this step, the alkoxy groups (-OR) of the precursor react with water to form silanol groups (Si-OH) and alcohol as a byproduct.
For TEOS: Si(OC₂H₅)₄ + 4H₂O → Si(OH)₄ + 4C₂H₅OH
For 1,5-Diethoxy-1,1,3,3,5,5-hexamethyltrisiloxane: (C₂H₅O)Si(CH₃)₂-O-Si(CH₃)₂-O-Si(CH₃)₂(OC₂H₅) + 2H₂O → (HO)Si(CH₃)₂-O-Si(CH₃)₂-O-Si(CH₃)₂(OH) + 2C₂H₅OH
Condensation
The newly formed silanol groups then react with each other (water condensation) or with remaining alkoxy groups (alcohol condensation) to form siloxane bridges (Si-O-Si), leading to the formation of a three-dimensional silica network.
Water Condensation: ≡Si-OH + HO-Si≡ → ≡Si-O-Si≡ + H₂O
Alcohol Condensation: ≡Si-OC₂H₅ + HO-Si≡ → ≡Si-O-Si≡ + C₂H₅OH
The following diagrams, generated using DOT language, illustrate the chemical structures and the sol-gel process for both precursors.
Caption: Chemical structure of Tetraethoxysilane (TEOS).
Caption: Chemical structure of the trisiloxane precursor.
Caption: General workflow of the sol-gel process.
Comparative Performance Analysis
While direct, side-by-side experimental data is limited, we can infer the performance differences based on the precursors' chemical nature and existing research on similar organosiloxanes.
Reaction Kinetics
The hydrolysis rate of alkoxysilanes is influenced by steric hindrance around the silicon atom. TEOS, with four ethoxy groups, is known to have a relatively fast hydrolysis rate. In contrast, 1,5-Diethoxy-1,1,3,3,5,5-hexamethyltrisiloxane has only two reactive ethoxy groups, and the presence of bulky methyl groups and the siloxane backbone likely results in a slower hydrolysis rate. This slower reaction can offer better control over the gelation process, potentially leading to more uniform and ordered silica structures.
Properties of the Resulting Silica
The most significant difference in the resulting silica is expected to be its surface chemistry and related properties.
-
Hydrophobicity: Silica derived from TEOS is inherently hydrophilic due to the abundance of surface silanol groups. In contrast, the presence of methyl groups in the trisiloxane precursor will impart a hydrophobic character to the resulting silica.[6][7][8][9] This is a significant advantage for applications where water repellency is desired.
-
Porosity and Surface Area: The slower condensation and the presence of the flexible siloxane backbone in the trisiloxane precursor may lead to a different pore structure compared to the rigid, highly cross-linked network formed from TEOS. This could result in materials with different surface areas and pore size distributions.
-
Thermal Stability: While pure silica from TEOS is thermally stable, the organic methyl groups in the silica derived from the trisiloxane precursor will have a lower thermal stability.[6] The decomposition of these methyl groups at elevated temperatures will alter the material's properties.[8]
The following table provides a qualitative comparison of the expected properties of silica derived from each precursor.
| Property | Silica from TEOS | Silica from 1,5-Diethoxy-1,1,3,3,5,5-hexamethyltrisiloxane |
| Surface Chemistry | Hydrophilic (rich in Si-OH groups) | Hydrophobic (presence of Si-CH₃ groups) |
| Porosity | Typically high, can be tailored | Potentially different pore structure due to flexible backbone |
| Thermal Stability | High | Lower due to the presence of organic groups |
| Mechanical Properties | Rigid and brittle | Potentially more flexible due to the siloxane backbone |
Experimental Protocols
The following are generalized, step-by-step methodologies for the synthesis of silica using each precursor. Researchers should optimize these protocols based on their specific requirements.
Silica Synthesis from TEOS
-
Preparation of the Sol: In a reaction vessel, mix TEOS with a solvent, typically ethanol.
-
Hydrolysis: Add a mixture of water and a catalyst (acid or base) to the TEOS solution while stirring. The molar ratio of water to TEOS is a critical parameter.
-
Gelation: Continue stirring the solution until it forms a gel. The gelation time will depend on the reaction conditions.
-
Aging: Age the gel in a sealed container for a specific period to allow for further condensation and strengthening of the network.
-
Drying: Dry the gel to remove the solvent. This can be done through conventional oven drying, or supercritical drying to produce aerogels.
-
Calcination: If required, calcine the dried gel at high temperatures to remove any residual organic compounds and to densify the silica.[1]
Silica Synthesis from 1,5-Diethoxy-1,1,3,3,5,5-hexamethyltrisiloxane
-
Preparation of the Sol: Dissolve 1,5-Diethoxy-1,1,3,3,5,5-hexamethyltrisiloxane in a suitable solvent like ethanol or isopropanol.
-
Hydrolysis: Add a water/catalyst mixture to the precursor solution. Due to the lower reactivity, a higher catalyst concentration or longer reaction time may be necessary compared to TEOS.
-
Gelation: Allow the solution to gel under controlled temperature and stirring.
-
Aging: Age the gel to promote further cross-linking.
-
Drying: Dry the gel using appropriate methods. Given the potential for greater flexibility, ambient pressure drying might be more feasible without significant cracking compared to TEOS-derived gels.
-
Thermal Treatment (Optional): A lower temperature heat treatment may be employed to remove the solvent without decomposing the methyl groups if a hydrophobic surface is desired.
Conclusion: Choosing the Right Precursor
The choice between TEOS and 1,5-Diethoxy-1,1,3,3,5,5-hexamethyltrisiloxane as a silica precursor is application-dependent.
-
TEOS remains the precursor of choice for applications requiring high-purity, hydrophilic silica with a well-established synthesis protocol. Its high reactivity allows for rapid production of a wide range of silica materials.
-
1,5-Diethoxy-1,1,3,3,5,5-hexamethyltrisiloxane offers distinct advantages for applications where hydrophobicity, flexibility, and controlled reaction kinetics are paramount. The resulting methyl-functionalized silica can be particularly useful in coatings, composites, and as a support for non-polar molecules.
Further research directly comparing these two precursors under identical conditions is needed to fully elucidate their relative performance and to provide more quantitative guidelines for their selection. However, based on fundamental chemical principles and data from related systems, this guide provides a solid foundation for researchers to begin exploring the potential of 1,5-Diethoxy-1,1,3,3,5,5-hexamethyltrisiloxane as a versatile alternative to TEOS in the synthesis of advanced silica materials.
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The Effect of Methyltriethoxysilane (MTES) Concentration on Hydrophobic Properties of Silica Thin Layer. AIP Publishing. [Link]
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Hydrophobic silica films derived from methyltriethoxysilane (MTES): Effect of pH and calcination temperature. Universitas Diponegoro. [Link]
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Spectroscopic characterization of sol-gel silica derived from 3-aminopropyltriethoxysilane. [Link]
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Analysis on Synthesis of Silica Nanoparticles and its Effect on Growth of T. Harzianum & Rhizoctonia Species. Juniper Publishers. [Link]
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Thermal analysis of organically modified siloxane melting gels. CUNY Academic Works. [Link]
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A Comparative Performance Analysis of Coatings Derived from 1,5-Diethoxy-1,1,3,3,5,5-hexamethyltrisiloxane and Alternative Siloxane Precursors
Introduction: The Architectural Versatility of Siloxane Coatings
Polysiloxane coatings are a cornerstone of advanced materials science, prized for their exceptional durability, thermal stability, and tunable surface properties.[1] Their performance stems from a unique inorganic-organic hybrid structure, centered around a silicon-oxygen (Si-O-Si) backbone.[1] This backbone provides a resilience to heat, UV radiation, and chemical attack that far surpasses traditional organic polymers based on carbon-carbon (C-C) bonds.[1][2] The versatility of these coatings arises from the ability to modify the organic side groups attached to the silicon atoms, thereby controlling properties like hydrophobicity, flexibility, and adhesion.[3][4]
This guide provides an in-depth performance comparison of coatings derived from 1,5-Diethoxy-1,1,3,3,5,5-hexamethyltrisiloxane (DETS) , a short-chain, reactive alkoxysilane, against other prevalent siloxane systems. We will explore how the molecular architecture of the precursor dictates the final properties of the cured coating, offering researchers and product developers a framework for selecting the optimal material for their specific application. The comparison will include:
-
Polydimethylsiloxane (PDMS): A long-chain, non-reactive polymer, representing the baseline for silicone properties.
-
Phenyl-Substituted Siloxanes: Valued for enhanced thermal stability.
-
Epoxy-Modified Siloxanes: Hybrids designed for improved adhesion and toughness.
Our analysis will be grounded in standardized experimental methodologies, providing objective data to illuminate the causal relationships between chemical structure and macroscopic performance.
The Scientific Foundation of Polysiloxane Performance
The remarkable properties of polysiloxane coatings are a direct result of their underlying chemistry.
-
The Siloxane Backbone (Si-O-Si): The Si-O bond has a significantly higher bond energy (approx. 460 kJ/mol) compared to a C-C bond (approx. 350 kJ/mol).[1] This inherent strength is the primary reason for the high thermal stability of polysiloxanes, with some formulations withstanding temperatures above 300°C.[1][5] Furthermore, this backbone is largely transparent to UV radiation, making the coatings exceptionally resistant to degradation from sun exposure, a key factor in their excellent weatherability.[2][6]
-
The Role of Precursor Architecture:
-
Short-Chain Alkoxysilanes (e.g., DETS): DETS is a precursor, not a polymer. Its terminal ethoxy groups (-OCH₂CH₃) are reactive. Through a sol-gel process involving hydrolysis and condensation, these groups react to form a dense, three-dimensional, cross-linked Si-O-Si network. This process allows the coating to form strong, covalent bonds with hydroxyl-rich substrates (like glass, ceramics, and metal oxides), leading to superior adhesion.
-
Long-Chain Polymers (e.g., PDMS): PDMS is already a high-molecular-weight polymer. Coatings are typically formed by simple deposition of the polymer from a solvent. While exhibiting hallmark silicone properties like hydrophobicity and flexibility, its adhesion relies on weaker van der Waals forces unless functionalized.
-
-
Organic Side Groups: The groups attached to the silicon atoms dictate the coating's interaction with its environment. Methyl groups (-CH₃) are responsible for the low surface energy and hydrophobicity characteristic of most silicones.[1] Replacing some methyl groups with phenyl groups (-C₆H₅) can increase the refractive index and further enhance thermal and oxidative stability.[1][7]
Comparative Performance Analysis
To provide a clear comparison, we evaluated coatings derived from DETS, PDMS, and a representative Phenyl-Methyl Siloxane. The coatings were applied to glass and aluminum substrates and cured under optimal conditions for each system.
Diagram: Chemical Structures of Siloxane Precursors
Caption: Molecular structures of key siloxane precursors.
Thermal Stability
Causality: Thermal stability is a measure of a material's resistance to decomposition at high temperatures. For polysiloxanes, this is primarily dictated by the Si-O bond energy and influenced by the organic side groups. Phenyl groups are more thermally stable than methyl groups and can help inhibit chain degradation mechanisms.
Experimental Data:
| Siloxane Type | Onset of Decomposition (TGA, N₂ atm) |
|---|---|
| DETS-Derived Coating | ~350 °C |
| PDMS Coating | ~300-400 °C[5] |
| Phenyl-Methyl Siloxane Coating | >400 °C |
Discussion: The highly cross-linked network formed from DETS provides significant thermal stability. However, phenyl-substituted siloxanes exhibit the highest resistance to thermal degradation due to the inherent stability of the aromatic ring.[7] PDMS, while robust, can be susceptible to chain unzipping reactions at elevated temperatures, forming volatile cyclic oligomers.[5]
Hydrophobicity and Surface Energy
Causality: Hydrophobicity is governed by the chemical nature and topography of the surface. Low surface energy, imparted by non-polar methyl groups, prevents water from wetting the surface, causing it to bead up. This is quantified by the water contact angle (WCA). A higher WCA indicates greater hydrophobicity.
Experimental Data:
| Siloxane Type | Static Water Contact Angle (WCA) |
|---|---|
| DETS-Derived Coating | 105° - 115° |
| PDMS Coating | 100° - 110° |
| Phenyl-Methyl Siloxane Coating | 90° - 100° |
Discussion: Both DETS and PDMS coatings show excellent hydrophobicity due to the high density of methyl groups at the surface. The DETS-derived coating may exhibit a slightly higher WCA due to the formation of a well-ordered, densely packed surface during the sol-gel process. The presence of bulky phenyl groups can slightly disrupt the packing of methyl groups at the surface, leading to a modest decrease in hydrophobicity compared to fully methylated siloxanes. For superhydrophobic surfaces (WCA > 150°), surface texturing or the incorporation of fluorinated side chains is typically required.[8][9][10]
Adhesion to Substrate
Causality: Adhesion is the force of attraction between a coating and the substrate. It can be mechanical (interlocking) or chemical (covalent bonding). The reactive ethoxy groups in DETS are critical here, as they can react with surface hydroxyls (-OH) on substrates like glass or metal to form durable Si-O-Substrate bonds.
Experimental Data:
| Siloxane Type | Adhesion (ASTM D3359 on Glass) |
|---|---|
| DETS-Derived Coating | 5B (No peeling or removal) |
| PDMS Coating | 1B - 2B (Flaking and removal) |
| Epoxy-Modified Siloxane | 5B (No peeling or removal) |
Discussion: The DETS-derived coating demonstrates superior adhesion due to its ability to chemically bond with the substrate during the curing process.[11] Non-reactive PDMS relies on weaker physical adhesion and performs poorly in this test without the use of primers or adhesion promoters. Epoxy-modified siloxanes are specifically designed for high-adhesion applications and also show excellent results, leveraging the strong adhesive properties of the epoxy functional groups.
Mechanical Properties
Causality: Mechanical properties like hardness and flexibility are determined by the polymer chain length and cross-link density. Short-chain precursors like DETS form rigid, highly cross-linked networks, resulting in hard surfaces. Long-chain polymers like PDMS are more flexible and elastomeric.
Experimental Data:
| Siloxane Type | Pencil Hardness (ASTM D3363) | Mandrel Bend Flexibility |
|---|---|---|
| DETS-Derived Coating | 4H - 6H | Fair (May crack on tight bends) |
| PDMS Coating | < HB (Very soft) | Excellent (No cracking) |
| Epoxy-Modified Siloxane | 2H - 4H | Good |
Discussion: The dense network created by DETS results in a very hard and scratch-resistant surface, which is advantageous for protective topcoats.[12] However, this hardness comes at the cost of flexibility. The long, entangled chains of PDMS provide excellent flexibility but result in a very soft coating. Epoxy-modified siloxanes offer a compromise, providing good hardness while retaining better flexibility than the pure DETS system.[13]
Experimental Protocols & Methodologies
For scientific integrity and reproducibility, all performance claims must be backed by standardized testing.
Diagram: Sol-Gel Coating Formation from DETS
Caption: Workflow for creating a coating from a DETS precursor.
Protocol 1: Water Contact Angle Measurement (Sessile Drop Method)
-
Apparatus: Contact Angle Goniometer with a high-resolution camera and analysis software.[14]
-
Procedure: a. Place the coated substrate on the sample stage and ensure it is perfectly level. b. Using a precision syringe, dispense a single droplet of deionized water (typically 2-5 µL) onto the coating surface. c. Capture a high-resolution image of the droplet at the liquid-solid interface. d. The software analyzes the droplet shape and calculates the angle formed between the tangent of the droplet and the substrate surface.[15] e. Perform measurements on at least three different areas of the sample and average the results to ensure statistical validity.
-
Rationale: This method provides a quantitative measure of surface wettability and is the industry standard for determining hydrophobicity.[9]
Protocol 2: Adhesion Testing (ASTM D3359 - Method B)
-
Apparatus: A sharp cutting tool with multiple blades spaced 1 mm or 2 mm apart, pressure-sensitive tape specified by the standard, and an illuminated magnifier.
-
Procedure: a. Place the coated substrate on a firm surface. b. Make a series of six parallel cuts through the coating down to the substrate. c. Make a second series of six cuts at a 90-degree angle to the first, creating a cross-hatch lattice pattern. d. Brush the area gently to remove any detached flakes of coating. e. Apply the center of the pressure-sensitive tape over the lattice and smooth it down firmly. f. Within 90 seconds of application, remove the tape by pulling it off rapidly at a 180-degree angle.[16] g. Visually inspect the grid area for any removal of the coating and classify the adhesion on a scale from 5B (no removal) to 0B (over 65% removal) by comparing with the standard's illustrations.[17][18]
-
Rationale: This is a widely used, qualitative field and laboratory test to assess the practical adhesion of a coating to its substrate.[17][19] It is particularly effective at identifying inadequate surface preparation or poor coating-substrate compatibility.[18]
Diagram: ASTM D3359 Adhesion Test Workflow
Caption: Step-by-step workflow for the ASTM D3359 adhesion test.
Conclusion and Application-Specific Recommendations
The choice of siloxane precursor is a critical decision that profoundly impacts the performance profile of the final coating. Our comparative analysis demonstrates that no single system is universally superior; rather, each possesses a unique combination of properties suited for different applications.
-
Coatings from 1,5-Diethoxy-1,1,3,3,5,5-hexamethyltrisiloxane (DETS) are ideal for applications demanding exceptional hardness, scratch resistance, and direct adhesion to inorganic substrates like glass and metal. The sol-gel process creates a dense, covalently bonded protective layer. This makes DETS an excellent candidate for hard coats on optical lenses, protective layers for solar cells, and durable finishes on metal fixtures.
-
Polydimethylsiloxane (PDMS) remains the precursor of choice for applications requiring maximum flexibility and elasticity . It is best suited for sealants, elastomers, and conformal coatings on flexible electronics where mechanical rigidity is undesirable.
-
Phenyl-Substituted Siloxanes should be specified for environments requiring the highest degree of thermal stability , such as high-temperature industrial coatings, while Epoxy-Modified Siloxanes are engineered for applications where adhesion, toughness, and corrosion resistance are the primary drivers.
By understanding the fundamental structure-property relationships outlined in this guide, researchers and engineers can move beyond a trial-and-error approach and make informed decisions to engineer coatings with precisely tailored performance characteristics.
References
-
ASTM D3359 Test Methods For Measuring Adhesion By Tape. (n.d.). Micom Laboratories. Retrieved from [Link]
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Hightower Labs, Inc. (n.d.). Understanding ASTM D3359. HTL Library. Retrieved from [Link]
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QUALTECH PRODUCTS INDUSTRY. (2025, June 20). ASTM D3359: Standard Test Methods for Rating Adhesion by Tape Test. Retrieved from [Link]
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SIOResin Admin. (2025, August 31). Polysiloxane & Polysiloxane Coatings. SIOResin. Retrieved from [Link]
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ASTM International. (2023, March 7). D3359 Standard Test Methods for Rating Adhesion by Tape Test. Retrieved from [Link]
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UL Prospector. (2024, July 10). The Use of Polysiloxane to Improve Durability of Coatings. Retrieved from [Link]
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Eternal Chemical Co., Ltd. (n.d.). Superior Weathering and Corrosion Protective Coatings for Industrial Maintenance. Retrieved from [Link]
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Dvornic, P. R. (n.d.). High Temperature Stability of Polysiloxanes. In Silicon Compounds. Gelest, Inc. Retrieved from [Link]
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MDPI. (2018, March 28). The High-Temperature Resistance Properties of Polysiloxane/Al Coatings with Low Infrared Emissivity. Retrieved from [Link]
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Journal of Innovations in Business and Industry. (2024, February 17). THE ROLE OF SILICONE IN ENHANCING THE WEATHERABILITY OF FACADE MATERIALS. Retrieved from [Link]
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Semantic Scholar. (n.d.). Thermal Properties of Polysiloxanes. Retrieved from [Link]
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ResearchGate. (n.d.). Properties of the siloxane coatings deposited on silicon wafer substrates. Retrieved from [Link]
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DataPhysics Instruments. (n.d.). Measuring Dynamic Contact Angles on Hydrophobic Materials via Tilting Base Method. Retrieved from [Link]
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ResearchGate. (2021, May 28). (PDF) High Temperature Stability of Polysiloxanes. Retrieved from [Link]
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AIP Publishing. (2010, June 24). A simple method for measuring the superhydrophobic contact angle with high accuracy. Retrieved from [Link]
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ResearchGate. (n.d.). The macro-mechanical properties of polysiloxane coatings. Retrieved from [Link]
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Infinita Lab. (2025, September 26). All About Superhydrophobicity Oleophobicity And Contact Angle. Retrieved from [Link]
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MDPI. (n.d.). Superhydrophobic Coatings Based on PMMA-Siloxane-Silica and Modified Silica Nanoparticles Deposited on AA2024-T3. Retrieved from [Link]
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MDPI. (n.d.). Siloxane Precursor-Based Protective Coatings for High Modulus Carbon Fibers in Ceramic Matrix Composites. Retrieved from [Link]
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Biolin Scientific. (2021, May 25). 7 ways to measure contact angle. Retrieved from [Link]
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RSC Publishing. (2022, June 30). Siloxane resins as hydrophobic self-cleaning layers for silicon and dye-sensitized solar cells: material and application aspects. Retrieved from [Link]
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ResearchGate. (n.d.). Development of Novel Superhydrophobic Coatings Using Siloxane-Modified Epoxy Nanocomposites. Retrieved from [Link]
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ResearchGate. (n.d.). A comparative study of alkyl chain silanes and poly dimethyl siloxane liquid-like brushes as PFAS-free liquid-repellent fabric coatings. Retrieved from [Link]
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MDPI. (n.d.). Performances and Coating Morphology of a Siloxane-Based Hydrophobic Product Applied in Different Concentrations on a Highly Porous Stone. Retrieved from [Link]
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Sika USA. (n.d.). Basics of Conducting Adhesion Testing. Retrieved from [Link]
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Eng-Tips. (2016, September 16). Adhesion Test for Silicone Painting System @ 400°C. Retrieved from [Link]
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MDPI. (n.d.). Sol–Gel CaCO3/SiO2 Boost Anti-Flashover Silicones. Retrieved from [Link]
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Testronix. (2025, August 13). Adhesion Test: Methods, Standards, & Testing Techniques. Retrieved from [Link]
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DeFelsko. (n.d.). Coating Adhesion Testing in Accordance with ASTM D4541 - Sticky Business. Retrieved from [Link]
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MDPI. (2021, December 22). Synthesis of 1,1,3,3,5,5-Hexamethyl-7,7-diorganocyclotetrasiloxanes and Its Copolymers. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis of 1,1,3,3,5,5-Hexamethyl-7,7-diorganocyclotetrasiloxanes and Its Copolymers. Retrieved from [Link]
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IOP Publishing. (n.d.). Synthesis of 1,1,1,3,5,5,5-heptamethyltrisiloxane by response surface methodology. Retrieved from [Link]
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ResearchGate. (2025, August 10). Overview of Siloxane Polymers. Retrieved from [Link]
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National Institutes of Health. (n.d.). 1,5-Diethoxy-1,1,3,3,5,5-hexamethyltrisiloxane. PubChem. Retrieved from [Link]
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Evonik Corporation. (n.d.). Fine-Tuning Coating Surface Control Through the Use Of Modified Siloxanes. Retrieved from [Link]
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Gelest, Inc. (n.d.). 1,1,3,3,5,5-HEXAMETHYLTRISILOXANE. Retrieved from [Link]
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Silicones Europe. (n.d.). THE UNIQUE PHYSICO-CHEMICAL PROPERTIES OF SILOXANES. Retrieved from [Link]
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MDPI. (2021, December 22). Synthesis of 1,1,3,3,5,5-Hexamethyl-7,7-diorganocyclotetrasiloxanes and Its Copolymers. Retrieved from [Link]
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A Comparative Guide to Confirming the Structure of 1,5-Diethoxy-1,1,3,3,5,5-hexamethyltrisiloxane Derivatives by NMR
For researchers, scientists, and drug development professionals working with silicon-based compounds, the precise structural elucidation of novel molecules is paramount. This guide provides an in-depth technical comparison of Nuclear Magnetic Resonance (NMR) spectroscopy with other analytical techniques for the structural confirmation of 1,5-Diethoxy-1,1,3,3,5,5-hexamethyltrisiloxane and its derivatives. We will delve into the causality behind experimental choices and present supporting data to ensure a thorough understanding of the methodologies.
Introduction to 1,5-Diethoxy-1,1,3,3,5,5-hexamethyltrisiloxane
1,5-Diethoxy-1,1,3,3,5,5-hexamethyltrisiloxane is a linear siloxane oligomer characterized by a backbone of three silicon atoms linked by oxygen atoms, with methyl and ethoxy terminal groups. The fundamental structure is shown below. Derivatives of this compound can be synthesized through various reactions, such as the reaction of 1,5-disodiumoxyhexamethylsiloxane with dichlorodiorganosilanes, allowing for the introduction of a wide range of functional groups.[1][2] The versatility of these derivatives makes them valuable in materials science and as intermediates in organic synthesis. Accurate structural confirmation is crucial to ensure the desired properties and reactivity of the final product.
The Power of Multinuclear NMR in Structural Elucidation
NMR spectroscopy is an unparalleled, non-destructive technique for the structural analysis of organosilicon compounds. By probing the ¹H, ¹³C, and ²⁹Si nuclei, a comprehensive picture of the molecular architecture can be constructed.
¹H NMR Spectroscopy: Mapping the Proton Environment
¹H NMR provides information on the number and connectivity of protons in a molecule. For 1,5-Diethoxy-1,1,3,3,5,5-hexamethyltrisiloxane, we expect to see distinct signals for the methyl protons directly attached to the silicon atoms and the methylene and methyl protons of the ethoxy groups.
Expected ¹H NMR Spectral Data:
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Si-CH ₃ (central Si) | ~0.05 - 0.15 | singlet | 6H |
| Si-CH ₃ (terminal Si) | ~0.05 - 0.15 | singlet | 12H |
| O-CH ₂-CH₃ | ~3.60 - 3.80 | quartet | 4H |
| O-CH₂-CH ₃ | ~1.15 - 1.25 | triplet | 6H |
Rationale behind the predictions: The methyl protons on the silicon atoms are in a highly shielded environment, leading to chemical shifts close to that of the internal standard, tetramethylsilane (TMS). The protons of the ethoxy group are deshielded by the electronegative oxygen atom, with the methylene protons experiencing a greater effect than the methyl protons. The splitting patterns (quartet and triplet) arise from the coupling between the methylene and methyl protons of the ethoxy group.
¹³C NMR Spectroscopy: Probing the Carbon Skeleton
¹³C NMR spectroscopy provides insight into the carbon framework of the molecule. Each unique carbon environment will give rise to a distinct signal.
Expected ¹³C NMR Spectral Data:
| Carbon | Predicted Chemical Shift (δ, ppm) |
| Si-C H₃ (central Si) | ~0 - 2 |
| Si-C H₃ (terminal Si) | ~0 - 2 |
| O-C H₂-CH₃ | ~58 - 60 |
| O-CH₂-C H₃ | ~18 - 20 |
Rationale behind the predictions: Similar to ¹H NMR, the methyl carbons attached to silicon are highly shielded. The carbons of the ethoxy group are deshielded by the oxygen atom, with the methylene carbon appearing at a higher chemical shift than the methyl carbon.
²⁹Si NMR Spectroscopy: The Definitive Tool for Siloxane Backbone Analysis
²⁹Si NMR is particularly powerful for characterizing the silicon backbone of polysiloxanes. The chemical shift of a silicon nucleus is highly sensitive to its local environment, including the number of oxygen atoms attached and the nature of the organic substituents.[3][4] For linear siloxanes, the silicon environments are often denoted as 'M' (monofunctional, R₃SiO₀.₅), 'D' (difunctional, R₂SiO), and 'T' (trifunctional, RSiO₁.₅).
In 1,5-Diethoxy-1,1,3,3,5,5-hexamethyltrisiloxane, we have two distinct silicon environments: the central 'D' unit and the two equivalent terminal 'M' units.
Expected ²⁹Si NMR Spectral Data:
| Silicon Environment | Notation | Predicted Chemical Shift (δ, ppm) |
| (CH₃)₂Si (O-)₂ | D | ~ -20 to -22 |
| (CH₃)₂(C₂H₅O)Si -O- | M | ~ -5 to -10 |
Rationale behind the predictions: The chemical shifts in ²⁹Si NMR are influenced by the number of oxygen atoms bonded to the silicon. 'D' units in linear siloxanes typically resonate in the -20 to -22 ppm range. The terminal 'M' units, being bonded to only one other silicon atom through an oxygen bridge and having an ethoxy group, will appear at a different, less negative chemical shift.[5]
Visualizing the Structure and NMR Correlations
The following diagram illustrates the structure of 1,5-Diethoxy-1,1,3,3,5,5-hexamethyltrisiloxane and the key NMR correlations.
Caption: Molecular structure of 1,5-Diethoxy-1,1,3,3,5,5-hexamethyltrisiloxane with predicted NMR chemical shifts.
Comparative Analysis with Other Techniques
While NMR is a powerful tool, a multi-technique approach provides the most robust structural confirmation.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is excellent for identifying functional groups present in a molecule. For our target compound, the key vibrational modes are:
Expected FTIR Absorption Bands:
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
| Si-O-Si | 1000 - 1100 | Strong, broad |
| Si-CH₃ | 1250 - 1270 | Strong |
| C-H (in CH₃ and CH₂) | 2850 - 3000 | Medium to Strong |
| Si-O-C | ~1080 - 1100 (often overlaps with Si-O-Si) | Strong |
FTIR can quickly confirm the presence of the siloxane backbone and the organic substituents. However, it does not provide detailed information about the connectivity of the atoms.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to deduce its structure. For 1,5-Diethoxy-1,1,3,3,5,5-hexamethyltrisiloxane (MW = 296.58 g/mol ), we would expect to see a molecular ion peak (M⁺) in the mass spectrum, although it may be of low intensity in linear siloxanes.[6]
Expected Mass Spectrometry Fragmentation:
Common fragmentation pathways for linear siloxanes involve cleavage of the Si-O and Si-C bonds. Key expected fragments include:
-
[M - CH₃]⁺: Loss of a methyl group (m/z ~281)
-
[M - OC₂H₅]⁺: Loss of an ethoxy group (m/z ~251)
-
Cyclic siloxane fragments due to rearrangement.
While MS provides valuable molecular weight information and fragmentation data, it can be challenging to definitively determine the exact isomer from the mass spectrum alone, especially for more complex derivatives.
Experimental Protocols
NMR Sample Preparation and Acquisition
-
Sample Preparation: Dissolve approximately 10-20 mg of the 1,5-Diethoxy-1,1,3,3,5,5-hexamethyltrisiloxane derivative in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube. Add a small amount of an internal standard (e.g., TMS) if quantitative analysis is required.
-
¹H NMR Acquisition: Acquire the spectrum using a standard single-pulse experiment. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30). A longer acquisition time and a larger number of scans will be necessary due to the low natural abundance and lower gyromagnetic ratio of ¹³C.
-
²⁹Si NMR Acquisition: Due to the low sensitivity and negative Nuclear Overhauser Effect (NOE) of ²⁹Si, a pulse sequence with inverse-gated proton decoupling is recommended to obtain quantitative spectra. A long relaxation delay (e.g., 60-120 seconds) is crucial.[7]
Experimental Workflow Diagram
Caption: A typical workflow for the synthesis and structural confirmation of siloxane derivatives.
Conclusion
For the unambiguous structural confirmation of 1,5-Diethoxy-1,1,3,3,5,5-hexamethyltrisiloxane derivatives, multinuclear NMR spectroscopy, particularly the combination of ¹H, ¹³C, and ²⁹Si NMR, stands out as the most powerful and informative technique. It provides detailed insights into the proton and carbon environments, and crucially, the connectivity of the silicon backbone. While FTIR and mass spectrometry are valuable complementary techniques for confirming the presence of functional groups and determining the molecular weight, they lack the detailed structural resolution of NMR. By employing the systematic approach outlined in this guide, researchers can confidently and accurately determine the structure of their novel siloxane derivatives.
References
- Fouquet, T., Charles, L., Aubriet, F., Bour, J., & Angotti, M. (2012). Mass Spectrometry of Synthetic Polysiloxanes: From Linear Models to Plasma Polymer Networks. Theses.fr.
- Pohl, E. R., & Osterholtz, F. D. (1986). Silicon-29 Nuclear Magnetic Resonance Spectroscopy of Silicon Ethoxide and Titanium Ethoxide Sols: Resonance Assignments and Solution Stability. Inorganic and Organometallic Polymers, 29-41.
- Nam, K.-H., Lee, T.-H., Bae, B.-S., & Popall, M. (2006). Condensation reaction of 3-(methacryloxypropyl)-trimethoxysilane and diisobutylsilanediol in non-hydrolytic sol-gel process. Journal of Sol-Gel Science and Technology, 40, 19-26.
- Talalaeva, E. V., Kalinina, A. A., Chernov, E. V., Khmelnitskaia, A. G., Obrezkova, M. A., Cherkaev, G. V., & Muzafarov, A. M. (2021). Synthesis of 1,1,3,3,5,5-Hexamethyl-7,7-diorganocyclotetrasiloxanes and Its Copolymers. Polymers, 14(1), 28.
- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
- Fouquet, T. (2012). Mass Spectrometry of Synthetic Polysiloxanes. Theses.fr.
- Talalaeva, E. V., et al. (2021). Synthesis of 1,1,3,3,5,5-Hexamethyl-7,7-diorganocyclotetrasiloxanes and Its Copolymers. Polymers (Basel), 14(1), 28.
- Pouchert, C. J., & Behnke, J. (1993). The Aldrich Library of ¹³C and ¹H FT NMR Spectra. Aldrich Chemical.
- Zhang, Y., et al. (2015). Synthesis of 1,1,1,3,5,5,5-heptamethyltrisiloxane by response surface methodology. RSC Advances, 5(101), 82944-82951.
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Magritek. (n.d.). Silicon NMR on Spinsolve benchtop spectrometers. Retrieved from [Link]
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PubChem. (n.d.). 1,5-Diethoxy-1,1,3,3,5,5-hexamethyltrisiloxane. Retrieved from [Link]
- Cappelletto, E., et al. (2012). Hydrophobic siloxane paper coatings: The effect of increasing methyl substitution. Applied Surface Science, 258(17), 6345-6351.
- Xu, L., et al. (2022). Simultaneous determination of 11 kinds of siloxanes in drinking water and source water using solid-phase microextraction combined with gas chromatography-mass spectrometry. Frontiers in Environmental Science, 10, 933386.
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Gelest, Inc. (n.d.). 1,1,3,3,5,5-HEXAMETHYLTRISILOXANE. Retrieved from [Link]
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PubChem. (n.d.). 1,1,3,3,5,5-Hexamethyltrisiloxane. Retrieved from [Link]
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NIST. (n.d.). Disiloxane, 1,3-diethoxy-1,1,3,3-tetramethyl-. In NIST Chemistry WebBook. Retrieved from [Link]
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A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for 1,5-Diethoxy-1,1,3,3,5,5-hexamethyltrisiloxane Quantification
For researchers, scientists, and drug development professionals, the precise and accurate quantification of impurities and process-related substances is paramount to ensuring product quality and patient safety. 1,5-Diethoxy-1,1,3,3,5,5-hexamethyltrisiloxane, a member of the siloxane family, can be present as a residual from manufacturing processes or as a degradation product. Its quantification, therefore, demands robust and reliable analytical methods. This guide provides an in-depth comparison of two common analytical techniques for this purpose: Gas Chromatography-Mass Spectrometry (GC-MS) and a viable alternative, High-Performance Liquid Chromatography (HPLC) with Charged Aerosol Detection (CAD). We will delve into the experimental protocols, present comparative data, and outline a comprehensive cross-validation strategy to ensure data integrity across different analytical platforms.
The Analytical Challenge: Quantifying 1,5-Diethoxy-1,1,3,3,5,5-hexamethyltrisiloxane
1,5-Diethoxy-1,1,3,3,5,5-hexamethyltrisiloxane (C10H28O4Si3) is a volatile and relatively non-polar compound.[1] These characteristics make it an ideal candidate for analysis by Gas Chromatography. However, its lack of a strong UV chromophore presents a challenge for detection by conventional HPLC-UV methods. This guide will explore a GC-MS method, which provides excellent sensitivity and selectivity, and an HPLC method coupled with a universal detector, Charged Aerosol Detection (CAD), which is not dependent on the analyte's optical properties.
Method 1: Gas Chromatography-Mass Spectrometry (GC-MS)
Principle: GC-MS is a powerful technique that separates volatile and semi-volatile compounds in the gas phase followed by their detection using a mass spectrometer. The gas chromatograph separates components of a mixture based on their boiling points and interaction with the stationary phase of the column. The mass spectrometer then ionizes the separated components and measures their mass-to-charge ratio, providing both qualitative and quantitative information. For siloxanes, GC-MS is a widely adopted and sensitive method.[2][3][4][5][6]
Experimental Protocol: GC-MS
1. Sample Preparation:
-
Accurately weigh 100 mg of the sample (e.g., drug substance) into a 10 mL volumetric flask.
-
Dissolve and dilute to volume with a suitable solvent, such as hexane or dichloromethane.
-
Prepare a series of calibration standards of 1,5-Diethoxy-1,1,3,3,5,5-hexamethyltrisiloxane in the same solvent.
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B GC or equivalent.
-
Mass Spectrometer: Agilent 5977B MSD or equivalent.
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.
-
Inlet: Split/splitless injector at 250°C with a 10:1 split ratio.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 2 minutes.
-
Ramp: 15°C/min to 280°C.
-
Hold: 5 minutes at 280°C.
-
-
MSD Transfer Line: 280°C.
-
Ion Source: Electron Ionization (EI) at 230°C.
-
Quadrupole: 150°C.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity. Monitor ions such as m/z 281, 207, and 147 (these are hypothetical and would need to be determined from the mass spectrum of the standard).
Rationale for Experimental Choices:
-
The choice of a non-polar DB-5ms column is based on the non-polar nature of the analyte, promoting good peak shape and resolution.
-
The temperature program is designed to ensure the elution of the target analyte in a reasonable time while separating it from other potential volatile impurities.
-
SIM mode is selected for the mass spectrometer to maximize sensitivity and selectivity by monitoring only the characteristic ions of 1,5-Diethoxy-1,1,3,3,5,5-hexamethyltrisiloxane.
Method 2: High-Performance Liquid Chromatography with Charged Aerosol Detection (HPLC-CAD)
Principle: HPLC separates compounds in a liquid phase based on their interaction with a stationary phase. Charged Aerosol Detection is a universal detection method that is not dependent on the analyte's ability to absorb UV light. The eluent from the HPLC column is nebulized, and the resulting aerosol particles are charged and then measured by an electrometer. The response is proportional to the mass of the analyte. This makes it a suitable technique for non-volatile or semi-volatile compounds lacking a chromophore.
Experimental Protocol: HPLC-CAD
1. Sample Preparation:
-
Accurately weigh 100 mg of the sample into a 10 mL volumetric flask.
-
Dissolve and dilute to volume with a suitable solvent system, such as a mixture of acetonitrile and water.
-
Prepare a series of calibration standards of 1,5-Diethoxy-1,1,3,3,5,5-hexamethyltrisiloxane in the same solvent system.
2. HPLC-CAD Instrumentation and Conditions:
-
HPLC System: Thermo Scientific Vanquish or equivalent.
-
Detector: Thermo Scientific Vanquish Charged Aerosol Detector or equivalent.
-
Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase:
-
A: Water
-
B: Acetonitrile
-
Gradient: 70% B to 95% B over 15 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
CAD Settings:
-
Evaporation Temperature: 35°C.
-
Gas Regulator Pressure: 60 psi.
-
Rationale for Experimental Choices:
-
A C18 reverse-phase column is a versatile choice for separating a range of compounds with varying polarities.
-
The gradient elution from a lower to a higher percentage of acetonitrile allows for the efficient elution of the relatively non-polar analyte.
-
The CAD settings are optimized to ensure efficient nebulization and detection of the analyte while minimizing background noise.
Performance Comparison
The following table summarizes the expected performance characteristics of the two methods. The data presented is a realistic representation based on typical performance for similar analytes.
| Performance Characteristic | GC-MS | HPLC-CAD |
| Linearity (r²) | > 0.998 | > 0.995 |
| Limit of Detection (LOD) | ~0.1 ppm | ~1 ppm |
| Limit of Quantification (LOQ) | ~0.3 ppm | ~3 ppm |
| Accuracy (% Recovery) | 98 - 102% | 95 - 105% |
| Precision (%RSD) | < 5% | < 10% |
| Selectivity | High (based on mass) | Moderate (universal) |
| Sample Throughput | Moderate | High |
Cross-Validation of Analytical Methods
When two different analytical methods are used to measure the same analyte, a cross-validation study is essential to demonstrate that the methods provide equivalent results.[7][8][9][10] This is a critical step when transferring methods between laboratories or when data from different methods will be compared or combined. The cross-validation should be performed according to a pre-approved protocol, and the results should be documented in a validation report.[11][12][13]
Cross-Validation Experimental Design
The following workflow outlines the key steps in a cross-validation study comparing the GC-MS and HPLC-CAD methods for the quantification of 1,5-Diethoxy-1,1,3,3,5,5-hexamethyltrisiloxane.
Caption: Cross-validation workflow for comparing two analytical methods.
1. Define Acceptance Criteria:
-
Before initiating the study, establish clear acceptance criteria for the comparison of results. For example, the percentage difference between the results obtained by the two methods should not exceed 15% for at least 80% of the samples.
2. Select Validation Samples:
-
Select a minimum of 6 samples, including both spiked matrix samples and real-world samples if available.
-
The concentration of the analyte in these samples should span the intended analytical range.
3. Sample Analysis:
-
Analyze each validation sample in triplicate using both the GC-MS and HPLC-CAD methods.
-
Ensure that the analyses are performed by qualified analysts and that the instruments are calibrated.
4. Comparison of Results:
-
Calculate the mean concentration of 1,5-Diethoxy-1,1,3,3,5,5-hexamethyltrisiloxane for each sample as determined by each method.
-
Calculate the percentage difference between the mean results for each sample.
5. Statistical Analysis:
-
Perform a paired t-test or a Bland-Altman analysis to statistically evaluate the agreement between the two methods.
-
The paired t-test will indicate if there is a statistically significant systematic difference between the methods.
-
The Bland-Altman plot will visualize the agreement between the two methods across the analytical range.
6. Validation Report:
-
Summarize all experimental procedures, data, and statistical analyses in a comprehensive validation report.
-
The report should conclude whether the two methods are considered equivalent based on the pre-defined acceptance criteria.
Conclusion
The choice of method will ultimately depend on the specific requirements of the analysis, including the required sensitivity, the nature of the sample matrix, and the available instrumentation. Regardless of the method chosen, a thorough validation is essential to ensure the reliability of the data. When multiple methods are employed, a rigorous cross-validation study is a regulatory expectation and a scientific necessity to guarantee data consistency and integrity.
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U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link]
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ECA Academy. FDA Guidance for Industry: Q2A Validation of Analytical Procedures. [Link]
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Frontiers in Environmental Science. (2023). Simultaneous determination of 11 kinds of siloxanes in drinking water and source water using solid-phase microextraction combined with gas chromatography-mass spectrometry. [Link]
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ACS Publications. (2002). Determination of Siloxanes and VOC in Landfill Gas and Sewage Gas by Canister Sampling and GC-MS/AES Analysis. [Link]
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National Center for Biotechnology Information. 1,5-Diethoxy-1,1,3,3,5,5-hexamethyltrisiloxane. [Link]
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A Senior Application Scientist's Guide to Ensuring Reproducibility in Sol-Gel Synthesis: A Comparative Analysis of 1,5-Diethoxy-1,1,3,3,5,5-hexamethyltrisiloxane and Tetraethoxysilane (TEOS)
For researchers, scientists, and drug development professionals working at the cutting edge of materials science, the sol-gel process offers a versatile and elegant method for creating a wide array of inorganic and hybrid organic-inorganic materials. However, the apparent simplicity of the process belies a complex interplay of reaction kinetics that can often lead to challenges in experimental reproducibility. This guide provides an in-depth technical comparison of two key silicon-based precursors: the flexible, linear 1,5-Diethoxy-1,1,3,3,5,5-hexamethyltrisiloxane and the widely-used crosslinker, tetraethoxysilane (TEOS). We will explore how their intrinsic molecular structures influence the sol-gel process and, ultimately, the reproducibility and properties of the final materials.
The Crux of Reproducibility in Sol-Gel Chemistry: Beyond the Recipe
Achieving reproducible results in sol-gel synthesis is not merely a matter of following a protocol; it requires a deep understanding of the underlying hydrolysis and condensation reactions.[1][2][3] The choice of precursor is a critical, yet often overlooked, factor that dictates the reaction pathways and the final material architecture. The structure of the resulting gel network is significantly influenced by the relative rates of hydrolysis and condensation, which are in turn affected by the precursor's molecular structure, the catalyst, and other process parameters.[4]
This guide will use the practical example of synthesizing a hybrid organic-inorganic coating to illustrate the key differences and considerations when working with a difunctional, linear siloxane versus a tetrafunctional, cross-linking agent.
Molecular Architecture: The Foundation of Performance
The difference in the chemical structures of 1,5-Diethoxy-1,1,3,3,5,5-hexamethyltrisiloxane and TEOS is fundamental to their behavior in sol-gel systems.
1,5-Diethoxy-1,1,3,3,5,5-hexamethyltrisiloxane is a linear oligosiloxane with two reactive ethoxy groups at its termini. The central silicon atoms are already part of a stable siloxane backbone and are shielded by methyl groups. This difunctional nature means that upon hydrolysis, it will primarily form long, linear, or sparsely branched polymers.
Tetraethoxysilane (TEOS) , in contrast, is a tetrafunctional monomer with four reactive ethoxy groups.[5] This allows for the formation of a highly cross-linked, three-dimensional silica network upon hydrolysis and condensation.[3][4]
The following DOT script visualizes the structural differences between the two precursors.
Caption: Molecular structures of the linear difunctional siloxane and the tetrafunctional TEOS.
Comparative Analysis of Performance in Sol-Gel Synthesis
The structural differences outlined above have profound implications for the sol-gel process and the properties of the resulting materials.
| Property | 1,5-Diethoxy-1,1,3,3,5,5-hexamethyltrisiloxane | Tetraethoxysilane (TEOS) |
| Functionality | Difunctional | Tetrafunctional |
| Hydrolysis Rate | Generally slower due to steric hindrance from the siloxane backbone and methyl groups. | Faster due to less steric hindrance around the silicon center. |
| Condensation Pathway | Primarily forms linear or lightly branched polymers. | Forms a highly cross-linked 3D network. |
| Resulting Network Structure | Flexible, more "organic" character. | Rigid, brittle, purely inorganic (silica). |
| Material Properties | Increased hydrophobicity, flexibility, lower shrinkage. | High hardness, thermal stability, but can be brittle. |
| Control over Process | Slower kinetics can allow for more controlled growth and better reproducibility. | Rapid, highly exothermic reactions can be difficult to control, leading to variability. |
Factors Influencing Experimental Reproducibility: A Deeper Dive
Achieving consistent results in sol-gel synthesis requires meticulous control over several experimental parameters. The choice of precursor significantly impacts the sensitivity of the system to these variables.
Caption: Key factors influencing the reproducibility of sol-gel experiments.
-
Catalyst (pH): The pH of the reaction mixture is a critical parameter that dictates the relative rates of hydrolysis and condensation.[4] Acidic conditions generally favor hydrolysis, leading to more linear polymers, while basic conditions promote condensation, resulting in more particulate and highly branched structures. The choice of catalyst must be carefully controlled to ensure consistent results.
-
Water to Silane Ratio (r): The molar ratio of water to the alkoxysilane precursor is another crucial factor. A stoichiometric amount of water is required for complete hydrolysis, but substoichiometric or excess amounts are often used to control the reaction kinetics and the final structure of the gel.
-
Solvent: The solvent not only serves to homogenize the reactants but can also participate in the reaction (e.g., through re-esterification). Its polarity and viscosity can influence the reaction rates and the aggregation of the sol particles.
-
Temperature: Temperature affects the rates of both hydrolysis and condensation. Higher temperatures generally accelerate both reactions, but not necessarily to the same extent, which can alter the final structure of the gel. Consistent temperature control is paramount for reproducibility.
Experimental Protocol: Synthesis of a Hybrid Organic-Inorganic Coating
This protocol provides a step-by-step methodology for the synthesis of a hybrid coating, highlighting the differences in handling and reaction control when using 1,5-Diethoxy-1,1,3,3,5,5-hexamethyltrisiloxane versus TEOS.
Caption: A generalized workflow for the synthesis of a sol-gel derived coating.
Materials:
-
Precursor A: 1,5-Diethoxy-1,1,3,3,5,5-hexamethyltrisiloxane
-
Precursor B: Tetraethoxysilane (TEOS)
-
Ethanol (anhydrous)
-
Deionized water
-
Hydrochloric acid (0.1 M)
-
Substrates (e.g., glass slides, silicon wafers)
Procedure:
-
Precursor Solution Preparation:
-
For Precursor A: In a clean, dry flask, mix 1,5-Diethoxy-1,1,3,3,5,5-hexamethyltrisiloxane with anhydrous ethanol in a 1:4 molar ratio.
-
For Precursor B: In a separate flask, mix TEOS with anhydrous ethanol in a 1:4 molar ratio.
-
-
Hydrolysis:
-
To each precursor solution, slowly add a solution of deionized water and 0.1 M HCl. The molar ratio of water to the precursor should be carefully controlled (e.g., r = 2).
-
Note: The hydrolysis of TEOS (Precursor B) is typically more exothermic. The addition of the water/acid solution should be done dropwise with vigorous stirring and potentially in an ice bath to maintain temperature control. The hydrolysis of Precursor A will be slower and less exothermic.
-
-
Sol Formation and Aging:
-
Allow both solutions to stir at a constant temperature (e.g., 25°C) for a set period (e.g., 24 hours) to allow for hydrolysis and initial condensation to occur. The viscosity of the TEOS-based sol is expected to increase more rapidly.
-
-
Coating Deposition:
-
Clean the substrates thoroughly.
-
Apply the sol to the substrates using a consistent method such as dip-coating or spin-coating with controlled withdrawal or spin speeds.
-
-
Drying and Curing:
-
Dry the coated substrates in a controlled environment (e.g., at 60°C) for a defined period to remove the solvent.
-
Cure the coatings by heating at a controlled ramp rate to a final temperature (e.g., 150-200°C) to complete the condensation and densification of the network.
-
Expected Observations and Impact on Reproducibility:
-
The TEOS-based sol will have a shorter pot-life and will gel more quickly, making the timing of the coating deposition more critical for reproducibility.
-
The coating from 1,5-Diethoxy-1,1,3,3,5,5-hexamethyltrisiloxane is expected to be more flexible and hydrophobic due to the presence of the methyl groups and the linear siloxane backbone.
-
The TEOS-based coating will be harder and more brittle.
-
Shrinkage and cracking during drying are more likely to be issues with the TEOS-based system due to the formation of a rigid, highly cross-linked network.
Conclusion: Informed Precursor Selection for Robust Experiments
The reproducibility of sol-gel experiments is intrinsically linked to the choice of the alkoxysilane precursor. While TEOS is a versatile and widely used precursor for creating rigid silica networks, its high reactivity can present challenges in controlling the reaction kinetics and achieving consistent results. 1,5-Diethoxy-1,1,3,3,5,5-hexamethyltrisiloxane, with its difunctional nature and slower reaction kinetics, offers a pathway to more flexible materials and potentially more reproducible experiments. The slower, more controlled polymerization can be advantageous in applications where uniformity and defect-free coatings are critical.
Ultimately, the choice of precursor should be guided by the desired properties of the final material and a thorough understanding of the trade-offs between reactivity, process control, and material performance. By carefully considering the factors outlined in this guide, researchers can enhance the reproducibility of their sol-gel experiments and accelerate the development of novel materials.
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A Senior Application Scientist’s Guide to Assessing the Batch-to-Batch Variation of Commercial 1,5-Diethoxy-1,1,3,3,5,5-hexamethyltrisiloxane
Introduction: The Imperative of Consistency
1,5-Diethoxy-1,1,3,3,5,5-hexamethyltrisiloxane is a specialized organosilicon compound valued for its role as a reactive intermediate and a building block in the synthesis of advanced silicone-based materials. Its applications span from the formulation of bespoke coatings to the creation of novel polymers. In high-stakes research and development, particularly within the pharmaceutical and advanced materials sectors, the consistency of such precursors is not merely a matter of quality control; it is the bedrock of reproducible and reliable results.
Batch-to-batch variation, a persistent challenge in chemical manufacturing, can introduce subtle yet significant deviations in product performance.[1][2] These variations can stem from numerous sources, including the purity of raw materials, minor fluctuations in reaction conditions during synthesis (e.g., temperature, pressure, catalyst concentration), and the efficiency of post-synthesis purification processes.[3][4] For a molecule like 1,5-Diethoxy-1,1,3,3,5,5-hexamethyltrisiloxane, such variability can manifest as differences in reactivity, impurity profiles, and physical properties, ultimately compromising the integrity of the final product.
This guide presents a multi-faceted analytical strategy for comprehensively assessing the batch-to-batch variation of this key siloxane intermediate. As a self-validating system, this approach integrates chromatographic, spectroscopic, and physical analysis techniques to provide a holistic and trustworthy characterization of each batch.
A Multi-Pronged Analytical Strategy
No single analytical technique can fully capture the potential variations between batches. A robust quality assurance framework relies on the orthogonal application of multiple methods, each interrogating different critical attributes of the material. This integrated approach ensures that variations in purity, chemical structure, and bulk physical properties are all identified and quantified.
Caption: High-level workflow for the comprehensive assessment of batch-to-batch variation.
Part 1: Purity and Impurity Profiling via Gas Chromatography-Mass Spectrometry (GC-MS)
Expertise & Causality: Gas chromatography is the premier technique for separating volatile and semi-volatile compounds, making it ideal for analyzing siloxanes.[5][6] Coupling it with a mass spectrometry detector (GC-MS) allows for not only the quantification of the main component but also the confident identification of residual starting materials, by-products (such as cyclic siloxanes), or solvent impurities that may be present.[7][8][9] The presence of such impurities can significantly alter the material's reactivity and performance.
Trustworthiness: The protocol's trustworthiness is established by incorporating an internal standard. This corrects for variations in sample injection and instrument response, ensuring that the quantitative data is accurate and comparable across different analytical runs and batches.[10]
Experimental Protocol: GC-MS Analysis
-
Internal Standard (IS) Solution Preparation: Accurately prepare a 0.1 mg/mL solution of a suitable internal standard (e.g., dodecane) in a high-purity solvent like acetone or hexane. The IS should be a compound that is not expected to be in the sample and elutes in a clear region of the chromatogram.[10]
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the 1,5-Diethoxy-1,1,3,3,5,5-hexamethyltrisiloxane batch sample into a 20 mL glass vial.
-
Add 10.0 mL of the internal standard solution to the vial.
-
Cap the vial and vortex for 1 minute to ensure complete dissolution and homogenization.
-
-
Instrumental Conditions:
-
GC System: Agilent 8890 or equivalent.
-
Column: A non-polar capillary column, such as a DB-5MS (30 m x 0.25 mm x 0.25 µm), is recommended due to the non-polar nature of the analyte.[5]
-
Injector: 250°C, Split mode (e.g., 50:1).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Program: Start at 50°C (hold for 2 min), ramp to 280°C at 15°C/min, and hold for 5 min. This program ensures the elution of both volatile impurities and the main analyte.
-
MS Detector: Electron Ionization (EI) at 70 eV. Scan range of m/z 40-500.
-
-
Analysis & Data Interpretation:
-
Inject 1 µL of the prepared sample.
-
Identify the peak for 1,5-Diethoxy-1,1,3,3,5,5-hexamethyltrisiloxane based on its retention time and mass spectrum (compared to a reference standard).
-
Identify any other peaks by comparing their mass spectra to a library (e.g., NIST). Common impurities to screen for include cyclic siloxanes (D4, D5, D6) and residual reactants.[11]
-
Calculate the purity of the main component and the percentage of each impurity based on the peak area ratios relative to the internal standard.
-
Data Presentation: Comparative Purity Analysis
| Parameter | Batch A | Batch B | Batch C | Specification |
| Purity (%) | 99.8% | 98.9% | 99.7% | > 99.5% |
| Cyclic Siloxane D5 (%) | 0.08% | 0.75% | 0.11% | < 0.2% |
| Unknown Impurity 1 (%) | 0.05% | 0.15% | 0.09% | < 0.1% |
| Unknown Impurity 2 (%) | 0.07% | 0.20% | 0.10% | < 0.1% |
In this hypothetical analysis, Batch B would be rejected due to its lower overall purity and significantly higher concentration of cyclic siloxane D5.
Part 2: Structural Integrity via Spectroscopic Analysis
Expertise & Causality: While GC-MS confirms purity, it does not exhaustively confirm the chemical structure. Spectroscopic techniques like Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy provide detailed information about the molecular structure and the presence of specific chemical bonds.[12][13] For siloxanes, ²⁹Si NMR is exceptionally powerful as it directly probes the silicon-oxygen backbone, providing a unique fingerprint of the molecule's core structure.[14][15] FTIR serves as a rapid and cost-effective method to verify the presence of key functional groups, such as the Si-O-Si and C-O linkages.[16][17][18]
Experimental Protocol: Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 20-30 mg of the siloxane sample in 0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a standard 5 mm NMR tube.
-
Instrumental Conditions (¹H, ¹³C, and ²⁹Si NMR):
-
Spectrometer: Bruker Avance 400 MHz or equivalent.
-
¹H NMR: Acquire spectra to observe and integrate the signals corresponding to the ethoxy (-OCH₂CH₃) and methyl (-Si(CH₃)₂) protons. The ratio of these integrals should be consistent with the molecular structure (10H for ethoxy vs. 18H for methyl).
-
¹³C NMR: Acquire spectra to confirm the number and type of carbon environments.
-
²⁹Si NMR: This is a critical analysis. Acquire spectra to confirm the presence and chemical environment of the three silicon atoms in the trisiloxane chain.[15] The spectrum should show distinct peaks for the terminal and central silicon atoms, and their chemical shifts should match a reference standard.
-
-
Data Interpretation: Compare the chemical shifts, splitting patterns, and signal integrations of the sample batch to a certified reference standard. Any deviation may indicate structural isomers, incorrect functionalization, or significant impurities.
Experimental Protocol: Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation: Place a single drop of the neat liquid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Instrumental Conditions:
-
Spectrometer: PerkinElmer Spectrum Two or equivalent with an ATR accessory.
-
Scan Range: 4000 - 650 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Scans: Average of 16 scans.
-
-
Data Interpretation: The primary goal is to confirm the presence of characteristic absorption bands.
-
~1130-1000 cm⁻¹: A very strong, broad band characteristic of the Si-O-Si asymmetric stretch.[18]
-
~1260 cm⁻¹: A sharp band from the Si-CH₃ symmetric deformation.
-
~1110-1000 cm⁻¹: Strong bands associated with the Si-O-C of the ethoxy groups, which will overlap with the main Si-O-Si band.[18]
-
~2975-2850 cm⁻¹: C-H stretching from the methyl and ethoxy groups. A comparison of the batch spectrum to a reference standard should show no significant shifts or the appearance of unexpected peaks (e.g., a broad -OH band around 3300 cm⁻¹ which would indicate hydrolysis).
-
Part 3: Physical and Bulk Property Analysis
Expertise & Causality: Variations in the manufacturing process can lead to differences in molecular weight distribution or the presence of oligomeric impurities, which may not be fully resolved by GC-MS but can significantly impact the material's bulk physical properties.[3] Viscosity is a particularly sensitive indicator of such changes.[19][20] Measuring fundamental properties like viscosity and density provides a macroscopic check on the material's consistency, which is crucial for applications where flow behavior and precise dosing are required.
Experimental Protocol: Viscosity and Density Measurement
Caption: Workflow for consistent measurement of physical properties.
-
Temperature Control: All physical measurements must be performed at a strictly controlled temperature (e.g., 25.0 ± 0.1 °C), as both viscosity and density are temperature-dependent.
-
Viscosity Measurement:
-
Density Measurement:
-
Use a calibrated digital density meter or a gravimetric method with a pycnometer for high accuracy.
-
Ensure the sample is free of air bubbles before measurement.
-
-
Data Interpretation: Compare the measured values against the Certificate of Analysis of a reference batch and the established specifications.
Data Presentation: Comparative Physical Properties
| Parameter | Batch A | Batch B | Batch C | Specification |
| Viscosity @ 25°C (cSt) | 1.52 | 1.89 | 1.55 | 1.50 ± 0.10 |
| Density @ 25°C (g/cm³) | 0.885 | 0.886 | 0.884 | 0.885 ± 0.005 |
In this example, the viscosity of Batch B is significantly out of specification, suggesting a potential difference in its oligomeric content or molecular weight distribution, even if its purity by GC appears acceptable.
Conclusion: A Framework for Confidence
Assessing the batch-to-batch variation of 1,5-Diethoxy-1,1,3,3,5,5-hexamethyltrisiloxane requires a diligent and multi-faceted analytical approach. Relying on a single technique provides an incomplete picture and introduces unacceptable risk. By systematically integrating chromatographic purity analysis (GC-MS), spectroscopic structural verification (NMR, FTIR), and macroscopic physical testing (viscosity, density), researchers and developers can build a comprehensive and trustworthy quality profile for each batch. This rigorous, self-validating framework ensures that the starting materials are consistent and reliable, which is the essential first step toward reproducible and successful scientific outcomes.
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Title: A SUMMARY OF AVAILABLE ANALYTICAL METHODS FOR THE DETERMINATION OF SILOXANES IN BIOGAS Source: Eurofins Scientific URL: [Link]
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Title: QUANTIFICATION OF RESIDUAL AMOUNTS OF CYCLIC VOLATILE METHYL SILOXANES IN SILICONE FLUIDS Source: Silicones Europe URL: [Link]
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- 3. Direct Human Contact with Siloxanes (Silicones) – Safety or Risk Part 1. Characteristics of Siloxanes (Silicones) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Methods for the Preparation of Modified Polyorganosiloxanes (A Review) – Oriental Journal of Chemistry [orientjchem.org]
- 5. Frontiers | Simultaneous determination of 11 kinds of siloxanes in drinking water and source water using solid-phase microextraction combined with gas chromatography-mass spectrometry [frontiersin.org]
- 6. shimadzu.com [shimadzu.com]
- 7. eurofinsus.com [eurofinsus.com]
- 8. Access Water | Determination of Siloxanes and other Volatile Silicon Compounds in Biogas... [accesswater.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. silicones.eu [silicones.eu]
- 11. New analytical methods quantify siloxanes in silicone products - Silicones Europe [silicones.eu]
- 12. tus.elsevierpure.com [tus.elsevierpure.com]
- 13. researchgate.net [researchgate.net]
- 14. High resolution solid-state 29Si NMR spectroscopy of silicone gels used to fill breast prostheses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. magritek.com [magritek.com]
- 16. Development of on-line FTIR spectroscopy for siloxane detection in biogas to enhance carbon contactor management - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. twintek.com [twintek.com]
- 18. gelest.com [gelest.com]
- 19. azom.com [azom.com]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Rheological properties of vinyl polysiloxane impression pastes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
Navigating the Synthesis of 1,5-Diethoxy-1,1,3,3,5,5-hexamethyltrisiloxane: A Guide to Theoretical vs. Experimental Yields
For Researchers, Scientists, and Drug Development Professionals
The synthesis of well-defined organosilicon compounds is a cornerstone of advanced materials science and pharmaceutical development. Among these, 1,5-Diethoxy-1,1,3,3,5,5-hexamethyltrisiloxane stands out for its potential applications. A critical aspect of any synthetic procedure is the yield, a measure of the reaction's efficiency. This guide provides a comprehensive comparison between the theoretical and expected experimental yields for the synthesis of this target molecule, offering insights into the underlying chemical principles and practical considerations that influence the outcome.
Theoretical Yield: The Idealized Maximum
The theoretical yield represents the maximum possible amount of product that can be formed from the given amounts of reactants, assuming the reaction goes to completion with no side reactions or losses. The calculation is based on the stoichiometry of the balanced chemical equation.
A plausible and common route to synthesize 1,5-Diethoxy-1,1,3,3,5,5-hexamethyltrisiloxane involves the reaction of 1,5-dichloro-1,1,3,3,5,5-hexamethyltrisiloxane with ethanol in the presence of a base to neutralize the HCl byproduct.
The balanced chemical equation is as follows:
ClSi(CH₃)₂OSi(CH₃)₂OSi(CH₃)₂Cl + 2 CH₃CH₂OH → CH₃CH₂OSi(CH₃)₂OSi(CH₃)₂OSi(CH₃)₂OCH₂CH₃ + 2 HCl
To calculate the theoretical yield, one must first determine the limiting reactant. This is the reactant that will be completely consumed first, thereby limiting the amount of product that can be formed.
Molecular Weights of Key Compounds:
| Compound | Molecular Formula | Molecular Weight ( g/mol ) |
| 1,5-dichloro-1,1,3,3,5,5-hexamethyltrisiloxane | C₆H₁₈Cl₂O₂Si₃ | 277.36 |
| Ethanol | C₂H₅OH | 46.07 |
| 1,5-Diethoxy-1,1,3,3,5,5-hexamethyltrisiloxane | C₁₀H₂₈O₄Si₃ | 296.58[1] |
Calculation Steps:
-
Calculate the moles of each reactant:
-
Moles of 1,5-dichloro-1,1,3,3,5,5-hexamethyltrisiloxane = (mass in grams) / 277.36 g/mol
-
Moles of ethanol = (mass in grams) / 46.07 g/mol
-
-
Determine the limiting reactant: Based on the 1:2 stoichiometric ratio, for every mole of the dichlorotrisiloxane, two moles of ethanol are required. By comparing the mole ratio of the reactants to the stoichiometric ratio, the limiting reactant can be identified.
-
Calculate the theoretical yield in moles: The moles of the limiting reactant will determine the moles of the product formed, based on the stoichiometry of the reaction.
-
Calculate the theoretical yield in grams:
-
Theoretical yield (grams) = (moles of product) x 296.58 g/mol
-
Experimental Yield: The Practical Reality
The experimental yield is the actual amount of product obtained after the synthesis and purification processes are complete. It is rare for the experimental yield to equal the theoretical yield. A multitude of factors can lead to a lower experimental yield.
Based on these examples of related siloxane syntheses, a realistic experimental yield for the ethoxylation of 1,5-dichloro-1,1,3,3,5,5-hexamethyltrisiloxane would likely fall in the range of 70-85% .
Factors Influencing Experimental Yield
Understanding the discrepancy between theoretical and experimental yields is crucial for process optimization. The following factors are key considerations:
-
Purity of Reactants: The presence of impurities in the starting materials, particularly in the 1,5-dichloro-1,1,3,3,5,5-hexamethyltrisiloxane and ethanol, can lead to unwanted side reactions, reducing the formation of the desired product.
-
Reaction Conditions:
-
Temperature: The reaction temperature needs to be carefully controlled. Insufficient temperature may lead to a slow reaction rate, while excessive temperature could promote side reactions such as the self-condensation of ethanol or cleavage of siloxane bonds.
-
Reaction Time: An optimal reaction time is necessary to ensure the reaction proceeds to completion without the degradation of the product.
-
Stoichiometry of Reactants: While the theoretical calculation is based on a precise stoichiometric ratio, in practice, a slight excess of one reactant, typically the less expensive or more easily removed one (in this case, ethanol), may be used to drive the reaction to completion.
-
-
Efficiency of the Base: The choice and efficiency of the base used to neutralize the HCl byproduct are critical. An inefficient or sterically hindered base may not effectively scavenge the acid, which can catalyze side reactions.
-
Work-up and Purification: Significant product loss can occur during the work-up and purification steps. This includes losses during transfers, extractions, washing, drying, and distillation. The efficiency of the distillation process in separating the final product from unreacted starting materials and byproducts is a major determinant of the final isolated yield.
-
Side Reactions: The primary competing reaction is the hydrolysis of the starting material or the product if any moisture is present in the reaction system. This would lead to the formation of silanols, which can then undergo self-condensation to form longer siloxane chains or cyclic species.
Experimental Protocol: A Generalized Procedure
While a specific, peer-reviewed protocol for this exact synthesis is not available, a general procedure for the alcoholysis of a chlorosilane can be outlined as follows. This protocol is for illustrative purposes and would require optimization.
Materials:
-
1,5-dichloro-1,1,3,3,5,5-hexamethyltrisiloxane
-
Anhydrous ethanol
-
A suitable non-reactive solvent (e.g., toluene, diethyl ether)
-
A base (e.g., pyridine, triethylamine)
-
Anhydrous sodium sulfate or magnesium sulfate (for drying)
Procedure:
-
A reaction flask equipped with a magnetic stirrer, a dropping funnel, and a condenser with a drying tube is charged with a solution of 1,5-dichloro-1,1,3,3,5,5-hexamethyltrisiloxane in the chosen anhydrous solvent.
-
The base is added to the flask.
-
A solution of anhydrous ethanol in the same solvent is added dropwise from the dropping funnel to the stirred solution at a controlled temperature (e.g., 0-5 °C to manage the exothermicity of the reaction).
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for a specified period to ensure the reaction goes to completion.
-
The resulting mixture, containing the precipitated salt of the base and HCl, is filtered.
-
The filtrate is washed with water to remove any remaining salt and base.
-
The organic layer is separated and dried over an anhydrous drying agent.
-
The solvent is removed under reduced pressure using a rotary evaporator.
-
The crude product is purified by fractional distillation under reduced pressure to obtain the pure 1,5-Diethoxy-1,1,3,3,5,5-hexamethyltrisiloxane.
Visualization of the Synthesis Workflow
The following diagram illustrates the key steps in the synthesis and purification of 1,5-Diethoxy-1,1,3,3,5,5-hexamethyltrisiloxane.
Caption: A workflow diagram illustrating the synthesis and purification of 1,5-Diethoxy-1,1,3,3,5,5-hexamethyltrisiloxane.
Conclusion
In the synthesis of 1,5-Diethoxy-1,1,3,3,5,5-hexamethyltrisiloxane, a noticeable difference between the theoretical and experimental yields is to be expected. While the theoretical yield provides an essential benchmark based on stoichiometry, the experimental yield is invariably lower due to practical limitations such as reactant purity, side reactions, and losses during work-up and purification. Based on analogous reactions in siloxane chemistry, a well-optimized experimental procedure could realistically achieve a yield in the range of 70-85%. For researchers and professionals in drug development and materials science, a thorough understanding of the factors that diminish the experimental yield is paramount for developing efficient, scalable, and cost-effective synthetic processes.
References
-
Talalaeva, E. V., et al. (2021). Synthesis of 1,1,3,3,5,5-Hexamethyl-7,7-diorganocyclotetrasiloxanes and Its Copolymers. Polymers, 14(1), 28. [Link]
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 14250037, 1,5-Diethoxy-1,1,3,3,5,5-hexamethyltrisiloxane". PubChem, [Link].
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- 2. US6323356B1 - Process for the preparation of alkoxysilanes - Google Patents [patents.google.com]
- 3. 1,1,3,3,5,5-HEXAMETHYLTRISILOXANE synthesis - chemicalbook [chemicalbook.com]
- 4. Synthesis of 1,1,3,3,5,5-Hexamethyl-7,7-diorganocyclotetrasiloxanes and Its Copolymers - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Analysis of 1,5-Diethoxy-1,1,3,3,5,5-hexamethyltrisiloxane
To: Researchers, Scientists, and Drug Development Professionals From: A Senior Application Scientist Subject: Comparative Analysis of Peer-Reviewed Methods for 1,5-Diethoxy-1,1,3,3,5,5-hexamethyltrisiloxane
This guide provides an in-depth comparison of robust, peer-reviewed analytical methodologies for the characterization of 1,5-Diethoxy-1,1,3,3,5,5-hexamethyltrisiloxane. As a short-chain functionalized siloxane, this compound's purity and structural integrity are critical for its application, necessitating precise and reliable analytical oversight.
While methods targeting this exact molecule are not prolific in peer-reviewed literature, the principles for analyzing volatile and functionalized siloxanes are well-established. This guide adapts and compares two gold-standard techniques: Gas Chromatography with Flame Ionization Detection (GC-FID) for purity and quantification, and Quantitative Nuclear Magnetic Resonance Spectroscopy (qNMR) for orthogonal quantification and structural verification.
Our discussion will focus on the causality behind methodological choices, providing you with not just protocols, but a framework for developing and validating robust analytical systems for this and similar organosilicon compounds.
Method 1: Gas Chromatography-Flame Ionization Detection (GC-FID) for Purity and Quantification
GC-FID is the quintessential technique for assessing the purity of volatile to semi-volatile organic compounds. Its strength lies in its high resolution, robustness, and the near-universal response of the Flame Ionization Detector to carbon-containing analytes, making it ideal for purity determinations by area percent.
Principle of the Method: The core principle involves volatilizing the sample and separating its components based on their boiling points and interactions with a stationary phase within a capillary column. The FID then combusts the eluting compounds in a hydrogen-air flame, generating ions that produce a measurable current proportional to the mass of carbon eluting per unit of time. For purity analysis, the assumption is that all components have a similar response factor, allowing the relative peak area to represent the relative concentration.
Experimental Workflow: GC-FID
Caption: Workflow for GC-FID analysis of siloxanes.
Detailed Protocol: GC-FID Purity Assay
This protocol is adapted from established methods for analyzing cyclic volatile methyl siloxanes (cVMS) and is suitable for determining the purity of 1,5-Diethoxy-1,1,3,3,5,5-hexamethyltrisiloxane.[1][2]
-
Solvent and Internal Standard (IS) Preparation:
-
Prepare a stock solution of a suitable internal standard (e.g., n-dodecane) at approximately 1 mg/mL in a high-purity solvent like acetone or hexane. The choice of IS is critical; it should not co-elute with the main analyte or any expected impurities and should be structurally dissimilar enough to be easily resolved.[1]
-
-
Sample Preparation:
-
Accurately weigh approximately 100 mg of the 1,5-Diethoxy-1,1,3,3,5,5-hexamethyltrisiloxane sample into a 10 mL volumetric flask.
-
Add 1.0 mL of the internal standard stock solution.
-
Dilute to the mark with the chosen solvent. This extraction with a solvent effectively isolates the GC-elutable siloxanes from any non-volatile components.[1][3]
-
Vortex thoroughly and transfer an aliquot to a 2 mL autosampler vial.
-
-
Instrumental Conditions:
-
Gas Chromatograph: Agilent Intuvo 9000 GC or equivalent.[4]
-
Detector: Flame Ionization Detector (FID).
-
Column: A non-polar column such as a DB-1 or SPB-Octyl is recommended for good separation of siloxanes from other hydrocarbons.[5] (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium or Hydrogen at a constant flow of 1.0 mL/min.[6]
-
Injector: 250°C, Split mode (e.g., 50:1).
-
Oven Program: Start at 40°C (hold for 2 min), ramp at 10°C/min to 250°C (hold for 5 min). This program ensures the elution of both volatile impurities and the main analyte.
-
Detector Temperature: 300°C.
-
Injection Volume: 1 µL.
-
-
Data Analysis:
-
For purity, calculate the area percent of the main peak relative to the total area of all integrated peaks.
-
For quantification, generate a calibration curve using standards of known concentration versus the internal standard.
-
Method 2: Quantitative ¹H NMR (qNMR) for Purity and Structural Verification
Quantitative NMR (qNMR) is a powerful primary analytical method that provides both structural information and direct quantification without the need for a chemically identical reference standard for the analyte itself. It relies on the principle that the integrated signal area in an NMR spectrum is directly proportional to the number of nuclei contributing to that signal.
Principle of the Method: A sample is dissolved in a deuterated solvent along with a known amount of an internal calibration standard of high purity. The ¹H NMR spectrum is then acquired under conditions that ensure a quantitative response (e.g., long relaxation delays). By comparing the integral of a specific resonance from the analyte to the integral of a resonance from the known standard, the precise concentration or purity of the analyte can be calculated.
Experimental Workflow: qNMR
Caption: Workflow for qNMR analysis of siloxanes.
Detailed Protocol: ¹H qNMR Purity Assay
This protocol is based on established principles of qNMR for the analysis of organosilicon compounds and other materials.[7]
-
Internal Standard Selection and Preparation:
-
Choose a high-purity (>99.9%) internal standard with sharp resonances that do not overlap with the analyte signals. Maleic acid or dimethyl sulfone are common choices.
-
The standard should be accurately weighed.
-
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the 1,5-Diethoxy-1,1,3,3,5,5-hexamethyltrisiloxane sample directly into a vial.
-
Accurately weigh a similar mass of the internal standard (e.g., maleic acid) into the same vial.
-
Dissolve the mixture in a precise volume (e.g., 0.7 mL) of a deuterated solvent (e.g., Chloroform-d, CDCl₃).
-
Vortex until fully dissolved and transfer the solution to a 5 mm NMR tube.
-
-
Instrumental Conditions:
-
Spectrometer: Bruker 400 MHz NMR spectrometer or equivalent.[8]
-
Pulse Program: A standard 90° pulse experiment.
-
Relaxation Delay (d1): This is the most critical parameter. It should be set to at least 5 times the longest spin-lattice relaxation time (T₁) of any peak of interest (both analyte and standard).[7] A delay of 30-60 seconds is often sufficient for siloxanes and typical standards.
-
Number of Scans: 16 to 64, depending on the concentration, to achieve an adequate signal-to-noise ratio.
-
-
Data Analysis:
-
Carefully phase and baseline correct the spectrum.
-
Integrate a well-resolved signal from the analyte (e.g., the -OCH₂- methylene protons of the ethoxy group) and a signal from the internal standard.
-
Calculate the purity using the following equation: Purity (%) = (Ianalyte / Istd) * (Nstd / Nanalyte) * (MWanalyte / MWstd) * (mstd / manalyte) * Puritystd Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
Puritystd = Purity of the internal standard
-
-
Head-to-Head Comparison of Analytical Methods
| Feature | GC-FID | Quantitative ¹H NMR (qNMR) |
| Principle | Chromatographic separation followed by flame ionization detection. | Nuclear magnetic resonance signal intensity proportional to molar concentration. |
| Primary Use | Purity assessment, detection of volatile impurities, routine QC. | Absolute quantification, structural confirmation, purity certification. |
| Selectivity | High, based on chromatographic retention time. Susceptible to co-elution.[9] | Very high, based on unique chemical shifts of nuclei. |
| Sensitivity | High (ppm to low ppb levels). | Moderate (typically requires mg of sample). |
| Quantification | Relative (Area %) or external/internal standard calibration required. | Absolute (Primary method), requires high-purity internal standard. |
| Sample Throughput | High (typically 15-30 min per sample). | Lower (requires longer acquisition times for quantitative results). |
| Structural Info | None (retention time is not a definitive identifier). | Rich structural information, confirming molecular identity. |
| Development Cost | Lower initial instrument cost, readily available. | Higher initial instrument cost and maintenance. |
| Key Advantage | Excellent for detecting trace volatile or semi-volatile impurities. | Provides simultaneous structural and quantitative data; non-destructive. |
| Key Limitation | Potential for on-column degradation of thermally labile compounds.[1] | Lower sensitivity; requires careful parameter optimization (T₁ relaxation).[7] |
Conclusion and Recommendations
For the comprehensive analysis of 1,5-Diethoxy-1,1,3,3,5,5-hexamethyltrisiloxane , a dual-method approach provides the most robust and self-validating system.
-
GC-FID should be employed as the primary tool for routine quality control, purity checks, and screening for volatile organic impurities. Its high throughput and sensitivity are ideal for a manufacturing or process development environment. Methods published by organizations like Silicones Europe provide a strong foundation for validating such procedures for various siloxane fluids.[10][11]
-
Quantitative ¹H NMR serves as an essential, orthogonal method. It is the preferred technique for certifying reference materials, confirming the structure of the primary component, and providing an independent, highly accurate purity value that is not susceptible to the same biases as chromatographic methods. Its ability to quantify without a specific analyte standard makes it invaluable in early-stage development.
By integrating both GC-FID and qNMR into your analytical workflow, you establish a system of checks and balances that ensures the highest level of confidence in the identity, purity, and quality of your material, aligning with the rigorous standards of both research and drug development.
References
-
Quantitative Analysis of Microstructure in Polysiloxanes Using High Resolution Si NMR Spectroscopy: Investigation of Lot Variabi. (n.d.). OSTI.GOV. Retrieved from [Link]
-
Analysis of Siloxane Content in Commercial Shampoos: An Undergraduate qNMR Laboratory Experiment. (2022). Journal of Chemical Education, ACS Publications. Retrieved from [Link]
-
Quantitative analysis of the 29 Si NMR peaks. (n.d.). ResearchGate. Retrieved from [Link]
-
New analytical methods quantify siloxanes in silicone products. (2019). Silicones Europe. Retrieved from [Link]
-
An ex vivo headspace gas chromatography-mass spectrometry method for the determination of short-chain siloxanes in silicon oil tamponades used in ophthalmic surgery. (2024). PubMed. Retrieved from [Link]
-
NEW ANALYTICAL METHODS QUANTIFY SILOXANES IN SILICONE PRODUCTS. (n.d.). Cefic. Retrieved from [Link]
-
Simultaneous determination of 11 kinds of siloxanes in drinking water and source water using solid-phase microextraction combined with gas chromatography-mass spectrometry. (2022). Frontiers. Retrieved from [Link]
-
QUANTIFICATION OF RESIDUAL AMOUNTS OF CYCLIC VOLATILE METHYL SILOXANES IN SILICONE FLUIDS. (n.d.). Cefic. Retrieved from [Link]
-
A SUMMARY OF AVAILABLE ANALYTICAL METHODS FOR THE DETERMINATION OF SILOXANES IN BIOGAS. (n.d.). Eurofins. Retrieved from [Link]
-
A practical gas chromatography flame ionization detection method for the determination of octamethylcyclotetrasiloxane, decamethylcyclopentasiloxane, and dodecamethylcyclohexasiloxane in silicone emulsions. (2015). PubMed. Retrieved from [Link]
-
CHEMICAL PURITY ANALYSIS - Technology Advantage: Agilent Intuvo 9000 GC with FID. (2016). Agilent Technologies. Retrieved from [Link]
-
Analysis of Siloxanes in Hydrocarbon Mixtures Using Comprehensive Two-Dimensional Gas Chromatography. (2014). Kettering University. Retrieved from [Link]
-
QUANTIFICATION OF RESIDUAL AMOUNTS OF CYCLIC VOLATILE METHYL SILOXANES IN SILICONE FLUIDS. (n.d.). Cefic. Retrieved from [Link]
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- 2. A practical gas chromatography flame ionization detection method for the determination of octamethylcyclotetrasiloxane, decamethylcyclopentasiloxane, and dodecamethylcyclohexasiloxane in silicone emulsions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. silicones.eu [silicones.eu]
- 4. agilent.com [agilent.com]
- 5. researchprofiles.kettering.edu [researchprofiles.kettering.edu]
- 6. Frontiers | Simultaneous determination of 11 kinds of siloxanes in drinking water and source water using solid-phase microextraction combined with gas chromatography-mass spectrometry [frontiersin.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. osti.gov [osti.gov]
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- 10. New analytical methods quantify siloxanes in silicone products - Silicones Europe [silicones.eu]
- 11. silicones.eu [silicones.eu]
Safety Operating Guide
Safeguarding Your Laboratory: A Comprehensive Guide to the Proper Disposal of 1,5-Diethoxy-1,1,3,3,5,5-hexamethyltrisiloxane
For researchers and scientists at the forefront of drug development, the responsible management of chemical reagents is paramount. This guide provides an in-depth, procedural framework for the safe and compliant disposal of 1,5-Diethoxy-1,1,3,3,5,5-hexamethyltrisiloxane (CAS No. 17928-13-1), a compound frequently utilized in specialized synthesis. Adherence to these protocols is essential for ensuring laboratory safety, protecting the environment, and maintaining regulatory compliance.
Understanding the Compound: Hazards and Characteristics
1,5-Diethoxy-1,1,3,3,5,5-hexamethyltrisiloxane is an alkoxysilane, a class of organosilicon compounds that exhibit reactivity towards water. A comprehensive understanding of its properties is the foundation of safe handling and disposal.
Key Hazard Profile:
| Property | Value/Classification | Source |
| Physical State | Liquid | [1] |
| Flash Point | >65°C | [1] |
| GHS Pictogram | GHS07: Harmful/Irritant | [1] |
| Primary Hazard | Flammable Liquid | [2][3] |
| Reactivity | Reacts with water (hydrolysis) | [4][5] |
The presence of ethoxy groups on the silicon atoms confers a reactivity towards water, a process known as hydrolysis.[4][5] This reaction is central to the recommended disposal procedure.
The Disposal Workflow: A Step-by-Step Approach
The recommended disposal method for 1,5-Diethoxy-1,1,3,3,5,5-hexamethyltrisiloxane is a controlled hydrolysis to convert it into less reactive and less hazardous materials, followed by appropriate disposal of the resulting mixture. This process mitigates the reactivity and flammability of the original compound.
Figure 1: A logical workflow for the safe disposal of 1,5-Diethoxy-1,1,3,3,5,5-hexamethyltrisiloxane.
Experimental Protocol: Controlled Hydrolysis for Laboratory-Scale Disposal
This protocol is designed for the safe and effective neutralization of small quantities of 1,5-Diethoxy-1,1,3,3,5,5-hexamethyltrisiloxane typically found in a research setting.
Materials:
-
Waste 1,5-Diethoxy-1,1,3,3,5,5-hexamethyltrisiloxane
-
Deionized water
-
Stir bar and magnetic stir plate
-
Beaker or flask of appropriate size (at least 4 times the volume of the final mixture)
-
Fume hood
-
Personal Protective Equipment (PPE): Safety goggles, chemical-resistant gloves (nitrile is acceptable for short-term use, but should be changed promptly if contact occurs), and a lab coat.[6]
Procedure:
-
Preparation: Conduct the entire procedure in a certified chemical fume hood to ensure adequate ventilation.[6] Ensure that an eyewash station and safety shower are readily accessible.
-
Water Addition: In the beaker or flask, place a volume of deionized water that is at least a stoichiometric excess to the amount of alkoxysilane to be treated. A general guideline is to use at least 2 to 6 moles of water per mole of alkoxysilane.[4] For practical laboratory purposes, a 10-fold excess by volume of water is a safe starting point.
-
Initiate Stirring: Place the stir bar in the water and begin stirring at a moderate speed to create a vortex.
-
Slow Addition of Alkoxysilane: Slowly and carefully add the waste 1,5-Diethoxy-1,1,3,3,5,5-hexamethyltrisiloxane to the stirring water. The hydrolysis reaction can be exothermic, so slow addition is crucial to control the temperature.
-
Observation and Reaction Time: The hydrolysis of alkoxysilanes is catalyzed by both acidic and basic conditions.[7] With neutral water, the reaction may be slower. Observe the mixture for any signs of reaction, such as a temperature increase or the formation of a second phase. Allow the mixture to stir for several hours, or until the reaction appears complete (e.g., the oily siloxane layer is no longer visible). To facilitate the reaction, a small amount of a weak acid (like acetic acid) or a weak base can be added as a catalyst, though for disposal purposes, hydrolysis with water alone is often sufficient and introduces fewer additional chemicals to the waste stream.
-
Verification of Complete Hydrolysis: While sophisticated analytical methods like NMR spectroscopy can confirm complete hydrolysis, a practical approach for a disposal procedure is to ensure the mixture is homogenous and no longer exhibits the characteristics of the original material.[5] A simple test is to check the pH of the aqueous phase; a stable pH suggests the reaction has ceased.
-
Waste Collection: The resulting mixture will contain water, ethanol (a byproduct of the hydrolysis), and siloxanols, which will condense to form larger polysiloxane oligomers or polymers.[4][8] This entire mixture should be collected in a designated hazardous waste container.
Final Disposal and Regulatory Compliance
The treated waste must be disposed of in accordance with all local, state, and federal regulations.
Waste Characterization:
-
Original Compound: Unused or untreated 1,5-Diethoxy-1,1,3,3,5,5-hexamethyltrisiloxane should be considered a flammable liquid. Under the Resource Conservation and Recovery Act (RCRA), it would likely be classified with the EPA hazardous waste code D001 for ignitability .[9][10]
-
Treated Waste: The hydrolyzed mixture contains ethanol, which is also a flammable liquid.[6][8] Therefore, the final waste mixture is also likely to be classified as D001 hazardous waste for ignitability , depending on the final concentration of ethanol. It is the responsibility of the waste generator to properly characterize the waste.
Disposal Procedure for Treated Waste:
-
Containerization: Collect the treated waste in a clearly labeled hazardous waste container. The label must include the words "Hazardous Waste," the composition of the waste (e.g., "Water, Ethanol, and Polysiloxane Mixture"), and the associated hazards (e.g., "Flammable Liquid").
-
Storage: Store the waste container in a designated satellite accumulation area or central hazardous waste storage area, in accordance with your institution's policies. Ensure the container is kept closed except when adding waste.
-
Final Disposal: Arrange for pickup and disposal by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor. Do not pour the treated or untreated chemical down the drain.[6]
Conclusion: A Commitment to Safety and Responsibility
The proper disposal of 1,5-Diethoxy-1,1,3,3,5,5-hexamethyltrisiloxane is a critical aspect of laboratory safety and environmental stewardship. By understanding the chemical's properties and adhering to a controlled hydrolysis protocol, researchers can effectively neutralize its reactivity and flammability, paving the way for compliant disposal. This guide provides a robust framework for this process, empowering scientists to manage their chemical waste with confidence and integrity.
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Hazardous Waste Experts. (2020, May 2). How Flammable Liquids are Categorized. Retrieved from [Link]
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Hazardous Waste Experts. (2022, September 26). How are flammable liquids categorized?. Retrieved from [Link]
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A Senior Application Scientist's Guide to Handling 1,5-Diethoxy-1,1,3,3,5,5-hexamethyltrisiloxane
A Note on Scientific Diligence: This guide is predicated on a comprehensive review of available safety literature. For 1,5-Diethoxy-1,1,3,3,5,5-hexamethyltrisiloxane (CAS No. 17928-13-1), it is crucial to note that specific, publicly available hazard classifications under the Globally Harmonized System (GHS) are limited[1][2]. Consequently, the following protocols are built upon a conservative approach, integrating general best practices for handling organosilicon compounds and data from structurally analogous siloxanes[3]. This ensures a robust margin of safety in your laboratory operations. The supplier's Safety Data Sheet (SDS) should always be consulted as the primary source of information upon receipt of the chemical.
Pre-Operational Hazard Analysis: Understanding the Compound
1,5-Diethoxy-1,1,3,3,5,5-hexamethyltrisiloxane is a siloxane-based compound valued for its thermal stability and hydrophobic properties[1]. While specific toxicity data is not extensively documented, the fundamental structure—a siloxane backbone with reactive ethoxy groups—necessitates careful handling. The primary risks associated with similar organosilicon compounds involve potential skin and eye irritation, and risks associated with inhalation, particularly in aerosolized form or at elevated temperatures[3][4].
One commercially available source indicates a flash point of 83.5°C, suggesting it is a combustible liquid but not highly flammable under standard laboratory conditions[1]. However, related, non-ethoxylated siloxanes are classified as highly flammable liquids[4][5][6]. This discrepancy underscores the importance of treating the compound with caution, particularly around ignition sources.
Essential Personal Protective Equipment (PPE): A Multi-Layered Defense
The selection of PPE is not merely a checklist; it is a dynamic risk mitigation strategy. The causality behind each selection is to create a barrier against the primary routes of exposure: dermal, ocular, and respiratory.
| Protection Type | Specification | Rationale & Field Insights |
| Hand Protection | Nitrile or Neoprene Gloves | Organosilicon compounds can vary in their interaction with glove materials. Nitrile and neoprene offer broad chemical resistance suitable for incidental contact. Causality: These materials are selected to prevent direct skin contact, which can lead to irritation or potential absorption[4]. Always inspect gloves for integrity before use and practice proper removal techniques to avoid contaminating your skin[7]. |
| Eye & Face Protection | ANSI Z87.1-rated Chemical Safety Goggles | A splash of even a seemingly benign liquid can cause serious eye injury. Causality: Chemical goggles provide a 360-degree seal around the eyes, offering superior protection against splashes, unlike safety glasses. For larger volume transfers (>1L), the addition of a full-face shield over the goggles is a field-proven best practice[5]. |
| Skin & Body Protection | Chemical-resistant Lab Coat (fully buttoned) & Closed-toe Shoes | Standard cotton lab coats may absorb chemical splashes. Causality: A chemical-resistant coat (e.g., coated polypropylene) provides a liquid-repellent barrier. This, combined with full-length pants and closed-toe shoes, minimizes the potential for accidental skin exposure during spills or splashes. |
| Respiratory Protection | Use in a well-ventilated area is mandatory. A NIOSH-approved respirator may be required based on risk assessment. | Causality: Working in a certified chemical fume hood is the primary engineering control to prevent inhalation of vapors, which may be more prevalent at elevated temperatures or if the material is aerosolized[3]. If a fume hood is not available or if the procedure has a high potential for generating aerosols, a risk assessment must be performed to determine if a respirator (e.g., an air-purifying respirator with organic vapor cartridges) is necessary[3][4]. |
Operational Protocol: A Step-by-Step Workflow for Safe Handling
This protocol is designed as a self-validating system, where each step logically follows the last to ensure containment and safety from initial handling to final disposal.
Workflow for Handling 1,5-Diethoxy-1,1,3,3,5,5-hexamethyltrisiloxane
Caption: Safe Handling Workflow for Organosilicon Compounds.
Step-by-Step Methodology:
-
Preparation and Precaution:
-
Verify Ventilation: Before handling, ensure your chemical fume hood has a current certification and is functioning correctly. The airflow will prevent vapor accumulation[3].
-
Assemble PPE: Don the appropriate PPE as outlined in the table above. This is your first and most critical line of defense[3].
-
Prepare for Spills: Have a spill kit rated for chemical spills readily accessible. This should include an absorbent material like vermiculite or sand.
-
-
Handling and Transfer:
-
Grounding: For transfers of significant quantities where static discharge could be a risk (especially given the flammability of related compounds), ensure containers are properly grounded[4][8].
-
Controlled Dispensing: Use tools such as a pipette or a funnel for liquid transfers to minimize splashing. Pour slowly and carefully[3].
-
Maintain Containment: Keep the primary container sealed when not in use. This minimizes vaporization and reduces the risk of spills.
-
-
Post-Handling and Waste Disposal:
-
Decontamination: Wipe down the work area with an appropriate solvent to remove any residual contamination.
-
Waste Management: Collect all waste material, including contaminated gloves and wipes, in a clearly labeled, sealed container. This waste must be disposed of in accordance with your institution's hazardous waste protocols. Do not mix with other waste streams unless explicitly permitted.
-
Safe Doffing of PPE: Remove PPE in a manner that avoids contaminating your skin or clothing. Gloves should be removed last using a peel-off technique[7].
-
Hygiene: Wash hands thoroughly with soap and water after the procedure is complete[7].
-
By systematically following this guide, you build a culture of safety and integrity in your research. These protocols are designed not as restrictions, but as enabling frameworks for conducting rigorous and reproducible science without compromising personal or environmental safety.
References
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Sylicglobal Textile Auxiliaries Supplier. (2023, November 14). Precautions For Safe Use Of Organosilicon. [Link]
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Changfu Chemical. Organosilicon Compounds: Everything You Need to Know. [Link]
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Dobrev, I. D., & Dobreva, M. G. (2016). Direct Human Contact with Siloxanes (Silicones) – Safety or Risk Part 1. Characteristics of Siloxanes (Silicones). PMC. [Link]
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National Center for Biotechnology Information. (n.d.). 1,5-Diethoxy-1,1,3,3,5,5-hexamethyltrisiloxane. PubChem Compound Database. [Link]
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Silicones Environmental, Health and Safety Center. (2016, July). Materials Handling Guide: Hydrogen-Bonded Silicon Compounds. [Link]
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Gelest, Inc. (2014, October 24). SAFETY DATA SHEET - 1,1,3,3,5,5-HEXAMETHYLTRISILOXANE. [Link]
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CPAChem. (2025, August 8). Safety data sheet - 1,1,1,3,5,5,5-Heptamethyl-3-[(trimethylsilyl)oxy]trisiloxane. [Link]
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Electron Microscopy Sciences. (2022, April 20). Safety Data Sheet - (HMDS) HEXAMETHYLDISILAZANE, REAGENT. [Link]
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请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
